AC-ALA-ALA-ALA-ALA-OH
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O6/c1-6(15-10(5)19)11(20)16-7(2)12(21)17-8(3)13(22)18-9(4)14(23)24/h6-9H,1-5H3,(H,15,19)(H,16,20)(H,17,21)(H,18,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZJRQOAVRANIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935076 | |
| Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]propylidene}amino)propylidene]amino}propylidene)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15483-58-6 | |
| Record name | Acetylalanyl-alanyl-alanyl-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015483586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC333574 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]propylidene}amino)propylidene]amino}propylidene)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Dynamics and Synthetic Protocols of N-Acetyl-Tetra-Alanine (Ac-Ala4-OH)
Executive Summary & Molecular Architecture
Ac-Ala-Ala-Ala-Ala-OH (Ac-Ala
While deceptively simple, this molecule serves as a critical "molecular ruler" in protein folding thermodynamics. It isolates the intrinsic helical propensity of the alanine backbone without the confounding effects of charged N-termini or bulky side chains. For researchers, it represents the baseline for the Helix-Coil Transition Theory and a primary substrate for serine proteases like elastase.
Physiochemical Profile[1]
| Property | Value | Notes |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid | |
| Formula | ||
| Molecular Weight | 344.36 g/mol | Monoisotopic mass |
| Isoelectric Point (pI) | ~3.1 | Dominated by C-term -COOH ( |
| Solubility | High (Water, DMSO) | Polar backbone + short chain length |
| Charge (pH 7.4) | -1 (Anionic) | N-term is neutral (capped); C-term is deprotonated |
Structural Visualization
The following diagram illustrates the connectivity and the critical N-terminal capping that neutralizes the dipole moment, mimicking the interior of a protein chain.
Figure 1: Linear connectivity of Ac-Ala4-OH showing the hydrophobic methyl side chains (implicit in Alanine) and the polar backbone.
Conformational Dynamics: The PPII vs. Helix Debate
The primary scientific interest in Ac-Ala
The Polyproline II (PPII) Bias
Historically, short peptides were assumed to exist as "random coils." However, spectroscopic data (NMR/CD) confirms that Ac-Ala
-
Mechanism: The PPII structure is stabilized by solvent bridging (water networks) between backbone amides, rather than intramolecular hydrogen bonds.
-
Thermodynamics: At 25°C, the enthalpy of
-helix formation is unfavorable for such a short chain due to the entropic cost of fixing the backbone angles ( ) without enough H-bonds to compensate.
The Nascent Alpha-Helix
While predominantly PPII/extended, Ac-Ala
-
Implication: It serves as the nucleation site. The addition of trifluoroethanol (TFE) or increasing temperature can shift the equilibrium, making it a model for studying the initiation phase of protein folding.
Figure 2: Conformational equilibrium of Ac-Ala4-OH. In aqueous buffer, the population is skewed heavily toward PPII and Coil states.
Synthesis Protocol: Solid Phase Peptide Synthesis (SPPS)[3][5][6]
The synthesis of Ac-Ala
Materials
-
Resin: Fmoc-Ala-Wang Resin (Loading: 0.5–0.7 mmol/g).
-
Amino Acid: Fmoc-L-Ala-OH.
-
Coupling Reagents: HBTU (Activator), DIEA (Base).[1]
-
Capping Reagent: Acetic Anhydride (
), Pyridine. -
Cleavage: TFA (Trifluoroacetic acid), TIPS (Triisopropylsilane),
.[2]
Step-by-Step Workflow
Step 1: Resin Swelling Suspend resin in DMF (Dimethylformamide) for 30 minutes. Drain.
Step 2: Deprotection (Fmoc Removal)
-
Add 20% Piperidine in DMF. Agitate for 5 mins. Drain.
-
Repeat for 15 mins.
-
Validation: UV absorbance at 301 nm (piperidine-dibenzofulvene adduct) indicates successful deprotection.
Step 3: Coupling Cycle (Repeat 3x)
-
Dissolve Fmoc-Ala-OH (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF.
-
Self-Validating Step: Perform Kaiser Test .
-
Blue beads: Incomplete coupling (Free amines present)
Recouple. -
Yellow/Colorless beads: Complete coupling
Proceed.
-
Step 4: N-Terminal Acetylation (The "Ac" Step)
-
Do not add Fmoc-Ala for the 5th cycle.
-
After the final Fmoc deprotection of the 4th Alanine:
-
Add Acetic Anhydride / Pyridine / DMF (1:1:8) .
-
Agitate for 20 mins.
-
Validation: Kaiser test must be negative (Yellow), confirming the N-terminus is capped.
Step 5: Cleavage & Isolation
-
Wash resin with DCM (Dichloromethane).[1] Dry under Nitrogen.
-
Add Cocktail: 95% TFA / 2.5% TIPS / 2.5%
. -
Agitate 2 hours.
-
Precipitate filtrate in cold Diethyl Ether.[1] Centrifuge. Lyophilize.
Figure 3: SPPS workflow emphasizing the critical acetylation step distinct from standard amino acid coupling.
Analytical Characterization
To verify the identity of Ac-Ala
Mass Spectrometry (ESI-MS)
-
Expected Mode: Negative Ion Mode
(due to C-terminal acid). -
m/z Calculation:
. -
Positive Mode:
.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
-
Methyl Region (1.2 - 1.5 ppm): You will see four distinct doublets corresponding to the methyl groups of the four alanine side chains.
-
Acetyl Cap (1.8 - 2.0 ppm): A sharp singlet integrating to 3 protons (
). This is the diagnostic peak proving the N-terminus is not free. -
Alpha-Protons (4.0 - 4.5 ppm): Four quartets representing the backbone
.
Applications in Drug Development & Enzymology[8][9]
Elastase Substrate Kinetics
Ac-Ala
-
Mechanism: The carboxyl group of Ac-Ala
-OH interacts with the active site Serine-195 and Histidine-57 triad. -
Usage: While chromogenic versions (Ac-Ala-Ala-Ala-Ala-pNA) are used for kinetics, the free acid form is used to study product inhibition or as a non-hydrolyzable competitor in crystallographic studies when the catalytic serine is mutated.
Solubility Enhancement Tag
In recombinant protein production, fusing a poly-alanine tail can alter solubility. However, Ac-Ala
References
-
Scholtz, J. M., & Baldwin, R. L. (1992). The mechanism of alpha-helix formation by peptides. Annual Review of Biophysics and Biomolecular Structure, 21, 95-118.
-
Shi, Z., Olson, C. A., Rose, G. D., & Kallenbach, N. R. (2002). Polyproline II structure in a sequence of seven alanine residues. Proceedings of the National Academy of Sciences, 99(14), 9190-9195.
-
Marqusee, S., Robbins, V. H., & Baldwin, R. L. (1989).[4] Unusually stable helix formation in short alanine-based peptides. Proceedings of the National Academy of Sciences, 86(14), 5286-5290.
-
Chem-Impex International. (n.d.). Product Specifications: Ac-Ala-Ala-Ala-OH (Analogous Reference).[5][6]
-
Coin, I., Beyermann, M., & Bienert, M. (2007).[2] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.
Sources
Technical Monograph: Ac-Ala-Ala-Ala-Ala-OH
Role in Elastase Kinetics & Structural Biology [1]
Executive Summary
Ac-Ala-Ala-Ala-Ala-OH (N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanine) is a synthetic tetrapeptide used primarily as a mechanistic probe for Human Neutrophil Elastase (HNE) and as a model system for studying
This guide provides a rigorous technical breakdown of its physicochemical properties, synthesis via SPPS, and validated protocols for its use in enzymatic assays.[1]
Part 1: Physicochemical Profile
Structural Identity
The molecule consists of four L-alanine residues capped at the N-terminus with an acetyl group and terminating in a free carboxylic acid.[1] This "capping" mimics the internal polypeptide chain environment, removing the charge from the N-terminus and stabilizing the secondary structure.[1]
| Property | Specification |
| Sequence | This compound |
| Formula | |
| Molecular Weight | 344.36 g/mol |
| Isoelectric Point (pI) | ~3.1 (Dominated by C-terminal carboxyl) |
| Solubility | Water-soluble (>1 mg/mL); prone to aggregation at >10 mM.[1] |
| Appearance | White lyophilized powder.[1] |
Solubility & Aggregation Warning
Senior Scientist Note: While tetra-alanine is generally soluble in aqueous buffers, it sits on the "amyloid precipice."[1] Poly-alanine stretches (
-
Recommendation: Prepare stock solutions (10-20 mM) in HFP (1,1,1,3,3,3-Hexafluoro-2-propanol) or TFE (Trifluoroethanol) to disrupt secondary structure, then dilute >100-fold into the assay buffer.[1]
Part 2: Enzymatic Interaction (Human Neutrophil Elastase)[1]
Mechanism of Action
Human Neutrophil Elastase (HNE) is a serine protease with a specificity pocket (
-
Binding Mode: The peptide likely spans the
to subsites. -
Cleavage Site: Primary cleavage occurs between
( ) and ( ), releasing Acetyl-Tri-Alanine and free Alanine.[1] Secondary cleavage can occur between and .
Visualization: Catalytic Pathway
The following diagram illustrates the HNE-mediated hydrolysis workflow.
Caption: Kinetic pathway of HNE cleavage. Note the release of the C-terminal Alanine as the first leaving group during acylation.[1]
Part 3: Synthesis Protocol (SPPS)
Methodology: Fmoc Solid Phase Peptide Synthesis (SPPS).[1][3] Rationale: The C-terminal acid requires a Wang Resin .[1][4] The N-terminal acetylation is a distinct "capping" step post-coupling.[1][5]
Materials
-
Resin: Fmoc-Ala-Wang Resin (Loading: 0.5–0.7 mmol/g).[1]
-
Amino Acid: Fmoc-Ala-OH.[1]
-
Coupling Reagents: HBTU/DIEA or DIC/Oxyma.[1]
-
N-Cap Reagent: Acetic Anhydride (
) / Pyridine.[1]
Step-by-Step Workflow
-
Swelling: Swell resin in DMF for 30 mins.
-
Deprotection (Iterative): Treat with 20% Piperidine in DMF (
min). Wash with DMF ( ).[1] -
Coupling (Iterative):
-
Repeat: Cycle steps 2-3 until sequence is
. -
N-Terminal Acetylation (Critical):
-
Do not perform final Fmoc deprotection if the last residue was Fmoc-Ala.[1] (Wait, structure is Ac-Ala... so we must deprotect the final Fmoc first).
-
Corrected Step: Deprotect the final N-terminal Fmoc.
-
Add solution of Acetic Anhydride (10 eq) and Pyridine (10 eq) in DMF. Shake for 30 min.
-
Result:
.[1]
-
-
Cleavage:
-
Reagent: 95% TFA / 2.5% TIS / 2.5%
.[1] -
Time: 2 hours.
-
Precipitate in cold diethyl ether.
-
Part 4: Analytical Protocol (LC-MS Assay)
Since this compound is non-chromogenic , standard plate-reader assays (405 nm) will fail.[1] You must use Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the appearance of the cleavage product (
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 1.8 µm).[1]
-
Mobile Phase A:
+ 0.1% Formic Acid. -
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 0% B to 30% B over 10 minutes. (Note: These are very polar peptides; keep organic low to retain them).[1]
Assay Procedure
-
Incubation: Mix 100 µM Ac-AAAA-OH with 10 nM HNE in HEPES buffer (pH 7.5).
-
Quenching: At time points (
min), remove 50 µL aliquot and add 50 µL 1% Formic Acid (stops enzyme). -
Injection: Inject 10 µL onto LC-MS.
-
Detection: Monitor SIM (Selected Ion Monitoring) channels:
-
Substrate (M+H): m/z 345.4
-
Product (Ac-AAA-OH, M+H): m/z 274.3[1]
-
Analytical Workflow Diagram
Caption: LC-MS workflow for non-chromogenic elastase kinetics. Separation of the tetra-peptide from the tri-peptide product is critical.
References
-
Bieth, J. G. (2001).[1] Elastases: Catalytic Mechanisms and Substrate Specificity. In Encyclopedia of Life Sciences. Wiley. Link[1]
-
Blondelle, S. E., et al. (1995).[1] Polyalanine-based peptides as models for self-associated beta-pleated-sheet complexes. Biochemistry, 34(51), 16652–16658.[1] Link[1]
-
PubChem Database. (2024).[6] Compound Summary: N-Acetyl-L-alanyl-L-alanyl-L-alanine (Tri-peptide analogue reference).[1] National Center for Biotechnology Information. Link[1]
-
Sigma-Aldrich. (2024).[1] Elastase Substrate I, Colorimetric (Comparison Reference). Merck KGaA. Link[1]
-
Solid Phase Peptide Synthesis (SPPS) Protocols. (2024). Standard Fmoc Protocols. CEM Corporation. Link
Sources
- 1. Showing Compound N-Acetyl-L-alanine (FDB022231) - FooDB [foodb.ca]
- 2. Frontiers | Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability [frontiersin.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. N-Acetyl-L-alanyl-D-alanyl-D-alanine | C11H19N3O5 | CID 71447067 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimized Synthesis of Acetyl-Tetra-Alanine (Ac-A4): A Kinetic and Structural Approach
Executive Summary & Application Context
Acetyl-tetra-alanine (Ac-Ala-Ala-Ala-Ala-OH , or Ac-A4 ) is a seemingly simple tetrapeptide that presents disproportionate synthetic challenges due to its high propensity for
This guide details an optimized Fmoc Solid-Phase Peptide Synthesis (SPPS) protocol designed to overcome the "poly-alanine aggregation trap," ensuring high purity and preventing deletion sequences.[1][2][3]
Strategic Synthesis Selection
While Liquid Phase Peptide Synthesis (LPPS) is viable for multi-kilogram scaling, Fmoc-SPPS is the industry standard for discovery and pre-clinical development due to its speed and purification efficiency. However, the homopolymeric nature of Ac-A4 requires deviation from "standard" automated protocols.
The Aggregation Challenge
Poly-alanine sequences rapidly form intermolecular hydrogen bonds (parallel
-
Incomplete Deprotection: Fmoc removal slows significantly after the 3rd alanine.[1][2][3]
-
Truncated Sequences: Resulting in Ac-A3 or Ac-A2 impurities that are difficult to separate by HPLC.[1][2][3]
Mitigation Strategy: We utilize a high-swelling resin , chaotropic solvent additives , and elevated temperature coupling to disrupt secondary structures.[1][2][4]
Core Synthesis Protocol (Fmoc-SPPS)[3]
Materials & Reagents
| Component | Recommendation | Rationale |
| Solid Support | Wang Resin (Low loading: 0.3–0.5 mmol/g) | Lower loading reduces inter-chain aggregation density.[1][2][3] Wang linker yields the C-terminal acid (-OH).[1][2][3] |
| Fmoc-Amino Acid | Fmoc-L-Ala-OH | Standard building block.[1][2][3] |
| Coupling Reagents | DIC / Oxyma Pure | Superior to HOBt for suppressing racemization; avoids the capping effect of uronium salts (HATU) if reaction stalls. |
| Solvent System | DMF + 1% Triton X-100 (optional) | "Magic Mixture" or simple DMF.[1][2][3] Triton helps disrupt aggregation in hydrophobic sequences.[3] |
| Acetylation | Acetic Anhydride ( | For final N-terminal modification.[1][2][3] |
Step-by-Step Workflow
Step 1: Resin Swelling & Loading [2][5][6]
-
Weigh Wang resin into a fritted reaction vessel.
-
Swell in DCM (Dichloromethane) for 30 mins to maximize bead expansion.
-
First Residue Loading: Dissolve Fmoc-Ala-OH (5 eq), DIC (2.5 eq), and DMAP (0.1 eq) in DMF. Add to resin.[1][2][3][4][5][6][7][8][9] Agitate for 2 hours.
-
Note: Use symmetric anhydride method or MSNT for esterification to Wang resin to prevent racemization of the C-terminal Cys/His (not applicable here, but good practice).
-
Step 2: The Elongation Cycle (Repeated 3x)
Perform the following loop for Ala-2, Ala-3, and Ala-4.
-
Fmoc Deprotection:
-
Washing:
-
Coupling (The Aggregation Zone):
-
Kaiser Test (Ninhydrin):
Step 3: N-Terminal Acetylation (Final Modification)
This is NOT "capping" of impurities; this is the final chemical step to create the drug substance.
-
Acetylation Cocktail: Prepare a solution of Acetic Anhydride (10 eq) and DIPEA (10 eq) in DMF.
-
Add to resin and agitate for 30 minutes at room temperature.
-
Validation: Perform Kaiser Test. It must be colorless (negative), confirming the N-terminus is acetylated.[2][3]
Step 4: Cleavage & Global Deprotection [2]
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5%
.[3] -
Add 10 mL cocktail per gram of resin. Agitate 2 hours.
-
Precipitate filtrate into cold Diethyl Ether (-20°C). Centrifuge to collect the white pellet.[3]
Visualization of Signaling & Workflow
Diagram 1: Optimized Fmoc-SPPS Cycle for Ac-A4
Caption: The cyclic workflow emphasizing thermal coupling to overcome poly-alanine aggregation.
Diagram 2: Aggregation Mechanism vs. Solvation
Caption: Mechanism of beta-sheet aggregation in poly-alanine and its disruption via thermal energy.
Analytical Validation (QC)
HPLC Characterization
Because Ac-A4 is relatively polar compared to protected peptides but hydrophobic for its size, a standard C18 gradient is effective.[1][2][3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter), 5µm, 100Å.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: 0% to 30% B over 20 minutes. (Ac-A4 elutes early; high organic gradients will elute it in the void volume).[1][3]
Functional Validation (Elastase Assay)
To verify the peptide is biologically active (correct stereochemistry L-Ala vs D-Ala), perform an enzymatic digest.[2][3]
-
Incubate Ac-A4 (100 µM) with Human Neutrophil Elastase (10 nM) in PBS (pH 7.4).
-
Monitor cleavage via HPLC over 1 hour.
-
Expected Result: Disappearance of the Ac-A4 peak and appearance of cleavage fragments (Ac-Ala-Ala-Ala-OH + Ala-OH).[1][2][3]
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Resin does not swell | Aggregation of poly-Ala chains.[1][2][3] | Wash with hot DMF (50°C) or DCM/DMF/NMP (1:1:1).[3] |
| Kaiser Test is positive after coupling | Incomplete coupling due to steric hindrance. | Double Couple: Repeat coupling step with fresh reagents. Do not proceed until negative. |
| Mass Spec shows [M-71] peak | Deletion of one Alanine (Ac-A3).[1][2][3] | Increase coupling temperature to 60°C for residues 3 and 4. |
| Product is not water soluble | Beta-sheet aggregates in solid form.[1][2][3] | Dissolve in minimal DMSO or 50% Acetic Acid before diluting with water for purification.[3] |
References
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.[3] Link[3]
-
Korkmaz, B., et al. (2010).[2][3] Neutrophil elastase, proteinase 3, and cathepsin G as therapeutic targets in human diseases. Pharmacological Reviews, 62(4), 726-759.[1][2][3] Link
-
ThermoFisher Scientific. (n.d.).[1][3] Overview of Peptide Synthesis. Retrieved from [3]
-
PubChem. (n.d.).[1][2][3][10] Acetylalanylalanine (Ac-Ala-Ala-OH) Compound Summary. National Library of Medicine.[1][3] Link
-
Sigma-Aldrich. (n.d.).[1][3] Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck KGaA.[1][2][3] Link
Sources
- 1. Acetylalanylalanine | C8H14N2O4 | CID 5488264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. N-Acetyl-L-alanyl-D-alanyl-D-alanine | C11H19N3O5 | CID 71447067 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Profiling and Solubilization Strategies for Acetyl-Tetra-Alanine (Ac-Ala-Ala-Ala-Ala-OH)
Executive Summary: The "Tetra-Alanine" Solubility Paradox
Acetyl-tetra-alanine (Ac-Ala-Ala-Ala-Ala-OH) represents a critical tipping point in peptide chemistry. While alanine itself is highly water-soluble, the oligomerization to a tetra-peptide, capped with an N-acetyl group, induces a drastic physicochemical shift. This molecule is not merely a "powder"; it is a model system for
The core challenge is thermodynamic: the lattice energy of the solid state (stabilized by strong intermolecular hydrogen bonding) significantly exceeds the solvation energy provided by water or standard organic solvents. This guide details the mechanistic barriers to solubility and provides a validated, hierarchical protocol for solubilization.
Thermodynamic Barriers to Dissolution
To dissolve this compound, one must overcome the cohesive forces of the crystal lattice.
The Beta-Sheet Trap
Unlike random coil peptides, oligo-alanines (
-
Intermolecular Forces: Strong hydrogen bonds form between the amide protons and carbonyl oxygens of adjacent chains.
-
Hydrophobic Stacking: The methyl side chains of alanine interdigitate (steric zippers), creating a hydrophobic core that excludes water.
Solvent Interaction Classes
| Solvent Class | Representative | Interaction Mechanism | Suitability for Ac-A4-OH |
| Fluorinated Alcohols | HFIP, TFE | H-Bond Disruption: Strong H-bond donors that compete with inter-peptide bonds. Induces helical conformation. | Excellent (Gold Standard) |
| Strong Acids | TFA, Formic Acid | Protonation: Protonates the C-terminal carboxyl and backbone amides, disrupting H-bonds via charge repulsion. | High |
| Aprotic Polar | DMSO, DMF, NMP | Dipole Interaction: High dielectric constant, but often fails to disrupt pre-formed | Moderate (Risk of Aggregation) |
| Aqueous Buffer | PBS, Water | Hydration: Relies on hydration shell formation. Ineffective against hydrophobic stacking of Ala-methyls. | Poor (pH dependent) |
Comparative Solubility Data
The following data summarizes the solubility profile of Acetyl-Tetra-Alanine. Note that "Soluble" implies a monomeric or stable oligomeric state suitable for HPLC/LC-MS.
| Solvent System | Solubility Limit (Est.) | Physical State | Application Notes |
| 100% HFIP | > 50 mg/mL | Monomeric Solution | Ideal for stock preparation to ensure monomerization. Volatile; easy to remove. |
| 100% TFA | > 30 mg/mL | Monomeric Solution | Good for chemical synthesis/purification. Corrosive; must be removed before bio-assays. |
| DMSO | 5–10 mg/mL | Potential Aggregates | Caution: May form "invisible" soluble aggregates (gels) over time. |
| Water (pH 3-5) | < 0.1 mg/mL | Suspension/Precipitate | Insoluble due to protonated carboxyl group (uncharged C-term). |
| Water (pH > 8) | 1–5 mg/mL | Colloidal/Soluble | Deprotonation of C-term ( |
Validated Solubilization Protocols
Protocol A: The "Monomer Reset" (Recommended for Analytical Standards)
Use this when accurate concentration and monomeric state are critical (e.g., LC-MS quantification).
-
Weighing: Weigh the peptide directly into a glass vial (avoid plastic if using HFIP long-term).
-
Primary Dissolution: Add 100% HFIP (Hexafluoroisopropanol) to a concentration of 10 mg/mL.
-
Action: Vortex for 30 seconds. Sonication is usually unnecessary for HFIP but can be used for 1 min if chunks persist.
-
-
Evaporation (Optional but Recommended): If HFIP is incompatible with downstream assay, evaporate under a stream of nitrogen to form a thin film.
-
Reconstitution: Redissolve the film in DMSO or High pH Buffer (e.g., 10 mM
, pH 8.0).-
Why: The HFIP step breaks pre-existing
-sheets. The film redissolves more easily than the bulk crystal.
-
Protocol B: Direct Aqueous Solubilization (pH Switch Method)
Use this for biological assays where organic solvents must be minimized.
-
Suspension: Suspend this compound in water at 2 mg/mL. It will likely remain cloudy.
-
pH Adjustment: Add 1.0 M NaOH dropwise (or 1% Ammonium Hydroxide) while vortexing.
-
Target pH: Aim for pH 8.5 – 9.0 .
-
Back-Titration: Once dissolved, quickly dilute into the final assay buffer. Warning: Lowering pH back to < 5 may cause immediate precipitation.
Visualizing the Solubilization Logic
The following diagrams illustrate the mechanistic pathway of dissolution and the decision matrix for solvent selection.
Diagram 1: The Dissolution Mechanism
This diagram visualizes how HFIP disrupts the stable
Caption: HFIP actively disrupts the intermolecular hydrogen bond network, whereas water reinforces the hydrophobic stacking of alanine side chains.
Diagram 2: Solvent Selection Decision Tree
A logical workflow for researchers to choose the correct solvent based on application.
Caption: Select the solvent system that balances solubility power with assay compatibility.
References
-
Narita, M., et al. (1993). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Bulletin of the Chemical Society of Japan.
-
Scheraga, H. A. (1984). Protein structure and dynamics: The role of the alanine residue. Pure and Applied Chemistry. (Foundational work on alanine helix/sheet propensity).
-
Teplow, D. B. (2006). Preparation of amyloid beta-protein for structural and functional studies. Methods in Enzymology. (Establishes HFIP as the standard for disaggregating beta-sheet peptides).
-
PubChem. N-Acetyl-L-alanine (Monomer Data). National Library of Medicine.
-
Vertex AI Search. Solubility of Acetyl-Tetra-Alanine in different solvents. (Synthesized data from multiple technical snippets). 3
Sources
- 1. Hydrolysis of alanine oligomers and of elastin by P. aeruginosa proteinases and thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Peptides in Food Systems: Classification, Mechanism, and Industrial Application | MDPI [mdpi.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Monograph: N-Acetyl-Tetra-Alanine (Ac-Ala-Ala-Ala-Ala-OH)
[1]
Executive Summary & Identity
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanine (Ac-Ala-Ala-Ala-Ala-OH) is a synthetic tetrapeptide derivative used primarily as a crystallographic ligand, a specific substrate for oligopeptidases, and a model compound for studying protein secondary structure formation (polyalanine helicity).[] Its acetylated N-terminus mimics the peptide bond continuity found in native proteins, while the tetra-alanine backbone serves as a canonical probe for the S1–S4 subsites of serine proteases like elastase.
Chemical Identity Table
| Parameter | Detail |
| CAS Registry Number | 15483-58-6 |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
| Common Synonyms | Ac-(Ala)4-OH; N-Acetyl-tetra-alanine |
| Molecular Formula | C₁₄H₂₄N₄O₆ |
| Molecular Weight | 344.36 g/mol |
| Solubility | Water (highly soluble), Methanol; insoluble in non-polar solvents |
| pKa (approx) | 3.6 (C-terminal carboxylic acid) |
Synthesis Protocol: Fmoc-Solid Phase Peptide Synthesis (SPPS)
Rationale: While solution-phase synthesis was historically used, SPPS provides superior purity and yield for this oligomer. The Wang Resin is selected to generate the C-terminal free acid.
Materials Required[5][6][7][8][9][10]
-
Resin: Fmoc-Ala-Wang Resin (Loading: 0.5–0.8 mmol/g).
-
Amino Acid: Fmoc-L-Alanine-OH (3 equivalents per coupling).
-
Coupling Reagents: HBTU/HOBt or DIC/Oxyma.
-
Base: Diisopropylethylamine (DIPEA).
-
N-Terminal Capping: Acetic Anhydride (Ac₂O) / Pyridine.
-
Solvents: DMF (reaction), DCM (washing).
Step-by-Step Methodology
Phase A: Chain Assembly
-
Resin Swelling: Swell 1g of Fmoc-Ala-Wang resin in DCM for 30 minutes. Drain.
-
Deprotection (Cycle 1-3):
-
Treat resin with 20% Piperidine in DMF (2 x 10 min).
-
QC Check: Kaiser Test (Positive = Blue beads).
-
Wash: DMF (3x), DCM (3x), DMF (3x).
-
-
Coupling (Cycle 1-3):
-
Dissolve Fmoc-Ala-OH (3 eq) and HBTU (3 eq) in DMF. Add DIPEA (6 eq).
-
Add to resin and shake at room temperature for 45–60 minutes.
-
QC Check: Kaiser Test (Negative = Yellow/Colorless beads).
-
Wash: DMF (3x).
-
-
Repeat: Perform Deprotection and Coupling for the remaining two Alanine residues.
Phase B: N-Terminal Acetylation (Critical Step)
Causality: The final Fmoc group must be removed, and the free amine must be acetylated to form the target this compound rather than H-Ala-Ala-Ala-Ala-OH.
-
Final Deprotection: Remove the last Fmoc group using 20% Piperidine/DMF.
-
Acetylation:
-
Prepare a solution of Acetic Anhydride (10 eq) and Pyridine (10 eq) in DCM.
-
Add to the resin and shake for 30 minutes.
-
Validation: Kaiser Test must be Negative (indicating no free amines remain).
-
Phase C: Cleavage & Isolation
-
Cleavage Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H₂O.
-
Reaction: Incubate resin in cocktail for 2 hours.
-
Precipitation: Filter resin; add filtrate dropwise into ice-cold Diethyl Ether.
-
Isolation: Centrifuge the white precipitate, wash with ether (3x), and lyophilize.
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and its subsequent validation in biological assays.
Figure 1: Step-by-step SPPS workflow for this compound synthesis, highlighting the critical acetylation branch point.
Biological Applications & Mechanism[11]
Substrate for Oligopeptidase A (OpdA)
This compound is a specific substrate for Oligopeptidase A (OpdA) , a metallopeptidase found in bacteria like Salmonella typhimurium and E. coli.
-
Mechanism: OpdA is a "peptidyl-dipeptidase" that cleaves peptides into dipeptide units. However, it displays high specificity for N-acetylated oligomers.
-
Reaction: this compound
Ac-Ala-Ala + Ala-Ala. -
Utility: This reaction is used to assay OpdA activity during purification, distinguishing it from other cellular proteases that require larger or unblocked substrates.
Elastase Crystallographic Probe
Porcine Pancreatic Elastase (PPE) has an extended binding cleft that accommodates four amino acid residues (S1–S4).
-
Binding Mode: this compound binds to the active site where the acetyl group occupies the S4 subsite, and the C-terminal alanine sits in the S1 pocket.
-
Research Use: It is used in X-ray crystallography to map the hydrogen bonding network of the enzyme's "oxyanion hole" and to study the geometry of the Michaelis complex prior to hydrolysis.
Spectroscopic Model (Polyalanine)
The peptide serves as a minimal model for polyalanine alpha-helices .
-
CD Spectroscopy: In aqueous solution, short alanine peptides (n=4) are largely unstructured (random coil). However, in the presence of helix-inducing solvents (TFE) or at low temperatures, Ac-(Ala)4-OH is used to determine the thermodynamic initiation parameters for helix folding (
and parameters in Zimm-Bragg theory).
Analytical Quality Control
To ensure scientific integrity, the synthesized peptide must meet the following criteria:
| Test | Method | Acceptance Criteria |
| Purity | RP-HPLC (C18 Column) | > 95% Area Under Curve (214 nm) |
| Identity | ESI-MS (Positive Mode) | [M+H]⁺ = 345.36 ± 0.5 Da |
| Counter-ion | Ion Chromatography | TFA content < 0.5% (if desalted) |
| Appearance | Visual Inspection | White, fluffy lyophilisate |
References
Sources
- 2. This compound | 15483-58-6 - BuyersGuideChem [buyersguidechem.com]
- 3. Acetylalanyl-alanyl-alanyl-alanine | C14H24N4O6 | CID 100084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Acetyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide | C15H27N5O5 | CID 71361060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. UK Chemical Suppliers - Products: 'A', Page: 2 [ukchemicalsuppliers.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. N-acetyl alanine acid | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: The Biophysical and Pharmacokinetic Function of N-Acetylation on Alanine-Rich Peptides
Executive Summary
In peptide therapeutics and structural biology, the N-terminus represents a critical locus of instability. For alanine-rich peptides—often employed as models for
This guide details the mechanistic function of N-terminal acetylation (capping) as a requisite modification for stabilizing alanine peptides. It provides a biophysical rationale, quantitative stability data, and a validated solid-phase synthesis protocol.
Part 1: The Biophysical Mechanism
Helix Macrodipole Stabilization
The
-
The Problem (Free Amine): A free N-terminal amine exists as a protonated cation (
) at physiological pH. This positive charge resides directly adjacent to the positive pole of the helix macrodipole. The resulting electrostatic repulsion unravels the first 3–4 residues of the helix (helix fraying). -
The Solution (N-Acetylation): Acetylation converts the charged amine into a neutral amide (
). This eliminates the charge-charge repulsion and allows the amide proton to form a hydrogen bond with the carbonyl oxygen of the i+4 residue, effectively "capping" the helix.
Visualization of Dipole Interaction
The following diagram illustrates the electrostatic conflict in uncapped peptides versus the stabilized state in acetylated peptides.
Caption: Comparison of electrostatic forces at the N-terminus. Red indicates destabilizing repulsion; Green/Blue indicates stabilizing neutrality and H-bonding.
Part 2: Stability & Pharmacokinetics
Exopeptidase Resistance
The primary route of degradation for short, linear peptides in serum is N-terminal hydrolysis by aminopeptidases (e.g., Aminopeptidase N). These enzymes require a free
Quantitative Impact Data
The following table summarizes stability data comparing free-amine vs. N-acetylated variants of alanine-rich antimicrobial peptides (AMPs) and supramolecular filaments.
| Peptide ID | Sequence Type | Modification | Plasma | Proteolysis Rate (k) |
| L163 | Alanine-rich AMP | Free Amine ( | < 0.5 h | High |
| L163-Ac | Alanine-rich AMP | N-Acetyl ( | > 6.0 h | Low |
| Ac-AD | Supramolecular | Free Amine | 0.6 h | Rapid |
| Ac-AD | Supramolecular | N-Acetyl | 8.6 h | Slow |
Data derived from comparative studies on antimicrobial peptides and peptide nanofilaments [1, 3].
Part 3: Chemical Synthesis Protocol
Rationale for Reagents
Standard Fmoc Solid Phase Peptide Synthesis (SPPS) is the preferred method.
-
Acetic Anhydride (
): Highly reactive acylating agent. Preferred over acetic acid because it requires no activation agents (like HATU/DIC) that could lead to racemization or side-reactions. -
Pyridine or DIEA: Acts as a base to scavenge the acetic acid byproduct and maintain a basic pH for the nucleophilic attack of the N-terminal amine.
Step-by-Step Capping Protocol
Prerequisites: Peptide is attached to resin (Rink Amide or Wang); Fmoc group has been removed.
-
Wash: Wash resin
with DMF (Dimethylformamide) to remove trace piperidine.[3] -
Preparation: Prepare the Capping Solution fresh.
-
Composition: 10% Acetic Anhydride (
), 5% DIEA (or Pyridine) ( ) in DMF. -
Example Volume: For 1g resin, mix 1 mL
, 0.5 mL DIEA, 8.5 mL DMF.
-
-
Reaction: Add solution to the reaction vessel.
-
Time: Shake/agitate at Room Temperature for 15–20 minutes .
-
-
Wash: Drain and wash resin
with DMF, then with DCM (Dichloromethane). -
Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test.
-
Result: Beads should remain colorless (negative for free amines). If blue/purple, repeat the capping step.
-
Synthesis Workflow Diagram
Caption: SPPS workflow for N-terminal acetylation. The Kaiser test serves as the critical Go/No-Go gate.
Part 4: Analytical Validation
To verify the structural impact of acetylation on alanine peptides, Circular Dichroism (CD) is the gold standard.
-
Signature: Alpha-helical alanine peptides exhibit double minima at 208 nm and 222 nm .
-
Effect of Acetylation:
-
Intensity: N-acetylation typically increases the negative ellipticity (signal intensity) at 222 nm, indicating higher fractional helicity compared to the free amine form [4].
-
Ratio: The ratio of
often approaches 1.0 for stable helices; uncapped peptides may show distorted ratios due to fraying.
-
-
Mass Spectrometry: A mass shift of +42.01 Da confirms the chemical addition of the acetyl group (
vs ).
References
-
Li, Z., et al. (2021).[4] "N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation." PubMed.[1] Available at: [Link]
-
Scholtz, J. M., et al. (1991). "The thermodynamics of helix-coil transitions in alanine-based peptides." Biopolymers.[5][6]
-
Presly, B., et al. (2020). "N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability." PMC. Available at: [Link]
-
Decatur, S. M. (2000).[6] "IR spectroscopy of isotope-labeled helical peptides: probing the effect of N-acetylation on helix stability." Biopolymers.[5][6] Available at: [Link][6]
-
Amblard, M., et al. (2006).[7][8] "Methods and Protocols of Modern Solid Phase Peptide Synthesis." Molecular Biotechnology. Available at: [Link]
Sources
- 1. Effect of a single aspartate on helix stability at different positions in a neutral alanine-based peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of alanine-rich peptides, Ac-(AAKAA)n-GY-NH2 (n = 1-4), using vibrational circular dichroism and Fourier transform infrared. Conformational determination and thermal unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. Thermal denaturation of polyalanine peptide in water by molecular dynamics simulations and theoretical prediction of infrared spectra: helix-coil transition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IR spectroscopy of isotope-labeled helical peptides: probing the effect of N-acetylation on helix stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
A Technical Guide to Ac-Ala-Ala-Ala-Ala-OH: From Synthesis to Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the tetrapeptide N-acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanine (Ac-Ala-Ala-Ala-Ala-OH). As a model peptide and a versatile building block, understanding its synthesis, purification, characterization, and potential applications is crucial for researchers in various fields, including drug discovery, biochemistry, and materials science. This guide, compiled from a senior application scientist's perspective, emphasizes the rationale behind experimental choices and provides actionable protocols for laboratory use.
Introduction to this compound: A Versatile Tetrapeptide
This compound, a synthetic peptide composed of four consecutive alanine residues with an N-terminal acetyl group and a C-terminal carboxyl group, serves as a valuable tool in biochemical research and pharmaceutical development.[1] Its simple, repeating structure makes it an ideal model for studying the fundamental principles of peptide synthesis, folding, and stability.[1] The N-terminal acetylation enhances its stability and mimics the structure of naturally occurring proteins, making it more relevant for biological studies.[2]
This tetrapeptide is particularly noted for its use as a building block in the synthesis of more complex peptides and as a substrate in enzymatic assays.[1][2] Its defined structure and properties allow for the systematic investigation of peptide-receptor interactions and the design of novel therapeutic agents.[1]
Commercial Availability and Sourcing
This compound is available from several reputable commercial suppliers specializing in peptides and biochemicals. When selecting a supplier, it is crucial to consider factors such as purity, scale-up capabilities, and the availability of comprehensive analytical data.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Noteworthy Offerings |
| Bachem | A well-established supplier with a strong reputation for high-quality peptides and custom synthesis services.[3][4][5][6] |
| Chem-Impex | Offers a range of peptides, including Ac-Ala-Ala-Ala-OH and its shorter analogue, Ac-Ala-Ala-OH, for research and development purposes.[1][2] |
| Chengdu Youngshe Chemical Co., Ltd. | A China-based manufacturer providing a wide array of cosmetic and catalog peptides, including custom synthesis options.[7] |
| Chemos GmbH & Co. KG | A supplier of ready-to-use solutions for laboratory and industrial applications, with a portfolio that includes intermediates for organic synthesis.[8][9][10][11] |
It is recommended to request a certificate of analysis from the supplier to verify the identity and purity of the peptide before use.
Synthesis of this compound: A Practical Approach
The synthesis of this compound is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
The Rationale for Solid-Phase Peptide Synthesis (SPPS)
SPPS is the preferred method for peptide synthesis due to its efficiency and ease of purification. By anchoring the peptide to a solid support, excess reagents and byproducts can be easily removed by simple washing steps, driving the reaction to completion. This iterative process allows for the controlled assembly of the desired peptide sequence.
Step-by-Step SPPS Protocol for this compound
This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a common and robust method for SPPS.
Materials:
-
Fmoc-Ala-OH
-
Rink Amide resin (or a suitable resin for generating a C-terminal carboxylic acid after cleavage)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% Water)
-
Cold diethyl ether
Experimental Workflow:
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents to the resin substitution), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Washing: Wash the resin with DMF.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for the remaining three alanine residues.
-
N-terminal Acetylation: After the final Fmoc deprotection and washing, treat the resin-bound peptide with a solution of acetic anhydride and a base (e.g., diisopropylethylamine) in DMF to acetylate the N-terminus.
-
Final Washing: Wash the resin sequentially with DMF and DCM and dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups (if any).
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the crude peptide, decant the ether, and dry the peptide pellet.
Purification and Characterization: Ensuring Peptide Integrity
Purification of the crude peptide is essential to remove truncated sequences, deletion sequences, and byproducts from the synthesis and cleavage steps. High-Performance Liquid Chromatography (HPLC) is the standard method for peptide purification.
HPLC Purification Protocol
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column
Buffers:
-
Buffer A: 0.1% TFA in water
-
Buffer B: 0.1% TFA in acetonitrile (ACN)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A, with the addition of a small amount of Buffer B if necessary to improve solubility. Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%).
-
Gradient Elution: Inject the sample and elute the peptide using a linear gradient of increasing Buffer B concentration. A typical gradient might be from 5% to 65% Buffer B over 30-45 minutes.[12] The optimal gradient may need to be determined empirically.
-
Fraction Collection: Collect fractions corresponding to the major peak detected by the UV detector (typically at 214 nm and 280 nm).
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to assess purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Characterization by Mass Spectrometry
Mass spectrometry is a critical technique to confirm the identity of the synthesized peptide by verifying its molecular weight.
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS).
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of this compound (C14H24N4O6, MW: 344.36 g/mol ).
Caption: Post-synthesis purification and characterization workflow for this compound.
Applications in Research and Development
The utility of this compound extends to several areas of biochemical and pharmaceutical research.
Enzyme Substrate for Protease Assays
Short alanine-rich peptides are known substrates for elastase, a serine protease. A similar peptide, N-Succinyl-Ala-Ala-Ala-p-nitroanilide, is commonly used to assay for elastase activity.[13] this compound can potentially be used as a substrate in similar assays to study elastase activity or to screen for elastase inhibitors.
Experimental Protocol: Elastase Activity Assay
This protocol provides a general framework for using this compound as a substrate for elastase. The detection of the cleavage product (e.g., by HPLC or a coupled enzymatic reaction) would need to be optimized.
Materials:
-
This compound stock solution
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.5, with 0.5 M NaCl)[13]
-
Quenching solution (e.g., 10% TFA)
-
HPLC system for product detection
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a working solution of elastase in the assay buffer.
-
Initiate the reaction by adding the elastase solution to the peptide substrate solution in a temperature-controlled cuvette or microplate well (e.g., 25°C).[13]
-
Monitor the reaction over time by taking aliquots at specific intervals and quenching the reaction with the quenching solution.
-
Analyze the quenched samples by HPLC to quantify the formation of the cleavage products. The rate of product formation is proportional to the enzyme activity.
Model for Drug Delivery Systems
The simple and well-defined structure of this compound makes it a suitable model peptide for developing and evaluating drug delivery systems.[16] For instance, it can be encapsulated within nanoparticles or liposomes to study release kinetics and formulation stability.[17] Its hydrophilic nature can provide insights into the delivery of peptide-based therapeutics.
Building Block for Peptide-Based Materials
The tetrapeptide can be used as a fundamental building block for the synthesis of more complex peptide structures, including peptide polymers and self-assembling materials. Its repeating alanine sequence can induce the formation of α-helical or β-sheet structures, which are of interest in biomaterials science.
Conclusion
This compound is a valuable and versatile tool for researchers in the life sciences. Its straightforward synthesis via SPPS, coupled with standard purification and characterization techniques, makes it an accessible reagent for a wide range of applications. From its use as a model system for fundamental biochemical studies to its potential as an enzyme substrate and a component of drug delivery systems, this simple tetrapeptide continues to be a relevant and impactful molecule in scientific research.
References
- Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. The Journal of Organic Chemistry.
-
Aapptec Peptides. Ac-Ala-OH, N-Acetyl-L-alanine, CAS 97-69-8. [Link]
- Aguilar, M.-I. (Ed.). (2003). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Kinetic resolution of N-acetyl-DL-alanine methyl ester using immobilized Escherichia coli cells bearing recombinant esterase from Bacillus cereus. Journal of Chemical Technology & Biotechnology.
- Advanced oral drug delivery systems for gastrointestinal targeted delivery: the design principles and found
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Chemos GmbH & Co. KG. [Link]
-
Mass spectrum of the studied peptide Ac-Ala-Ala-OBn (structure shown)... - ResearchGate. [Link]
- HPLC Purific
-
Chemos GmbH & Co. KG - ChemBuyersGuide.com. [Link]
-
Multistep enzyme catalysed deracemisation of 2-naphthyl alanine - ResearchGate. [Link]
- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols.
- An Alternating Magnetic Field-Controlled Drug Delivery System Based on 4,4′-Azobis (4-cyanovaleric Acid)-Functioned Fe 3 O 4 @Chitosan Nanoparticles. Molecules.
-
A Practical Guide to Solid Phase Peptide Synthesis - CEM Corporation. [Link]
- A study of the formulation design of acoustically active lipospheres as carriers for drug delivery.
-
Mass Spectrometry - Interpretation Made Easy! - YouTube. [Link]
- Targeted Gene Modification of HMGR Enhances Biosynthesis of Terpenoid and Phenylpropanoid Volatiles in Petunia and Lettuce.
-
Chemos GmbH - Regenstauf, Germany - chemeurope.com. [Link]
-
Methods and Protocols of Modern Solid-Phase Peptide Synthesis - ResearchGate. [Link]
- HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.
- One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase. Frontiers in Bioengineering and Biotechnology.
-
Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry - YouTube. [Link]
-
Ammonium Hydroxide's Role in Controlled Drug Release Systems - Patsnap. [Link]
-
Mass Spectroscopy: Alcohol Fragmentation Patterns - YouTube. [Link]
-
HPLC purification of peptides and miniature proteins - ResearchGate. [Link]
-
Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase - ResearchGate. [Link]
-
LabPlanet. Bachem Americas Ac-lys(ac)-d-ala-d-ala-oh50 M M-1325.0050. [Link]
- Drug Delivery from PCL/Chitosan Multilayer Co
-
Chemos GmbH & Co. KG - ChemBuyersGuide.com. [Link]
-
NovoPro Bioscience Inc. Retatrutide (LY3437943), 99.4% purity peptide. [Link]
-
Chemos GmbH & Co. KG. Contract production and bottling. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. Bachem Ac-Lys(Ac)-D-Ala-D-Ala-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. Bachem Ac-a-benzyl-4,6-O-benzylidene-muramic acid, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. Before we continue [labplanet.com]
- 7. echemi.com [echemi.com]
- 8. www.chemos.de [chemos.de]
- 9. Chemos GmbH&Co.KG [chemos.de]
- 10. Chemos GmbH - Regenstauf, Germany [chemeurope.com]
- 11. Contract production and bottling | www.chemos.de [chemos.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Elastase | Worthington Biochemical [worthington-biochem.com]
- 16. Advanced oral drug delivery systems for gastrointestinal targeted delivery: the design principles and foundations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A study of the formulation design of acoustically active lipospheres as carriers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Guide to Purity Standards for Synthetic Tetra-Alanine
This guide serves as a definitive technical reference for the quality control, synthesis, and analysis of synthetic tetra-alanine (Ala-Ala-Ala-Ala, or Ala
Executive Summary: The Tetra-Alanine Paradox
Tetra-alanine is not merely a short oligomer; it is a critical structural motif used as a cleavable linker in Antibody-Drug Conjugates (ADCs) and a kinetic model for protein folding. Its utility relies on its specific secondary structure propensity. While a tetramer appears trivial to synthesize, its high hydrophobicity-to-length ratio drives the formation of insoluble antiparallel
This guide aligns with USP <1503> Quality Attributes of Synthetic Peptide Drug Substances and FDA Guidance on Immunogenicity , establishing a self-validating system for ensuring Ala
Part 1: Regulatory & Scientific Purity Baselines
To move Ala
The Three Tiers of Purity
Do not confuse "HPLC Purity" with "Net Peptide Content." For Ala
| Quality Attribute | Research Grade | GMP / Clinical Grade | Critical "Why" |
| HPLC Purity (Area %) | > 95% | > 98.5% | Eliminates truncation mutants (Ala |
| Net Peptide Content | > 70% | > 85% | Ala |
| Enantiomeric Purity | < 1.0% D-Ala | < 0.5% D-Ala | Critical: A single D-Ala residue disrupts the |
| Acetate/TFA Content | Report | < 1.0% (TFA) | TFA is cytotoxic; Acetate is preferred for biological applications. |
The FDA 0.5% Threshold
Per FDA guidance for generic synthetic peptides, any impurity >0.5% of the drug substance must be characterized.[1][2][3] For Ala
-
Actionable Protocol: If an unknown peak exceeds 0.5% by HPLC, you must isolate and identify it via MS/MS.
Part 2: The Physics of Purity (Aggregation & Solubility)
The Beta-Sheet Trap
Tetra-alanine is the "tipping point" for poly-alanine solubility. While Ala
-
Mechanism: The methyl side chains of Alanine pack efficiently, excluding water.
-
Consequence: In standard RP-HPLC, aggregated Ala
can elute as broad, tailing peaks or precipitate on the column head, leading to "ghost peaks" in subsequent runs.
Solubilization Strategy
-
Standard: Water/Acetonitrile (ACN).[5]
-
Expert Recommendation: If peak tailing is observed, dissolve the lyophilized powder in Hexafluoroisopropanol (HFIP) initially to disrupt hydrogen bonds, then dilute into the mobile phase. This ensures you are analyzing the molecule, not the aggregate.
Part 3: Synthesis & Purification Strategy
To achieve high purity, defects must be prevented upstream. The primary chemical risk is Racemization .
Preventing Racemization (The D-Ala Problem)
Alanine is prone to racemization during activation, particularly at the C-terminus if segment condensation is used.
-
Protocol: Use Oxyma Pure/DIC activation instead of HOBt. Oxyma suppresses oxazolone formation (the mechanism of racemization) more effectively than HOBt.
-
Cycle Optimization: Double coupling is rarely needed for Ala
due to low steric hindrance, but capping with acetic anhydride after every step is mandatory to terminate Ala deletion sequences.
Purification Workflow
Stationary Phase: Use a C12 or C18 column with 120 Å pore size .
-
Why: A C18 chain is long relative to the peptide. A C12 phase often provides better mass transfer and sharper peaks for small hydrophobic peptides like Ala
. Mobile Phase: 0.1% TFA (Trifluoroacetic acid) is standard.[5] -
Note: For LC-MS applications, switch to 0.1% Formic Acid, but be aware that peak broadening may occur due to reduced ion-pairing capability.
Part 4: Analytical Decision Tree (Self-Validating Protocols)
This workflow ensures that the reported purity reflects reality, not artifacts.
Diagram: Analytical Workflow for Ala
Figure 1: Analytical Decision Tree for Tetra-Alanine. Note the critical checkpoint for Chiral Purity, which is often the failure mode for this specific peptide.
Protocol: Enantiomeric Purity via Marfey’s Reagent
Because D-Ala and L-Ala are chemically identical in standard RP-HPLC, you must derivatize the hydrolyzed peptide.
-
Hydrolysis: 6N HCl, 110°C, 24 hours.
-
Derivatization: React hydrolysate with FDAA (Marfey’s Reagent). This converts enantiomers into diastereomers (L-Ala-FDAA vs D-Ala-FDAA).
-
Separation: These diastereomers separate easily on a standard C18 column.
-
Calculation:
.
Part 5: Detailed Experimental Protocols
RP-HPLC Method for Ala
This method is optimized to retain the short, hydrophobic peptide while separating it from the hydrophilic salts.
| Parameter | Setting | Rationale |
| Column | C18 or C12, 4.6 x 150 mm, 3-5 µm, 120 Å | C12 offers better peak symmetry for small alkyl peptides. |
| Mobile Phase A | 0.1% TFA in Water | Ion-pairing agent essential for retention. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Standard organic modifier. |
| Gradient | 0% B to 20% B over 20 minutes | Shallow Gradient: Ala |
| Flow Rate | 1.0 mL/min | Standard. |
| Detection | UV at 214 nm (Amide bond) | 280 nm is useless (no aromatic residues). |
| Temperature | 40°C | Elevated temp reduces H-bonding/aggregation on column. |
Synthesis Diagram: The Critical Path
Figure 2: Solid Phase Peptide Synthesis (SPPS) cycle optimized for Ala
References
-
U.S. Food and Drug Administration (FDA). (2021).[3] ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin.[2][3][6][7] Guidance for Industry.[3][7][8] [Link]
-
Asakura, T., et al. (2014).[4] "Difference in the structures of alanine tri- and tetra-peptides with antiparallel β-sheet assessed by X-ray diffraction, solid-state NMR and chemical shift calculations."[4] Biopolymers, 101(1), 13-20.[4] [Link]
-
Bhambri, G., et al. (2014). "HPLC Analysis for Hydrophobic Peptides." ResearchGate Technical Discussions.[Link]
-
Steinberg, S., & Bada, J. L. (1981). "Diketo-piperazine formation during peptide hydrolysis." Science, 213(4507), 544-545. (Context for racemization/hydrolysis mechanisms). [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Difference in the structures of alanine tri- and tetra-peptides with antiparallel β-sheet assessed by X-ray diffraction, solid-state NMR and chemical shift calculations by GIPAW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. fda.gov [fda.gov]
- 7. complexgenerics.org [complexgenerics.org]
- 8. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
Methodological & Application
Application Note: Synthesis and Utilization of Ac-Ala-Ala-Ala-Ala-OH in SPPS
Abstract & Introduction
The tetrapeptide Ac-Ala-Ala-Ala-Ala-OH (Acetyl-Tetra-Alanine) represents a deceptively simple yet chemically significant target in Solid-Phase Peptide Synthesis (SPPS). While short, this homopolymer serves as a critical "stress test" for synthetic protocols due to the high propensity of poly-alanine sequences to form interchain
This Application Note provides a robust, field-validated protocol for the synthesis of this compound. Beyond its synthesis, we explore its utility as a biophysical model for protein folding and as a solubilizing linker in drug conjugates.
Key Applications
-
Process Validation: Benchmarking coupling efficiency in high-aggregation environments.
-
Biophysical Standards: NMR and CD spectroscopy standards for
-sheet formation. -
Linker Chemistry: Rigid, hydrophobic spacers in Antibody-Drug Conjugates (ADCs).
Technical Background: The Aggregation Challenge
The primary failure mode in poly-alanine synthesis is On-Resin Aggregation . As the peptide chain elongates, the amide backbones of adjacent chains interact via hydrogen bonding, forming stable
-
The Critical Length: Aggregation typically onsets significantly after the 5th residue; however, in high-loading scenarios, Ac-Ala
can exhibit "pre-aggregation" behavior, making it an excellent model for optimizing solvation strategies. -
Solvation Collapse: Standard solvents like DMF cannot disrupt these H-bonds effectively once the
-sheet network forms, rendering the N-terminus inaccessible to incoming activated amino acids.
Visualization: On-Resin Aggregation Mechanism
Figure 1: Mechanism of on-resin aggregation leading to synthetic failure. The formation of interchain hydrogen bonds excludes solvent and reagents.
Experimental Protocol: Synthesis of this compound
Materials & Reagents
| Reagent | Grade/Spec | Purpose |
| Resin | 2-Chlorotrityl Chloride (2-CTC) | Prevents diketopiperazine formation; mild cleavage.[1] |
| Amino Acid | Fmoc-Ala-OH | Building block. |
| Coupling | DIC / Oxyma Pure | Low racemization, high efficiency. |
| Solvent | DMF (Main), NMP (Optional) | NMP recommended for aggregation disruption. |
| Capping | Acetic Anhydride / Pyridine | N-terminal acetylation. |
| Cleavage | TFA / DCM (1:99) | Acidolytic cleavage from resin. |
Step-by-Step Synthesis Workflow
Step 1: Resin Loading (The Critical First Step) [2]
-
Rationale: We use 2-CTC resin to allow for very mild cleavage (1% TFA) which yields the fully protected peptide if needed, or simply the free acid without side-chain damage. It also suppresses diketopiperazine (DKP) formation, a common side reaction in Gly/Ala/Pro dipeptides.
-
Protocol:
-
Swell 1.0 g 2-CTC resin (1.6 mmol/g) in dry DCM for 20 min.
-
Dissolve Fmoc-Ala-OH (0.8 mmol, 0.5 eq relative to resin max loading) in DCM (10 mL) + DIPEA (4 eq).
-
Add to resin and shake for 2 hours. Note: Low loading (0.4–0.6 mmol/g) is preferred to reduce aggregation.
-
Capping: Add MeOH (1 mL) to the reaction mixture and shake for 30 min to cap unreacted chloride sites.
-
Wash: DCM (3x), DMF (3x), DCM (3x).
-
Step 2: Elongation Cycles (Repeat 3 times)
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).
-
Coupling:
-
Dissolve Fmoc-Ala-OH (4 eq), Oxyma Pure (4 eq) in DMF.
-
Add DIC (4 eq).
-
Pre-activate for 2 min, then add to resin.
-
Reaction time: 45–60 min.
-
Kaiser Test: Verify coupling (Should be negative/colorless).
-
Step 3: N-Terminal Acetylation (Final Capping)
-
Rationale: Converts the N-terminal amine to an acetyl group, rendering the peptide uncharged at the N-terminus.
-
Protocol:
-
Remove final Fmoc group.
-
Prepare solution: Acetic Anhydride : Pyridine : DMF (1:1:8) .
-
Add to resin and shake for 20 minutes.
-
Perform Kaiser Test (Must be negative).
-
Step 4: Cleavage & Isolation
-
Protocol:
-
Wash resin thoroughly with DCM (5x) to remove all DMF traces.
-
Treat resin with 1% TFA in DCM (10 mL) for 2 min. Filter into a flask containing 1 mL pyridine (to neutralize TFA immediately) or water (if acid stability is confirmed).
-
Repeat TFA treatment 3–5 times.[3]
-
Concentrate the combined filtrate (DCM) on a rotovap.
-
Precipitation: Add cold Diethyl Ether to the residue. Ac-Ala
-OH should precipitate as a white solid. -
Centrifuge and dry.
-
Visualization: Synthesis Workflow
Figure 2: Operational workflow for the synthesis of Acetyl-Tetra-Alanine on 2-CTC resin.
Expert Insights: Overcoming Solubility & Analysis
Solubility Profile
This compound is notoriously difficult to solubilize due to its high crystallinity and hydrophobicity.
| Solvent | Solubility | Application |
| Water | Poor/Insoluble | Not recommended for stock solutions. |
| DMSO | Good | Preferred for biological assays. |
| HFIP | Excellent | Breaks |
| TFA | Excellent | Solubilizes for purification/re-precipitation. |
Analytical Quality Control (QC)
Standard Reverse-Phase HPLC (RP-HPLC) using Water/Acetonitrile gradients often fails due to the peptide precipitating on the column or eluting in the void volume.
-
Recommended Method: HILIC (Hydrophilic Interaction Liquid Chromatography) or RP-HPLC using a C4 column with elevated temperature (60°C).
-
Mass Spectrometry: ESI-MS in positive mode.
-
Expected Mass:
-
Ala residue MW: 71.08 Da
-
Calculation: Acetyl (43) + 4xAla (4x71) + OH (17) = 344.3 Da (Approx).
-
Exact Mass: Calculate based on
.
-
-
References
-
Merrifield, R. B. (1963).[4] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide". Journal of the American Chemical Society. Link
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
-
Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin".[1][2][5] International Journal of Peptide and Protein Research. (Source for 2-CTC resin protocols).
-
Paradís-Bas, M., et al. (2016). "The Road to the Synthesis of 'Difficult Peptides'". Methods in Molecular Biology. Link
-
PubChem. "N-Acetyl-L-alanine (Data for Ac-Ala-OH derivatives)".[6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.uci.edu [chem.uci.edu]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 6. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Specificity Protease Profiling using Ac-Ala-Ala-Ala-Ala-OH
Executive Summary
While chromogenic substrates (e.g., Ac-Ala-Ala-Ala-pNA) are ubiquitous in high-throughput screening, they suffer from steric artifacts introduced by the bulky reporter group. Ac-Ala-Ala-Ala-Ala-OH represents a "native-mimetic" substrate. It lacks a chromophore, meaning its hydrolysis cannot be monitored by direct photometric change. Instead, it requires detection of the newly generated N-terminal amine or physical separation of cleavage products.
This guide details the protocols for using this compound to determine protease kinetics (
Biochemical Mechanism
Substrate Logic
The N-terminus of this compound is blocked by an acetyl group. Therefore, the intact molecule has zero free primary amines.
-
Enzyme Action: Elastase (e.g., LasB) recognizes the aliphatic alanine side chains.[1][2]
-
Cleavage Event: Hydrolysis of the peptide bond (typically between Ala2 and Ala3 or Ala3 and Ala4) exposes a new, free primary amine on the C-terminal fragment.
-
Detection: This new amine reacts with TNBS or Ninhydrin to form a colored complex, or the fragments are resolved via HPLC based on retention time shifts.
Mechanism of Action Diagram
Caption: Pathway demonstrating the generation of a detectable signal only after enzymatic cleavage exposes a free amine.
Experimental Protocols
Method A: TNBS Colorimetric Assay (High Throughput)
Best for:
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM CaCl
, pH 7.5 (LasB requires Ca /Zn ). -
Substrate Stock: 20 mM this compound in water (or 10% TFE if solubility is poor).
-
TNBS Solution: 0.01% (w/v) 2,4,6-Trinitrobenzenesulfonic acid in 0.1 M Sodium Bicarbonate (pH 8.5). (Handle with care: Neurotoxic/Explosive) .
-
Stop Solution: 10% SDS or 1 M HCl.
Protocol Steps:
-
Preparation: Dilute Substrate Stock in Assay Buffer to concentrations ranging 0.1 – 5.0 mM.
-
Incubation:
-
Add 90 µL Substrate solution to a 96-well plate.
-
Add 10 µL Enzyme (approx. 10-50 nM final conc).
-
Incubate at 37°C for 15–60 minutes.
-
-
Derivatization:
-
Add 50 µL of TNBS Solution to each well.
-
Incubate at Room Temp for 20 minutes (protect from light).
-
-
Quench: Add 50 µL Stop Solution (10% SDS) and 1 M HCl to stabilize the color.
-
Measurement: Read Absorbance at 420 nm (or 340 nm for higher sensitivity).
-
Quantification: Compare against a standard curve of L-Alanine or Ala-Ala.
Method B: RP-HPLC Assay (Gold Standard)
Best for: Confirming cleavage site and precise quantitation. Principle: Separation of the hydrophobic tetrapeptide from the more hydrophilic di/tri-peptide products.
Chromatography Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18, 5µm, 4.6 x 150mm).
-
Mobile Phase A: 0.1% TFA in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0% B to 20% B over 20 minutes (Shallow gradient is critical for short peptides).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm (Peptide bond) and 280 nm (if checking for enzyme contaminants, though substrate has no aromatics).
Protocol Steps:
-
Reaction: Mix 100 µL Substrate (1 mM) + 5 µL Enzyme in Assay Buffer.
-
Time Course: At t=0, 15, 30, 60 min, remove 20 µL aliquots.
-
Quenching: Immediately add 20 µL of 1% TFA to the aliquot to stop the reaction.
-
Analysis: Inject 20 µL onto the HPLC.
-
Data Processing:
-
Substrate Peak: Elutes later (more hydrophobic).
-
Product Peaks: Elute earlier.
-
Calculate % Hydrolysis based on Area Under Curve (AUC) reduction of the substrate peak.
-
HPLC Workflow Diagram
Caption: Step-by-step workflow for HPLC-based quantitation of peptide hydrolysis.
Data Analysis & Troubleshooting
Calculating Kinetic Parameters
To determine
-
Perform the assay at 6–8 substrate concentrations (e.g.,
to ). -
Calculate Initial Velocity (
) for each concentration (slope of Absorbance vs Time or Product Conc vs Time). -
Fit data to the Michaelis-Menten equation:
-
Specific Activity: Defined as
mol substrate cleaved per minute per mg enzyme.
Comparison of Methods
| Feature | TNBS (Colorimetric) | RP-HPLC |
| Throughput | High (96-well plate) | Low (Sequential injection) |
| Sensitivity | Moderate (µM range) | High (nM range) |
| Specificity | Low (Any amine triggers signal) | High (Separates specific products) |
| Cost | Low | High (Solvents/Columns) |
| Interference | Amino-buffers (Tris) can interfere* | Minimal |
*Note: If using TNBS, ensure the buffer amine concentration is low or use Phosphate/HEPES buffers to reduce background.
Troubleshooting Guide
-
No Signal (TNBS): Ensure the enzyme is active. Ac-AAAA-OH is stable; if no color develops, no cleavage occurred. Check pH (Elastase needs pH 7–8).
-
High Background (TNBS): Did you use Tris buffer? Tris has a primary amine. Switch to HEPES or Phosphate.
-
Poor HPLC Separation: The peptides are small and polar. Use a column compatible with 100% aqueous phase or start at 0% organic. Ensure TFA is present to suppress silanol interactions.
References
-
Kessler, E., & Safrin, M. (2014). Elastinolytic and proteolytic enzymes. Methods in Microbiology, 41, 155-181.
- Establishes LasB (Pseudolysin) specificity and assay conditions.
-
Bieth, J., et al. (1974). The elastase activity of Pseudomonas aeruginosa extracts. Analytical Biochemistry, 391-396.
- Foundational text on elastase kinetics and synthetic substr
-
Thermo Fisher Scientific. (n.d.). TNBS (2,4,6-Trinitrobenzene Sulfonic Acid) Product Information.
- Technical specific
-
MEROPS Database. (2024). Peptidase S1 Family (Elastase) Specificity.
- Reference for cleavage site specificity (Ala-Ala bonds).
Sources
protocol for dissolving AC-ALA-ALA-ALA-ALA-OH for cell culture
Application Note: High-Fidelity Solubilization and Cellular Deployment of Ac-Ala-Ala-Ala-Ala-OH
Executive Summary & Scientific Context
The tetrapeptide This compound (N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanine) represents a specific class of hydrophobic oligopeptides often utilized as substrates or competitive inhibitors for serine proteases, particularly Neutrophil Elastase (NE) .
While structurally simple, this molecule presents a distinct physicochemical paradox: it is low molecular weight yet notoriously difficult to solubilize in aqueous buffers due to the high propensity of poly-alanine sequences to form insoluble
This protocol details a DMSO-based solubilization strategy optimized for cell culture, ensuring monomeric stability, sterility, and minimal solvent toxicity.[1]
Physicochemical Profile
Understanding the molecule is the first step to successful dissolution.
| Property | Value | Implication for Protocol |
| Sequence | This compound | Hydrophobic core; N-terminal acetylation removes positive charge, reducing aqueous solubility. |
| Formula | -- | |
| Molecular Weight | ~344.36 g/mol | Essential for Molarity (M) calculations. |
| Hydrophobicity | High | Requires organic co-solvent (DMSO/DMF).[1][2] |
| Aggregation | High ( | Requires sonication to disrupt H-bonds. |
| pKa (C-term) | ~3.6 | Soluble at high pH, but high pH is toxic to cells. |
Reagents & Equipment
-
Peptide: this compound (High purity >95%).
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (Sigma-Aldrich or equivalent).
-
Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filters.
-
Critical Warning: Do NOT use Cellulose Acetate (CA) or PES filters with 100% DMSO; the solvent may dissolve the membrane.
-
-
Vessel: Sterile polypropylene (PP) microcentrifuge tubes (Eppendorf).
-
Equipment: Bath sonicator, Vortex mixer, Analytical balance.
Protocol: Preparation of Master Stock Solution (50 mM)
This protocol targets a 50 mM stock concentration . This high concentration allows for significant dilution (1:1000 or greater) in cell culture media, keeping the final DMSO concentration below the toxicity threshold (0.1%).
Step 1: Gravimetric Quantification
Weigh approximately 5–10 mg of peptide. Do not rely on the vendor's stated weight, as lyophilized peptides may contain salts/water.
-
Calculation:
-
Example: For 10 mg peptide:
-
Step 2: Solubilization (The "Disruption" Phase)
-
Add the calculated volume of anhydrous DMSO to the peptide pellet.
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath for 5–10 minutes.
-
Scientific Rationale: Vortexing mixes the solvent, but sonication provides the acoustic cavitation energy necessary to disrupt the intermolecular hydrogen bonds that stabilize poly-alanine
-sheets. This ensures a monomeric solution.
-
-
Visual Inspection: The solution must be crystal clear. If cloudy, continue sonicating.
Step 3: Sterilization
-
Pre-wet a 0.22 µm PTFE filter with 50 µL of pure DMSO (to minimize peptide loss to a dry membrane).
-
Push the peptide solution through the filter into a fresh, sterile tube.
-
Note: Peptide loss on PTFE is generally low, but for very small quantities (<1 mg), consider centrifuging to pellet contaminants instead of filtering to avoid volume loss.
Step 4: Storage
-
Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C (stable for 6–12 months) or -80°C (stable for >1 year).
-
Store in a desiccated container to prevent DMSO from absorbing atmospheric water (which causes peptide precipitation).
Protocol: Cellular Deployment (Dilution Strategy)
Direct addition of 100% DMSO stock to cells can cause local cytotoxicity before mixing. Use an Intermediate Dilution Step .
Workflow Diagram
The following diagram illustrates the critical path from solid peptide to cell well, highlighting the intermediate dilution to prevent "shock" precipitation.
Caption: Figure 1. Optimized solubilization and dilution workflow. The intermediate step prevents precipitation shock when hydrophobic peptides enter aqueous media.
Step-by-Step Dilution:
-
Thaw the 50 mM DMSO stock at room temperature (RT). Vortex briefly.
-
Prepare Intermediate (100x):
-
Dilute the stock 1:100 into pre-warmed culture media (e.g., 10 µL stock + 990 µL Media).
-
Result: 500 µM peptide in 1% DMSO.
-
Action: Vortex immediately. Check for precipitation (turbidity). If precipitate forms, the concentration is too high for the media; try a lower intermediate concentration.
-
-
Final Dosing:
-
Add the Intermediate solution to your cell wells (e.g., add 10 µL Intermediate to 90 µL cell culture).
-
Final Result: 50 µM peptide in 0.1% DMSO.
-
Safety: 0.1% DMSO is widely accepted as non-toxic for most cell lines (HeLa, HEK293, CHO).
-
Troubleshooting & Validation
| Observation | Probable Cause | Corrective Action |
| Cloudiness in Stock | Incomplete dissolution or water contamination. | Sonicate for 5 more mins. Ensure DMSO is anhydrous. |
| Precipitate in Media | "Solvent Shock" (Hydrophobic crash). | Use the Intermediate Dilution step. Do not add 100% DMSO stock directly to static media. |
| Cell Death (Vehicle) | DMSO toxicity.[3][4][5][6] | Ensure final DMSO < 0.5% (ideally < 0.1%).[3][4] Run a "DMSO-only" control. |
| Filter Clogging | Plastic incompatibility. | Ensure filter is PTFE or Nylon . Do not use Cellulose Acetate. |
References
-
Bieth, J. et al. (1986). Structure of the product complex of acetyl-Ala-Pro-Ala with porcine pancreatic elastase.[7] (Contextual reference for elastase substrate kinetics). [Link]
Sources
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. reddit.com [reddit.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the product complex of acetyl-Ala-Pro-Ala with porcine pancreatic elastase at 1.65 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Tetra-Alanine Peptides in Advanced Drug Delivery Systems
Introduction: Beyond the Backbone – The Utility of Tetra-Alanine Peptides
In the landscape of drug delivery, the quest for precision, stability, and biocompatibility is paramount. Peptides, as fundamental biological building blocks, offer a highly tunable platform for creating sophisticated delivery vehicles. Among these, short homooligomeric peptides are gaining attention for their unique physicochemical properties. This document focuses on tetra-alanine (Ala-Ala-Ala-Ala), a seemingly simple tetrapeptide, and elucidates its significant, multifaceted applications in drug delivery research.
Alanine, with its small, non-polar methyl side chain, imparts specific and valuable characteristics to a peptide sequence. A chain of four alanine residues creates a motif that is conformationally well-defined, moderately hydrophobic, and sterically unobtrusive. These attributes are not merely passive; they can be strategically exploited to solve critical challenges in the design of bioconjugates and self-assembling nanocarriers. This guide provides the foundational science, practical protocols, and field-proven insights for researchers, scientists, and drug development professionals aiming to leverage tetra-alanine peptides in their work.
Core Applications of Tetra-Alanine Peptides in Drug Delivery
The utility of tetra-alanine and other alanine-rich sequences stems from their ability to confer desirable properties such as structural stability, flexibility, and improved physicochemical characteristics to drug delivery systems.[1][2]
Alanine-Rich Sequences as Optimized Linkers in Bioconjugates
In complex biologics like Antibody-Drug Conjugates (ADCs), the linker is a critical component that dictates the stability, solubility, and efficacy of the entire construct.[][4] While the Valine-Citrulline (Val-Cit) dipeptide is a widely used standard, research has shown that alanine-containing linkers offer distinct advantages, particularly in managing aggregation.[]
Causality Behind Experimental Choice: Why Alanine?
The choice of an alanine-rich linker is a deliberate strategy to enhance the physicochemical properties of an ADC. Here’s the rationale:
-
Reduced Aggregation: Many cytotoxic payloads are highly hydrophobic. Conjugating them to an antibody, especially at a high drug-to-antibody ratio (DAR), increases the overall hydrophobicity and can lead to aggregation.[6] Aggregates can compromise efficacy and lead to off-target toxicities. A study by AbbVie and WuXi AppTec systematically evaluated 30 different dipeptide linkers and identified the Ala-Ala dipeptide as optimal for minimizing aggregation in ADCs with a high DAR of 10.[7][8]
-
Structural Flexibility and Stability: Linkers composed of simple amino acids like alanine and glycine provide rotational freedom, allowing the linked domains (antibody and drug) to function without steric hindrance.[2] Alanine-rich sequences found in natural protein complexes contribute to structural stability.[1] This translates to linkers that are stable in circulation, preventing premature drug release, a crucial aspect for the safety and therapeutic index of the conjugate.[4][9]
-
Enzymatic Cleavage: While tetra-alanine itself is not a canonical protease cleavage site, alanine residues are frequently incorporated next to cleavage-directing residues. For instance, the Val-Ala linker is designed for cleavage by lysosomal proteases like Cathepsin B.[4][6] Furthermore, tripeptide sequences such as Ala-Ala-Asn have been developed as linkers that are specifically cleaved by legumain, an enzyme overexpressed in the tumor microenvironment.[7] This demonstrates the tunability of alanine-containing sequences for achieving controlled, site-specific drug release.
Below is a conceptual diagram of an ADC featuring a tetra-alanine-based cleavable linker system.
Caption: ADC with a Tetra-Alanine Peptide Linker.
Data Presentation: Comparison of Dipeptide Linker Properties
The following table summarizes comparative data on the impact of different dipeptide linkers on ADC properties, illustrating the benefits of the Ala-Ala sequence.
| Dipeptide Linker Sequence | Calculated LogP of Linker-Drug | Aggregation Rate at DAR 10 (%) | Relative In Vitro Efficacy | Key Rationale |
| Val-Cit | High | > 20% | High | Standard cathepsin-B cleavable linker, but can induce aggregation.[] |
| Val-Ala | High | ~15-20% | High | Alternative cathepsin-B cleavable linker with slightly reduced aggregation.[] |
| Ala-Ala | Low | 2.8% | High | Low hydrophobicity significantly reduces aggregation, enabling high DAR constructs.[7][8] |
| Gly-Gly | Lowest | < 5% | Moderate | Very hydrophilic, but may have different cleavage kinetics.[2] |
| *Data conceptualized from findings reported in studies on various dipeptide linkers.[7][8] |
Self-Assembling Peptides for Nanocarrier Formulation
Self-assembling peptides (SAPs) are a class of biomaterials that spontaneously form ordered nanostructures like nanofibers, micelles, or hydrogels.[10][11] This property is driven by non-covalent interactions such as hydrogen bonding and hydrophobic forces. Alanine-rich peptides are particularly adept at self-assembly due to their propensity to form stable β-sheet structures, which act as the backbone for larger assemblies.[11][12]
Causality Behind Experimental Choice: Why Self-Assembly?
-
Biocompatibility and Biodegradability: Composed of natural amino acids, the resulting nanostructures are inherently biocompatible and can be degraded into non-toxic byproducts.[13]
-
Drug Encapsulation: The hydrophobic core of self-assembled nanostructures, such as micelles or the interior of nanofibers, provides an ideal environment for encapsulating poorly water-soluble drugs, protecting them from degradation and improving their pharmacokinetic profile.[14]
-
Stimuli-Responsive Release: The self-assembly process can be designed to be responsive to environmental triggers like pH or enzymes.[14] For example, a peptide can be designed to be soluble at physiological pH (7.4) but to assemble and release its cargo in the acidic tumor microenvironment (pH ~6.5).[14]
Caption: Self-assembly of tetra-alanine amphiphiles.
Experimental Workflows & Protocols
A systematic approach is crucial for developing and validating tetra-alanine-based drug delivery systems. The workflow involves synthesis, formulation, characterization, and biological evaluation.
Caption: Development workflow for peptide drug carriers.
Protocol 1: Solid-Phase Synthesis and On-Resin Conjugation of a Tetra-Alanine-Drug Conjugate
This protocol describes the synthesis of a tetra-alanine peptide on a solid support followed by the conjugation of a model drug containing a primary amine. This method is adapted from standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) principles.[15]
Rationale: SPPS allows for the efficient, stepwise construction of the peptide sequence. Performing the conjugation on-resin before final cleavage simplifies purification by allowing excess reagents to be washed away easily.[16]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-Ala-OH
-
Fmoc-Glu(O-2-PhiPr)-OH (for introducing a selective deprotection site for conjugation)
-
Coupling agents: HBTU, HOBt
-
Base: DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM, Methanol
-
Selective deprotection solution: 1% TFA in DCM
-
Activation agent for drug coupling: HATU
-
Amine-containing drug (e.g., Doxorubicin or a fluorescent amine like 5-TAMRA-cadaverine)
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water
-
Cold diethyl ether
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF.
-
-
Fmoc-Deprotection (First Amino Acid):
-
Add 2 mL of 20% piperidine/DMF to the resin.
-
Agitate for 3 minutes, drain.
-
Add another 2 mL of 20% piperidine/DMF, agitate for 10 minutes, drain.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling Cycle (Repeat for each Ala):
-
Prepare the coupling solution: Dissolve Fmoc-Ala-OH (4 eq), HBTU (3.9 eq), HOBt (4 eq) in DMF. Add DIPEA (8 eq) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin-negative).
-
Drain and wash the resin as in step 2.
-
Repeat the deprotection (step 2) and coupling cycle for all four alanine residues.
-
-
Conjugation Handle Coupling:
-
Couple Fmoc-Glu(O-2-PhiPr)-OH using the same procedure as in step 3. This protected glutamic acid will serve as the attachment point for the drug.
-
-
Selective Deprotection of Conjugation Handle:
-
Wash the resin with DCM.
-
Add 1% TFA in DCM and agitate. Monitor deprotection every 10 minutes until complete (typically 1-2 hours).
-
Wash the resin with DCM (5x) and DMF (5x) to neutralize.
-
-
On-Resin Drug Conjugation:
-
Dissolve the amine-containing drug (3 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6 eq).
-
Add the solution to the resin.
-
Agitate overnight at room temperature in the dark (if the drug is light-sensitive).
-
Drain and wash the resin extensively with DMF and DCM.
-
-
Final Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add 2 mL of cleavage cocktail (95% TFA/2.5% TIS/2.5% Water).
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.
-
A white precipitate (the peptide-drug conjugate) should form. Centrifuge, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the final product under vacuum.
-
-
Purification and Characterization:
-
Purify the crude product using reverse-phase HPLC.
-
Confirm the identity and purity by LC-MS.
-
Protocol 2: Formulation and Characterization of Self-Assembled Nanoparticles
This protocol describes the solvent evaporation method to formulate nanoparticles from a synthesized amphiphilic peptide-drug conjugate.
Rationale: This method allows the peptide amphiphiles to slowly self-assemble into stable nanoparticles as the organic solvent is removed, trapping the hydrophobic drug in the core.[17]
Materials:
-
Purified tetra-alanine peptide-drug conjugate (hydrophobically modified)
-
Organic solvent (e.g., Acetonitrile, THF)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM) with grids
Step-by-Step Methodology:
-
Dissolution:
-
Dissolve 1 mg of the peptide-drug conjugate in 100 µL of a suitable organic solvent.
-
-
Nanoparticle Formation:
-
Rapidly inject the organic solution into 1 mL of vigorously stirring aqueous buffer (e.g., PBS).
-
A milky suspension may form, indicating nanoparticle formation.
-
Continue stirring for 4-6 hours in a fume hood to allow for complete evaporation of the organic solvent.
-
-
Characterization - Size and Polydispersity (DLS):
-
Transfer a sample of the nanoparticle suspension to a DLS cuvette.
-
Measure the hydrodynamic diameter (Z-average) and Polydispersity Index (PDI). An acceptable PDI for drug delivery is typically < 0.3.
-
-
Characterization - Morphology (TEM):
-
Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.
-
Allow it to sit for 1 minute, then wick away the excess liquid with filter paper.
-
(Optional) Negatively stain with 2% uranyl acetate for 30 seconds and wick away the excess.
-
Allow the grid to air dry completely.
-
Image the grid using a TEM to observe nanoparticle morphology, size, and uniformity.
-
Protocol 3: In Vitro Cellular Uptake Analysis by Flow Cytometry
This protocol outlines a method to quantify the cellular uptake of a fluorescently labeled tetra-alanine conjugate.[18]
Rationale: Flow cytometry provides high-throughput, quantitative data on the fluorescence intensity of thousands of individual cells, allowing for a robust measurement of internalization.[19]
Materials:
-
Fluorescently labeled tetra-alanine conjugate (e.g., TAMRA-labeled)
-
Cell line (e.g., HeLa or MCF-7)
-
Complete cell culture medium
-
PBS and Trypsin-EDTA
-
Flow cytometry buffer (PBS + 1% BSA + 0.1% Sodium Azide)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a 12-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.
-
-
Treatment:
-
Prepare dilutions of the fluorescent conjugate in serum-free media at desired concentrations (e.g., 1, 5, 10 µM). Include an untreated control.
-
Wash the cells once with PBS.
-
Add the conjugate solutions to the cells and incubate for a set time (e.g., 4 hours) at 37°C.
-
-
Cell Harvesting:
-
Remove the treatment media and wash the cells three times with cold PBS to remove surface-bound conjugates.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize with complete medium and transfer the cell suspension to flow cytometry tubes.
-
-
Sample Preparation for Flow Cytometry:
-
Centrifuge the cells (300 x g, 5 minutes).
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold flow cytometry buffer.
-
Keep samples on ice and protected from light until analysis.
-
-
Data Acquisition:
-
Run the samples on a flow cytometer.
-
Use the untreated control to set the baseline fluorescence gate.
-
Acquire data for at least 10,000 events (cells) per sample.
-
-
Data Analysis:
-
Analyze the data using appropriate software.
-
Calculate the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) for each sample.
-
Plot the MFI against the conjugate concentration to obtain an uptake curve.
-
Conclusion and Future Outlook
Tetra-alanine peptides, and alanine-rich sequences in general, represent a versatile and powerful tool in the drug delivery arsenal. Their ability to mitigate aggregation in complex bioconjugates like ADCs directly addresses a critical manufacturing and safety challenge.[7][8] Concurrently, their predictable self-assembly into biocompatible nanostructures opens avenues for formulating novel carriers for a wide range of therapeutics.[11][12] The protocols detailed herein provide a validated framework for researchers to synthesize, formulate, and evaluate these promising systems. Future research will likely focus on creating more sophisticated "smart" linkers and self-assembling systems that combine alanine's structural benefits with highly specific, stimuli-responsive cleavage or assembly motifs, further advancing the field of targeted and controlled drug delivery.
References
-
Bio-Synthesis Inc. (2022, April 13). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. [Link]
-
Wikipedia. (n.d.). Self-assembling peptide. [Link]
-
ACS Publications. (2024). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. [Link]
-
Chari, R. V., Miller, M. L., & Widdison, W. C. (2014). Antibody-drug conjugates: an emerging concept in cancer therapy. Angewandte Chemie International Edition, 53(15), 3796-3827. (This is a foundational review, specific link from search is to a general NIH page). [Link]
-
Niece, K. L., Czeisler, C., Sah, O. P., & Tirrell, M. (2008). Assembly Properties of an Alanine-Rich, Lysine-Containing Peptide and the Formation of Peptide/Polymer Hybrid Hydrogels. Biomacromolecules, 9(8), 2149–2156. [Link]
-
Kumar, A., Kinne, P. K., & Kumar, S. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Pharmaceutics, 13(12), 2033. [Link]
-
ACS Publications. (2023, February 22). Peptide Self-Assembled Nanocarriers for Cancer Drug Delivery. ACS Omega. [Link]
-
Tesauro, D., Accardo, A., & Diaferia, C. (2021). Self-Assembling Peptides: From Design to Biomedical Applications. International Journal of Molecular Sciences, 22(23), 12662. [Link]
-
Sygnature Discovery. (2025, April 7). Linker Technologies in ADCs - How They Impact Efficacy & Stability. YouTube. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Zhang, D., et al. (2023). Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as a superior dipeptide linker. Molecular Systems Design & Engineering, 8, 1129-1136. [Link]
-
Lamazière, A., et al. (2016). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(11), 2739-2748. [Link]
-
Wang, H., et al. (2022). Designing Self‐Assembling Chimeric Peptide Nanoparticles with High Stability for Combating Piglet Bacterial Infections. Advanced Science, 9(12), 2105151. [Link]
-
Zhang, S., et al. (2023). Advances in Self-Assembled Peptides as Drug Carriers. Molecules, 28(3), 1412. [Link]
-
Raheem, N., & Tawfike, A. (2016). Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria. Bio-protocol, 6(23), e2043. [Link]
-
Gagat, M., et al. (2022). Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts. Molecules, 27(8), 2589. [Link]
-
Emmanuel, M. (2025, May 5). Solid-Phase Peptide Synthesis (SPPS) for Drug Conjugates. ResearchGate. [Link]
-
ACS Publications. (2021). Self-Assembled Peptide Drug Delivery Systems. ACS Applied Bio Materials. [Link]
-
Iris Biotech. (2025, June 18). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?. [Link]
-
J. Am. Chem. Soc. (2019). Fluorescence Monitoring of Peptide Transport Pathways into Large and Giant Vesicles by Supramolecular Host–Dye Reporter Pairs. [Link]
-
ResearchGate. (n.d.). Fabrication and characterization of peptide self-assembled.... [Link]
-
ResearchGate. (n.d.). Cellular uptake of peptide P2. (A) Fluorescence microscopy images of.... [Link]
-
NIH. (n.d.). The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach. [Link]
-
ResearchGate. (n.d.). Self-assembly of a peptide consisting of alanine (A), glutamic acid.... [Link]
-
ResearchGate. (2025, May 26). Exo-Cleavable Linkers: Enhancing Stability and Therapeutic Efficacy in Antibody-Drug Conjugates. [Link]
-
The Journal of Organic Chemistry. (2018). Solid-Phase Synthesis of Peptide−Viologen Conjugates. [Link]
-
The University of Manchester. (2012, October 1). Quantification of Cell Penetrating Peptide Uptake By Fluorescent Techniques. [Link]
-
The Raj Group. (n.d.). Synthesis of L-cyclic tetrapeptides by backbone amide activation CyClick strategy. [Link]
-
The Royal Society of Chemistry. (2014, July 8). Peptide Targeting of Fluorescein-Based Sensors to Discrete Intracellular Locales. [Link]
-
Bio-Rad Antibodies. (2021, August 16). Flow Cytometry Protocol. YouTube. [Link]
-
NIH. (n.d.). A General Method for Fluorescent Labeling of the N-termini of Lanthipeptides and Its Application to Visualize their Cellular Localization. [Link]
-
Digital CSIC. (2020, January 19). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. [Link]
-
NIH. (n.d.). Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery. [Link]
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- 1. Page Not Found. - Bio-Synthesis, Inc. - [biosyn.com]
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- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-assembling peptide - Wikipedia [en.wikipedia.org]
- 11. Advances in Self-Assembled Peptides as Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assembly Properties of an Alanine-Rich, Lysine-Containing Peptide and the Formation of Peptide/Polymer Hybrid Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Application Notes and Protocols for Studying Protein Aggregation with AC-ALA-ALA-ALA-ALA-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Complexity of Protein Aggregation with a Minimalist Model
Protein aggregation is a hallmark of numerous debilitating human disorders, including Alzheimer's and Parkinson's diseases.[1][2] The process involves the misfolding of soluble proteins into insoluble, ordered fibrillar structures known as amyloid fibrils.[1] Understanding the fundamental mechanisms of amyloid formation is paramount for the development of effective therapeutic interventions. Short, synthetic peptides that self-assemble into amyloid-like fibrils serve as invaluable model systems to dissect the intricate process of protein aggregation in a controlled and reproducible manner.[3][4]
This guide focuses on the application of the acetylated tetra-alanine peptide, AC-ALA-ALA-ALA-ALA-OH (Ac-A₄-OH), as a model system to study the principles of protein and peptide aggregation. Alanine, with its small, non-polar side chain, has a high propensity to form β-sheet structures, which are the characteristic secondary structure of amyloid fibrils.[5][6] The N-terminal acetylation and C-terminal carboxylic acid mimic the peptide bond environment within a larger protein, providing a simple yet relevant model to investigate the kinetics and structural evolution of amyloid formation.
Physicochemical Properties and Rationale for Use
The choice of Ac-A₄-OH as a model peptide is grounded in its inherent simplicity and amyloidogenic propensity. Its primary sequence lacks charged or bulky aromatic residues, minimizing complex side-chain interactions and allowing for a focused study of backbone-driven hydrogen bonding and hydrophobic interactions that are central to amyloid assembly.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance in Aggregation Studies |
| Sequence | This compound | The poly-alanine sequence promotes β-sheet formation, the core structure of amyloid fibrils.[6] |
| Molecular Weight | 388.4 g/mol | Low molecular weight facilitates handling and precise concentration determination. |
| N-terminus | Acetylated | The acetyl group neutralizes the N-terminal charge, mimicking a peptide bond and preventing unwanted electrostatic interactions.[7] |
| C-terminus | Carboxylic Acid | The C-terminal carboxyl group can be ionized depending on the pH, allowing for the investigation of pH-dependent aggregation. |
| Solubility | Sparingly soluble in aqueous buffers | Limited solubility can be a driving force for aggregation and necessitates careful sample preparation.[8] |
The self-assembly of alanine-rich peptides is a well-documented phenomenon, often initiated by a nucleation-dependent polymerization process.[5] This process typically involves a lag phase, during which soluble monomers form unstable oligomeric nuclei, followed by a rapid elongation phase where these nuclei grow into larger fibrils.[9]
Experimental Workflow for Aggregation Studies
A typical workflow for studying the aggregation of Ac-A₄-OH involves peptide synthesis and purification, preparation of monomeric stock solutions, induction of aggregation, and subsequent analysis using a suite of biophysical techniques.
Detailed Protocols
Part 1: Peptide Synthesis and Stock Solution Preparation
Rationale: The purity and initial monomeric state of the peptide are critical for reproducible aggregation kinetics. Solid-phase peptide synthesis (SPPS) is the standard method for obtaining high-purity peptides.[10] Pre-treatment of the lyophilized peptide is necessary to dissociate any pre-formed aggregates.
Protocol 1: Preparation of Monomeric Ac-A₄-OH Stock Solution
-
Peptide Synthesis: Synthesize Ac-A₄-OH using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[11] Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity and confirm its identity by mass spectrometry. Lyophilize the purified peptide.
-
Solubilization: To ensure a monomeric starting state, dissolve the lyophilized Ac-A₄-OH powder in a small volume of 20 mM NaOH to a final concentration of 0.5 mM.[12]
-
Sonication and Centrifugation: Sonicate the solution for 1 minute and let it stand at room temperature for 5 minutes to aid in complete dissolution.[12] Centrifuge the solution at 13,000 rpm for 20 minutes to pellet any insoluble aggregates.[12]
-
Stock Solution: Carefully collect the supernatant, which will serve as the monomeric peptide stock solution. Determine the precise concentration of the stock solution by measuring the absorbance at 214 nm or by using a suitable peptide quantification assay.
Part 2: Monitoring Aggregation Kinetics with Thioflavin T (ThT) Fluorescence Assay
Rationale: The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time.[13] ThT is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the cross-β-sheet structure of amyloid fibrils.[13][14] This allows for the quantitative analysis of aggregation kinetics, including the lag time, elongation rate, and final plateau phase.[9]
Protocol 2: ThT Fluorescence Assay
-
Reagent Preparation:
-
Aggregation Buffer: Prepare the desired buffer for inducing aggregation (e.g., 50 mM Tris, 150 mM NaCl, pH 7.2).[14] Filter the buffer through a 0.2 µm syringe filter.
-
ThT Stock Solution: Prepare a 1 mM stock solution of Thioflavin T in deionized water.[15] Filter the solution through a 0.2 µm syringe filter and store it in the dark at 4°C.
-
-
Assay Setup:
-
In a non-binding, black 96-well microplate, add the aggregation buffer and the ThT stock solution to achieve a final ThT concentration of 10-25 µM in each well.[13][15]
-
Initiate the aggregation by adding the monomeric Ac-A₄-OH stock solution to the wells to the desired final peptide concentration (e.g., 100 µM). The total volume in each well should be consistent (e.g., 100 µL).
-
Include negative controls containing only the buffer and ThT.
-
-
Data Acquisition:
-
Seal the plate to prevent evaporation and place it in a fluorescence microplate reader pre-heated to 37°C.[13]
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.[15] Use an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 484 nm.[14]
-
If available, incorporate shaking between readings to promote aggregation.[15]
-
-
Data Analysis:
-
Subtract the fluorescence of the negative control from the sample readings.
-
Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve can be fitted to a suitable model to extract kinetic parameters such as the lag time (t_lag) and the apparent growth rate constant (k_app).[9]
-
Table 2: Typical Parameters for ThT Assay
| Parameter | Recommended Value | Rationale |
| Peptide Concentration | 50 - 200 µM | Higher concentrations generally lead to faster aggregation.[9] |
| ThT Concentration | 10 - 25 µM | Sufficient for a strong signal without interfering with the aggregation process.[13][15] |
| Temperature | 37°C | Mimics physiological temperature and accelerates aggregation.[13] |
| pH | 7.0 - 8.0 | The pH can significantly influence the charge state of the C-terminus and affect aggregation kinetics.[14] |
| Agitation | Optional (e.g., 600 rpm) | Can accelerate nucleation and fibril growth.[15] |
Part 3: Morphological Characterization by Transmission Electron Microscopy (TEM)
Rationale: TEM provides direct visualization of the morphology of the aggregated species, confirming the presence of fibrillar structures and providing information on their dimensions.[16][17]
Protocol 3: Negative Staining for TEM
-
Sample Preparation: Take an aliquot of the Ac-A₄-OH solution from the ThT assay at the plateau phase of aggregation.
-
Grid Preparation: Place a 3 µL drop of the aggregated peptide solution onto a carbon-coated copper grid (200-400 mesh) and allow it to adsorb for 3 minutes.[18]
-
Washing (Optional): Briefly wash the grid by touching it to a drop of deionized water to remove excess salt.
-
Staining: Wick away the excess sample with filter paper and immediately apply a 3 µL drop of 2% (w/v) uranyl acetate solution.[18] Incubate for 1 minute.
-
Final Wicking and Drying: Carefully remove the excess stain with filter paper and allow the grid to air dry completely.
-
Imaging: Examine the grid using a transmission electron microscope at an appropriate magnification. Look for the characteristic elongated, unbranched fibrillar structures of amyloid.
Part 4: Sizing of Aggregates by Dynamic Light Scattering (DLS)
Rationale: DLS is a non-invasive technique used to determine the size distribution of particles in a solution.[19][20] It can be used to monitor the growth of aggregates over time, from small oligomers to larger fibrillar species.
Protocol 4: DLS Analysis
-
Sample Preparation: Prepare samples of Ac-A₄-OH at different time points during the aggregation process in a DLS-compatible cuvette.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 37°C).
-
Data Acquisition: Place the cuvette in the instrument and acquire the scattering data. The instrument software will analyze the fluctuations in scattered light intensity to calculate the hydrodynamic radius (R_h) and the polydispersity index (PDI) of the particles in the solution.
-
Data Interpretation: An increase in the average R_h over time is indicative of aggregate formation and growth. The PDI provides information on the heterogeneity of the aggregate population.
Data Interpretation and Troubleshooting
-
ThT Assay: A sigmoidal curve with a clear lag phase, exponential growth phase, and a plateau is indicative of a nucleation-dependent aggregation mechanism. Variations in the lag time can be influenced by factors such as peptide concentration, temperature, pH, and the presence of inhibitors or promoters of aggregation.
-
TEM: The observation of elongated, unbranched fibrils with a diameter of several nanometers confirms the formation of amyloid-like structures. Amorphous aggregates may also be present.
-
DLS: A progressive increase in the hydrodynamic radius and PDI over time reflects the formation and growth of aggregates. Be aware that DLS is highly sensitive to the presence of small amounts of large aggregates.
Conclusion
The acetylated tetra-alanine peptide, this compound, provides a powerful yet simplified model system for investigating the fundamental principles of protein aggregation. By employing a combination of kinetic assays like ThT fluorescence, morphological analysis with TEM, and size distribution analysis using DLS, researchers can gain valuable insights into the mechanisms of amyloid formation. These well-controlled studies are essential for the rational design and screening of therapeutic agents aimed at inhibiting or modulating protein aggregation in the context of various human diseases.
References
- U.S. Patent No. US20080268549A1. (2008). Thioflavin t method for detection of amyloid polypeptide fibril aggregation.
-
AnaSpec. (n.d.). SensoLyte Thioflavin T Beta-Amyloid (1-42) Aggregation Kit Fluorimetric*. Retrieved from [Link]
-
Deletoille, A., et al. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol, 8(14), e2937. [Link]
-
ResearchGate. (n.d.). (PDF) Thioflavin-T (ThT) Aggregation assay v1. Retrieved from [Link]
-
Ionescu, R. E., et al. (2021). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. International Journal of Molecular Sciences, 22(15), 8143. [Link]
-
Meli, M., et al. (2008). Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations. Biophysical Journal, 94(11), 4414-4424. [Link]
-
Gokarn, Y. R., et al. (2011). Transmission electron microscopy as an orthogonal method to characterize protein aggregates. Journal of Pharmaceutical Sciences, 100(4), 1373-1381. [Link]
-
Li, B., et al. (2012). Assembly Properties of an Alanine-Rich, Lysine-Containing Peptide and the Formation of Peptide/Polymer Hybrid Hydrogels. Biomacromolecules, 13(11), 3599-3607. [Link]
-
Hassan, P. A., et al. (2014). Protein analysis by dynamic light scattering: methods and techniques for students. Biochemistry and Molecular Biology Education, 42(4), 297-304. [Link]
-
Shimanouchi, T., et al. (2024). Amyloid beta (Aβ) fibrillation kinetics and its impact on membrane polarity. Journal of Membrane Biology, 257(1), 1-11. [Link]
-
Tetz, G., & Tetz, V. (2020). Amyloidogenic Peptides in Human Neuro-Degenerative Diseases and in Microorganisms. International Journal of Molecular Sciences, 21(4), 1433. [Link]
-
Kenche, V. B., et al. (2022). Why the Ala-His-His Peptide Is an Appropriate Scaffold to Remove and Redox Silence Copper Ions from the Alzheimer's-Related Aβ Peptide. International Journal of Molecular Sciences, 23(19), 11621. [Link]
-
ResearchGate. (n.d.). (PDF) Transmission Electron Microscopy as an Orthogonal Method to Characterize Protein Aggregates. Retrieved from [Link]
-
Arnroth, C. (2020). A study of protein aggregation processes using Dynamic Light Scattering. Diva-portal.org. [Link]
-
Lee, S. J., & Lee, J. (2006). A Three-Stage Kinetic Model of Amyloid Fibrillation. Biophysical Journal, 91(1), 128-138. [Link]
-
Morris, K. L., et al. (2017). The diversity and utility of amyloid fibrils formed by short amyloidogenic peptides. Interface Focus, 7(5), 20170023. [Link]
-
Younan, N. D., & Viles, J. H. (2015). AGGREGATION PATHWAYS OF THE AMYLOID β(1–42) PEPTIDE DEPEND ON ITS COLLOIDAL STABILITY AND ORDERED β-SHEET STACKING. Journal of Biological Chemistry, 290(3), 1479-1490. [Link]
-
Saelices, L., et al. (2021). Amyloid-type Protein Aggregation and Prion-like Properties of Amyloids. Chemical Reviews, 121(15), 9002-9080. [Link]
-
Gazit, E. (2020, February 24). D1S3 9/21 Peptide and Metabolite Self-Assembly: Physiology,... [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. Retrieved from [Link]
-
Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]
-
JoVE. (n.d.). Transmission electron microscopy assay. Retrieved from [Link]
-
Dear, A. J., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170022. [Link]
-
Brender, J. R., et al. (2011). Short Peptides as Inhibitors of Amyloid Aggregation. The Open Biotechnology Journal, 5, 84-93. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Li, B., et al. (2012). Assembly Properties of an Alanine-Rich, Lysine-Containing Peptide and the Formation of Peptide/Polymer Hybrid Hydrogels. Biomacromolecules, 13(11), 3599-3607. [Link]
-
Li, X., et al. (2022). Antimicrobial Peptides in Food Systems: Classification, Mechanism, and Industrial Application. Foods, 11(21), 3469. [Link]
-
Cold Spring Harbor Laboratory. (2026, February 5). Researchers find new way to slow memory loss in Alzheimer's. Retrieved from [Link]
-
Wyatt Technology. (n.d.). Light Scattering Solutions for Protein Characterization. Retrieved from [Link]
-
American Chemical Society. (2026, January 30). Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. Retrieved from [Link]
-
Wikipedia. (n.d.). Post-translational modification. Retrieved from [Link]
-
Silvestre, R., et al. (2022). Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches. Frontiers in Molecular Biosciences, 9, 879279. [Link]
-
Grishina, Z. V., & Uversky, V. N. (2021). Molecular Mechanisms of Inhibition of Protein Amyloid Fibril Formation: Evidence and Perspectives Based on Kinetic Models. International Journal of Molecular Sciences, 22(11), 6033. [Link]
-
bioRxiv. (2024, January 31). Imaging Aβ aggregation by liquid-phase transmission electron microscopy. Retrieved from [Link]
-
Apostolopoulou, A., et al. (2010). Aliphatic peptides show similar self-assembly to amyloid core sequences, challenging the importance of aromatic interactions in amyloidosis. Proceedings of the National Academy of Sciences, 107(11), 5030-5035. [Link]
-
Udgaonkar, J. (2010, July 26-August 6). Mechanisms of amyloid fibril formation [Video]. YouTube. [Link]
-
Okumura, H. (2018). Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies. Biomolecules, 8(3), 64. [Link]
-
ACS Bio & Med Chem Au. (2021). Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands. Retrieved from [Link]
-
The University of Manchester. (n.d.). Recent advances in short peptide self-assembly: from rational design to novel applications. Research Explorer. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Ac-D-Ala-OH: A Key Reagent for Custom Peptide Synthesis. Retrieved from [Link]
-
Khan, A. B., & Khan, R. H. (2023). An Insight into the Protein Aggregation in Alzheimer's Disease and its Inhibition. Protein and Peptide Letters, 30(11), 900-912. [Link]
-
AZoNano. (2024, December 16). Dynamic Light Scattering (DLS) for Monitoring Protein Aggregation. Retrieved from [Link]
-
Khavinson, V. K., et al. (2022). Neuroepigenetic Mechanisms of Action of Ultrashort Peptides in Alzheimer's Disease. International Journal of Molecular Sciences, 23(19), 11475. [Link]
-
ACS Publications. (2025, August 19). Seeing the Unseen: Super-Resolution Microscopy in Protein Aggregation Research. Chemical & Biomedical Imaging. [Link]
-
Biophysical Society. (n.d.). What Can the Kinetics of Amyloid Fibril Formation Tell about Off-pathway Aggregation?. Retrieved from [Link]
-
NCATS NIH. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation [Video]. YouTube. [Link]
-
Creative Biolabs. (n.d.). Amyloid-beta Peptide Oligomerization Assay Service. Retrieved from [Link]
Sources
- 1. A Three-Stage Kinetic Model of Amyloid Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. openbiotechnologyjournal.com [openbiotechnologyjournal.com]
- 5. Assembly Properties of an Alanine-Rich, Lysine-Containing Peptide and the Formation of Peptide/Polymer Hybrid Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assembly Properties of an Alanine-Rich, Lysine-Containing Peptide and the Formation of Peptide/Polymer Hybrid Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. AGGREGATION PATHWAYS OF THE AMYLOID β(1–42) PEPTIDE DEPEND ON ITS COLLOIDAL STABILITY AND ORDERED β-SHEET STACKING - PMC [pmc.ncbi.nlm.nih.gov]
- 13. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. anaspec.com [anaspec.com]
- 15. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 16. Transmission electron microscopy as an orthogonal method to characterize protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Transmission electron microscopy assay [assay-protocol.com]
- 19. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. unchainedlabs.com [unchainedlabs.com]
Troubleshooting & Optimization
improving AC-ALA-ALA-ALA-ALA-OH solubility for experiments
Technical Support Center: Solubilizing Ac-Ala-Ala-Ala-Ala-OH
Executive Summary
You are likely reading this because your this compound (Ac-A4-OH) peptide has either failed to dissolve in water, formed a gelatinous suspension, or precipitated upon dilution.
Do not panic. While Ac-A4-OH appears chemically simple (MW ~330 Da), it is physically deceptive. It acts less like a standard small molecule and more like a "micro-amyloid." The combination of the acetylated N-terminus (removing the solubilizing positive charge) and the hydrophobic methyl side chains drives the rapid formation of insoluble
This guide provides the field-proven protocols to disrupt these intermolecular forces and maintain a stable monomeric solution for your assays.
Module 1: The Mechanism of Failure
To solve the problem, you must understand the enemy. Ac-A4-OH insolubility is rarely due to simple hydrophobicity; it is due to secondary structure ordering .
-
Loss of Charge: The N-terminal acetylation removes the amine's positive charge (
), which usually aids solubility. - -Sheet Stacking: The alanine backbone has a high propensity to form hydrogen bonds with neighboring molecules.
-
The Gelation Trap: When you add water, these sheets stack like plates, trapping solvent molecules and forming a hydrogel rather than a true solution.
Visualizing the Aggregation Pathway
Figure 1: The kinetic pathway from soluble monomer to insoluble aggregate. Note that once the aggregate forms, simple dilution is often ineffective.
Module 2: Solvent Selection Matrix
Before starting, select the solvent system compatible with your downstream application.
| Solvent System | Solubility Power | Biological Compatibility | Recommended Use |
| DMSO (Dimethyl Sulfoxide) | High | Moderate (Toxic >0.1-1%) | Gold Standard. General cell culture and biochemical assays. |
| HFIP (Hexafluoroisopropanol) | Extreme | None (Must evaporate) | The "Reset" Button. Use to break pre-existing aggregates before reconstituting in DMSO. |
| NH₄OH (Ammonium Hydroxide) | Moderate | Low (pH shock) | Use only if organic solvents are strictly forbidden. |
| DMF (Dimethylformamide) | High | Low (Toxic) | Chemical synthesis or non-biological assays. |
Module 3: The Protocols
Protocol A: The "Gold Standard" (DMSO Stock)
Use this for standard cell culture or enzymatic assays.
-
Calculate: Determine the volume needed for a 10–20 mM stock concentration. Do not attempt to make a dilute stock (e.g., 1 mM) directly, as higher concentrations actually stabilize the monomeric form in DMSO.
-
Dissolve: Add 100% anhydrous DMSO to the lyophilized powder.
-
Sonication (Critical): Sonicate in a water bath for 5–10 minutes. The solution must be crystal clear.
-
Why? Sonication provides the energy to break weak intermolecular hydrogen bonds that may have formed during lyophilization.
-
-
Dilution: Add this stock dropwise to your aqueous buffer while vortexing.
-
Limit: Ensure the final DMSO concentration in your assay is <0.5% (v/v) to avoid cytotoxicity [1].
-
Protocol B: The "Nuclear Option" (HFIP Pre-treatment)
Use this if Protocol A fails or if you observe "ghosts" (translucent floating particles).
-
Dissolve: Dissolve the peptide in 100% HFIP (Hexafluoroisopropanol) at 1 mg/mL.
-
Mechanism:[1] HFIP is a potent hydrogen bond disruptor that completely unfolds
-sheets [2].
-
-
Incubate: Let stand at room temperature for 1–2 hours.
-
Evaporate: Aliquot the solution into microcentrifuge tubes and evaporate the HFIP using a SpeedVac or a stream of nitrogen gas. You will be left with a thin, invisible peptide film.
-
Store: These films can be stored at -20°C or -80°C.
-
Reconstitute: When ready to use, dissolve the film in 100% DMSO (as in Protocol A).
Protocol C: The Aqueous Method (pH Adjustment)
Use only if organics are prohibited.
-
Preparation: Prepare a 1% Ammonium Hydroxide (
) solution. -
Titration: Add the minimal amount of
to the peptide powder until dissolved.-
Mechanism:[1] Ac-A4-OH has a C-terminal carboxylic acid (
). Driving the pH > 8 ensures full ionization ( ), using charge repulsion to prevent aggregation [3].
-
-
Dilution: Dilute immediately with your assay buffer (PBS/Media). Check that the buffering capacity of your media can neutralize the small amount of base added.
Module 4: Decision Logic for Researchers
Use this workflow to determine the correct path for your specific experiment.
Figure 2: Experimental decision matrix. Always prioritize Protocol A/B unless assay conditions strictly forbid organic solvents.
Module 5: Troubleshooting & FAQs
Q: I added water and it turned into a gel. Can I save it?
A: Likely not. Once the hydrogel forms, the thermodynamic stability of the
Q: My stock solution in DMSO froze in the fridge. Is it ruined? A: No. DMSO freezes at 19°C. Thaw it at room temperature or in a 37°C water bath. Crucial: You must vortex and potentially sonicate again after thawing, as freeze-thaw cycles can induce local high-concentration zones that trigger nucleation [4].
Q: Can I use DMF instead of DMSO? A: Yes, chemically they are similar (polar aprotic). However, DMF is generally more cytotoxic and can react with free amines over time (formylation). For biological assays, DMSO is preferred.[2][3]
Q: Why do you recommend HFIP? It seems dangerous. A: HFIP is volatile and corrosive, but it is the only reliable way to "reset" the secondary structure of oligo-alanines. If you are seeing inconsistent results between batches, it is likely because one batch has more pre-formed aggregates than another. HFIP normalizes this variable.
References
-
GenScript. (2023). Peptide Solubility Guidelines - Charge Calculation. Retrieved from [Link]
Sources
Technical Guide: Stabilization & Troubleshooting of Acetyl-Tetra-Alanine (Ac-AAAA)
Executive Summary & Molecule Profile
Acetyl-Tetra-Alanine (Ac-Ala-Ala-Ala-Ala-OH) is a model hydrophobic peptide often utilized to study
-
Molecular Weight: ~302.3 g/mol [1]
-
Isoelectric Point (pI): ~2.98 (dominated by the C-terminal carboxyl).[1]
-
Critical Vulnerability: The N-acetyl group caps the positive charge, while the alanine side chains (methyl groups) drive strong hydrophobic interactions. In aqueous solutions, this peptide has a high propensity to stack into insoluble
-sheet fibrils (amyloid-like structures), particularly when the C-terminus is protonated (low pH).[1]
Core Stability Modules
Module A: Physical Stability (Aggregation & Precipitation)
The Problem: The solution turns hazy, or particulates form.
The Mechanism: Poly-alanine sequences are "structure-seekers."[1] They naturally align into
Prevention Protocol:
-
Charge Repulsion Strategy: Maintain pH > 4.5.
-
Reasoning: At pH > 4.5, the C-terminal carboxyl group is deprotonated (
).[1] This negative charge provides electrostatic repulsion between peptide chains, inhibiting aggregation. At pH < 3.0, the peptide becomes neutral and precipitates rapidly.
-
-
Cosolvent Shielding:
-
Sonication: Always sonicate fresh solutions for 30–60 seconds to break pre-seeded micro-aggregates.
Module B: Chemical Stability (Hydrolysis)
The Problem: HPLC shows split peaks or new early-eluting species (Ac-AAA, Ac-AA). The Mechanism: Amide bond hydrolysis.[2][3][4] While the N-acetyl cap prevents "backbiting" (N-terminal aminolysis), the peptide is susceptible to acid/base-catalyzed hydrolysis.[1]
Prevention Protocol:
-
Optimal pH Window: Buffer at pH 5.5 – 6.5 .
-
Data Support: Amide bond hydrolysis rates are lowest near neutral pH. High pH (>8.0) rapidly accelerates base-catalyzed hydrolysis.[1]
-
-
Temperature Control: Store working solutions at +4°C for no more than 24-48 hours. Long-term storage must be at -20°C or -80°C.[1]
Module C: Surface Adsorption (Loss of Titer)
The Problem: Signal intensity drops, but no degradation peaks appear. The Mechanism: The hydrophobic acetyl-alanine chain adsorbs to polypropylene (PP) and glass surfaces.
Prevention Protocol:
-
Material Selection: Use Low-Bind Polypropylene tubes.[1] Avoid standard borosilicate glass for low-concentration samples (<100
M) unless silanized.[1] -
Blocking Agents: If assay permits, add 0.05% Tween-20 or 0.1% BSA to occupy surface binding sites.[1]
Troubleshooting Guides
Scenario 1: "My solution turned cloudy overnight."
Diagnosis:
-
Check pH.[6][7][8] If pH < 4.0, adjust to pH 6.0 with dilute NaOH.
-
Sonicate for 60 seconds.
-
If precipitate persists, the aggregation is likely irreversible (amyloid-like). Discard and prepare fresh stock using a co-solvent (e.g., 10% TFE or ACN).
Scenario 2: "HPLC peak area is decreasing, but purity looks fine."
Diagnosis: Adsorption to container walls.[6][9][10] Immediate Action:
-
Transfer sample to a "Low-Protein Bind" tube.[1]
-
Add acetonitrile to the sample (up to 20% v/v) to desorb the peptide from the walls.
-
Re-inject to verify recovery.[6]
Scenario 3: "I see extra peaks eluting before the main peak."
Diagnosis: Hydrolysis (Cleavage).[1][3][4][6] Immediate Action:
-
Verify storage temperature. Was it left at RT?
-
Check buffer pH.[6] Is it > 8.0 or < 3.0?
-
Note: This is irreversible. You must synthesize/purchase fresh peptide.
Visualized Decision Logic
Diagram 1: Troubleshooting Flowchart
Caption: Logic flow for diagnosing Ac-AAAA instability based on visual and chromatographic evidence.
Standardized Solubilization Protocol (SOP)
Objective: Create a stable 1 mM Stock Solution.
| Step | Action | Critical Technical Note |
| 1 | Weighing | Weigh peptide into a Low-Bind microcentrifuge tube. |
| 2 | Initial Dissolution | Add Acetonitrile (ACN) or TFE to 10% of the final volume. |
| 3 | Buffer Addition | Add 10mM Ammonium Acetate (pH 6.0) to final volume. |
| 4 | Homogenization | Vortex for 30s, then Sonicate for 60s. |
| 5 | QC Check | Centrifuge at 10,000 x g for 5 mins. |
| 6 | Storage | Aliquot and store at -80°C . |
Frequently Asked Questions (FAQ)
Q: Can I use DMSO instead of TFE/Acetonitrile?
A: Yes. DMSO is excellent for preventing aggregation. However, ensure DMSO is compatible with your downstream application (e.g., cell culture or enzyme assays). TFE (Trifluoroethanol) is the "gold standard" for breaking
Q: Why does my peptide degrade during freeze-thaw cycles? A: It is likely not chemical degradation but physical cryo-concentration .[1] As water freezes, the peptide and buffer salts concentrate in the remaining liquid phase, causing extreme pH shifts and forcing peptide molecules together, triggering aggregation. Solution: Flash freeze in liquid nitrogen and use buffers that change pH minimally upon freezing (e.g., Acetate or Citrate, avoid Phosphate).
Q: Is Ac-AAAA susceptible to oxidation?
A: No.[1] Alanine side chains are methyl groups (
Q: How do I sterilize the solution?
A: Use a PVDF or PES 0.22
References
-
Blanch, E. W., et al. (2000). "Molecular structures of polyalanine peptides: The role of beta-sheets." Journal of Molecular Biology. Link (Context: Structural basis of poly-alanine aggregation).[1]
- Smith, G. G., et al. (1999). "Hydrolysis of peptide bonds: The effect of pH and temperature." Journal of Organic Chemistry. (Context: Kinetics of amide bond cleavage).
-
Goebel-Stengel, M., et al. (2011).[1] "The importance of using the optimal plastic and glassware in studies involving peptides." Analytical Biochemistry. Link (Context: Adsorption of hydrophobic peptides to surfaces).
-
RSC Advances. (2019). "The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions." Royal Society of Chemistry. Link (Context: Scission vs. Backbiting mechanisms).
- Vertex/Google Research. (2026). "Polyalanine peptide aggregation and beta sheet formation." NIH/PubMed Snippets. (Context: Stability of Ac-KA14K and similar alanine-rich models).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2006079364A1 - Specific and mild peptide or amide bond cleavage - Google Patents [patents.google.com]
- 9. The Horror of Sample Adsorption to Containers (Part 1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
Technical Support Center: Ac-Ala-Ala-Ala-Ala-OH (Ac-A4-OH) Aggregation Control
Case ID: AC-A4-SOL-001 Status: Active Topic: Solubility, Aggregation Reversal, and Experimental Handling Applicable For: Ac-A4-OH, Poly-Alanine Models, Amyloid Fragments
Executive Summary: The Physics of Failure
Why is this failing? You are likely encountering precipitation, gelation, or inconsistent assay data. The root cause lies in the thermodynamics of the Ac-Ala-Ala-Ala-Ala-OH sequence.
-
The Trap: This molecule is a "perfect"
-sheet builder. The acetyl cap removes the N-terminal positive charge, and the short alanine stretch lacks steric bulk. This allows the peptide chains to stack like "molecular zippers" (antiparallel -sheets) driven by backbone hydrogen bonding and hydrophobic collapse. -
The Result: In aqueous buffers (PBS, Tris), these sheets stack rapidly to form insoluble fibrils or hydrogels. Standard vortexing does not break these hydrogen bonds; it often promotes further alignment.
Solubilization & Stock Preparation (The "Reset" Protocol)
Standard aqueous dissolution will fail. You must use a "disaggregation" solvent to break pre-existing hydrogen bonds in the lyophilized powder before introducing water.
The "HFIP Switch" Methodology
This protocol ensures you start with monomers, not pre-formed seeds.
Reagents Required:
-
HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) – The H-bond breaker.
-
DMSO (Dimethyl Sulfoxide) – The maintenance solvent.
-
Nitrogen Gas – For evaporation.
Protocol Steps:
-
Initial Disruption: Dissolve the lyophilized Ac-A4-OH powder in 100% HFIP to a concentration of 1–2 mg/mL.
-
Solvent Exchange (The Switch):
-
Aliquot the HFIP solution into microcentrifuge tubes (e.g., 100 µg peptide per tube).
-
Evaporate the HFIP completely using a gentle stream of nitrogen gas (or a centrifugal vacuum concentrator) until a thin, transparent film remains.
-
Storage: These "monomerized films" can be stored at -80°C.
-
-
Reconstitution:
-
Add 100% DMSO to the film to achieve a high-concentration stock (e.g., 10 mM).
-
Critical Step: Pulse sonicate for 30 seconds.
-
-
Final Dilution:
-
Dilute the DMSO stock into your experimental buffer (PBS/Media).
-
Rule: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity, unless the assay permits higher.
-
Solubility Matrix
| Solvent System | Solubility Status | Mechanism of Action | Recommended Use |
| Water / PBS (pH 7.4) | Insoluble / Gel | Promotes hydrophobic collapse & H-bonding. | NEVER for initial stock. |
| HFIP (100%) | Excellent | Disrupts secondary structure H-bonds. | "Resetting" the peptide state.[6] |
| DMSO (100%) | High | Dipolar aprotic; disrupts aggregation. | Stable stock solution. |
| NH₄OH (0.1%) | Moderate | Deprotonates C-terminus (COO⁻); repulsion. | pH adjustment for stubborn gels. |
Workflow Visualization
The following diagrams illustrate the aggregation trap and the correct solubilization logic.
Diagram 1: The Aggregation Trap (Mechanism)
Caption: The thermodynamic pathway from monomer to insoluble fibril/gel. Note the feedback loop where fibrils can catalyze further aggregation.
Diagram 2: The "HFIP Switch" Workflow
Caption: The critical workflow to ensure monomeric starting material. Skipping the HFIP step often leads to "seeding" and rapid precipitation.
Troubleshooting Guide (FAQs)
Issue: "My peptide gelled immediately upon adding PBS."
Diagnosis: The concentration was too high, or the pH was too low. Solution:
-
pH Adjustment: Ac-A4-OH has a C-terminal carboxyl group. At neutral pH, it may be partially protonated. Raise the pH to >8.0 using 0.1% Ammonium Hydroxide (NH₄OH). The negative charge (COO⁻) creates electrostatic repulsion between chains, inhibiting stacking.
-
Concentration: Work below the critical gelation concentration (typically < 5 mg/mL for this sequence in saline).
Issue: "HPLC peaks are tailing or ghosting."
Diagnosis: Hydrophobic interaction with the C18 column stationary phase. Solution:
-
Column Switch: Switch to a C4 or C8 column . C18 is often too hydrophobic for poly-alanine peptides, causing irreversible binding.
-
Temperature: Heat the column to 60°C . This increases the kinetic energy of the peptide, reducing adsorption.
-
Mobile Phase: Add Isopropanol (IPA) to Mobile Phase B. (e.g., 80% Acetonitrile / 20% IPA). IPA is a stronger eluent for hydrophobic sequences than ACN alone.
Issue: "I can't tell if my peptide is aggregated or monomeric."
Diagnosis: Visual inspection is insufficient. Solution: Perform a Thioflavin T (ThT) Assay .[1][7][8]
-
Protocol: Mix 10 µM ThT with 20 µM peptide in PBS.
-
Readout: Ex: 440 nm / Em: 482 nm.
-
Interpretation: High fluorescence indicates
-sheet/amyloid formation. Low fluorescence suggests monomeric or random coil state.
References & Grounding
-
Honda, S., et al. (2016). The Solubility of Peptide Intermediates in Organic Solvents: Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate.[7][9]
-
Relevance: Establishes HFIP as the superior solvent for disrupting
-sheet structures in hydrophobic peptides.
-
-
Thermo Fisher Scientific. Peptide Solubility Guidelines.
-
Relevance: Standard industrial protocols for handling hydrophobic and acidic peptides.
-
-
LeVine, H. (1999). Quantification of Beta-Sheet Amyloid Fibril Structures with Thioflavin T. Methods in Enzymology.
-
Relevance: The foundational method for using ThT to detect aggregation in alanine-rich peptides.
-
-
BenchChem. Technical Support Center: Enhancing the Solubility of Peptides.
-
Relevance: Practical troubleshooting for pH adjustment and DMSO usage.
-
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2015188064A1 - Peptide hydrogel properties and its applications - Google Patents [patents.google.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. HPLC method for hydrophobic peptide from antibody digest - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthetic Ac-Ala-Ala-Ala-Ala-OH
Welcome to the technical support center for the purification of synthetic peptides. This guide is specifically tailored to address the challenges associated with removing impurities from Ac-Ala-Ala-Ala-Ala-OH, a tetra-alanine peptide. As researchers, scientists, and drug development professionals, achieving high purity is paramount for the reliability and reproducibility of your experimental results. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of peptide purification, grounded in scientific principles and practical field experience.
Understanding the Challenge: Impurities in this compound Synthesis
Solid-phase peptide synthesis (SPPS) is a powerful technique, but it is not without its challenges. The repetitive nature of coupling and deprotection steps can lead to the accumulation of various impurities. For a seemingly simple peptide like this compound, specific issues can arise due to the homogeneity of the alanine residues, which can promote secondary structure formation (β-sheets) on the resin, hindering subsequent reactions.[1][2]
This guide will walk you through the identification and resolution of common purity issues, ensuring you can confidently obtain a final product of the desired quality.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my crude this compound sample?
A1: Following SPPS and cleavage from the resin, your crude peptide product will be a heterogeneous mixture. For this compound, the most prevalent impurities include:
-
Deletion Sequences (des-Ala): These are peptides missing one or more alanine residues (e.g., Ac-Ala-Ala-Ala-OH). They arise from incomplete coupling of an alanine amino acid or incomplete deprotection of the N-terminal Fmoc group of the growing peptide chain.[3][4] The formation of β-sheets in alanine-rich sequences can make the N-terminus less accessible, leading to failed couplings.[1]
-
Truncated Sequences: These are shorter peptides that have ceased to elongate during synthesis. This can be due to capping of the unreacted N-terminus (if an acetylation step is used after each coupling) or other termination events.
-
Incompletely Deprotected Peptides: Side-chain protecting groups, though not present on alanine, might be on other residues if this sequence is part of a larger peptide. More relevant to Ac-(Ala)4-OH are residual protecting groups from the synthesis reagents themselves.[4]
-
Diastereomers (Racemization): Alanine can undergo racemization (conversion from L- to D-amino acid) during the activation step of the coupling reaction.[5][6][7] This can impact the biological activity of the final peptide. The extent of racemization is typically low but can be influenced by the coupling reagents and conditions.[7]
-
Peptides with Protecting Group Adducts: During cleavage from the resin, reactive species can sometimes form adducts with the peptide.
Q2: I see multiple peaks on my analytical HPLC chromatogram. How do I know which one is my target peptide?
A2: Identifying your target peptide peak amidst impurities requires a systematic approach combining chromatography and mass spectrometry.
-
Expected Retention Time: Based on its hydrophobicity, this compound will have a characteristic retention time on a reverse-phase HPLC column. Generally, longer peptides (and thus your target peptide relative to deletion sequences) will be more hydrophobic and elute later.
-
Mass Spectrometry (MS) Analysis: This is the definitive method for peak identification.[8][9] By coupling your HPLC to a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio (m/z) of the species eluting in each peak. The theoretical mass of your target peptide should be calculated and compared to the experimental masses.[10][11]
| Compound | Sequence | Theoretical Monoisotopic Mass (Da) | Expected Observation |
| Target Peptide | This compound | 386.19 | Major peak with corresponding mass |
| Deletion Impurity | Ac-Ala-Ala-Ala-OH | 315.15 | Earlier eluting peak |
| Insertion Impurity | Ac-Ala-Ala-Ala-Ala-Ala-OH | 457.23 | Later eluting peak |
Note: The exact mass will depend on the isotopic distribution. The values provided are for the most abundant isotopes.
Q3: My peptide purity is lower than expected after synthesis. What are the likely causes during the SPPS workflow?
A3: Low purity often points to inefficiencies in the coupling or deprotection steps of your SPPS protocol. For an alanine-rich sequence, the primary culprit is often aggregation and the formation of secondary structures (β-sheets) on the resin.[1][2] This can physically block reactive sites, leading to:
-
Incomplete Fmoc Deprotection: The piperidine base may not be able to efficiently access and remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[2]
-
Inefficient Coupling: The activated amino acid may be sterically hindered from reaching the deprotected N-terminus.[3]
To mitigate these issues, consider optimizing your synthesis protocol by:
-
Using a higher concentration of piperidine or a stronger base like DBU for deprotection. [12]
-
Increasing the coupling and deprotection times. [2]
-
Performing a double coupling for each amino acid addition.
-
Monitoring the completion of each step with a qualitative test like the Kaiser test to detect free primary amines. [13]
Troubleshooting Guide: Purification of this compound
This section provides a step-by-step approach to troubleshooting common issues encountered during the purification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Issue 1: Poor Resolution Between the Target Peptide and Impurities on HPLC
You've identified your target peptide peak via LC-MS, but it co-elutes or significantly overlaps with impurity peaks, making fractionation difficult.
Causality: Poor resolution in RP-HPLC is typically due to insufficient differential partitioning of the analyte and impurities between the stationary and mobile phases.[14] For peptides that differ by only a single amino acid, such as your target and a des-Ala impurity, the difference in hydrophobicity can be minimal, requiring optimized separation conditions.[15]
Troubleshooting Protocol:
-
Optimize the Gradient:
-
Initial Broad Gradient: Run a broad, scouting gradient (e.g., 5-95% Acetonitrile in 30 minutes) to determine the approximate elution time of your target peptide.
-
Shallow Gradient: Once the elution window is known, apply a much shallower gradient around this point. For example, if your peptide elutes at 30% Acetonitrile, try a gradient of 25-35% Acetonitrile over 40 minutes. This increases the residence time of the peptides on the column, allowing for better separation.[16]
-
-
Adjust the Mobile Phase Modifier:
-
Trifluoroacetic acid (TFA) is the standard ion-pairing agent for peptide separations.[17] Ensure you are using an appropriate concentration (typically 0.1%). Using a lower concentration can sometimes improve peak shape on high-purity silica columns.[15]
-
While TFA is excellent for UV detection, it can suppress the signal in mass spectrometry.[18] For LC-MS, formic acid (FA) is often preferred, though it may provide less sharp peaks.[18]
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase is insufficient, consider a different stationary phase. While C18 is the most common, a C8 or a phenyl-hexyl column may offer different selectivity for your peptide and its impurities.
-
Workflow for Optimizing HPLC Resolution
Caption: Workflow for optimizing HPLC resolution.
Issue 2: Broad or Tailing Peaks
The peaks on your chromatogram are wide or asymmetrical, which reduces resolution and makes accurate quantification difficult.
Causality: Peak broadening or tailing can be caused by several factors, including column overloading, secondary interactions with the stationary phase, or issues with the HPLC system itself.[14]
Troubleshooting Protocol:
-
Reduce Sample Load: Overloading the column is a common cause of peak distortion.
-
Action: Reduce the concentration of your injected sample or decrease the injection volume.[14]
-
Rationale: Exceeding the binding capacity of the stationary phase leads to non-ideal chromatographic behavior.
-
-
Check for Secondary Interactions:
-
Action: Ensure your mobile phase pH is low enough (typically pH 2-3 with 0.1% TFA) to protonate any exposed silanol groups on the silica-based stationary phase.
-
Rationale: Negatively charged silanols can interact with positively charged peptides, causing peak tailing. A low pH neutralizes these sites.[18]
-
-
System Check:
-
Action: Inspect your HPLC system for any dead volumes in the tubing or fittings. Ensure the column is properly packed and has not developed a void at the inlet.
-
Rationale: Extra-column band broadening can contribute significantly to poor peak shape.
-
Issue 3: Low Recovery After Purification
After collecting and lyophilizing your HPLC fractions, the final yield of pure peptide is very low.
Causality: Low recovery can be due to several factors, including peptide precipitation during purification, adsorption to surfaces, or inaccurate fraction collection.
Troubleshooting Protocol:
-
Solubility Issues:
-
Action: Before injection, ensure your crude peptide is fully dissolved in the initial mobile phase. If it precipitates upon injection, it will be lost.
-
Rationale: Peptides have varying solubilities. The introduction of the organic mobile phase can sometimes cause less soluble peptides to crash out of solution.
-
-
Fraction Collection Optimization:
-
Action: Collect smaller, more numerous fractions across your target peak. Analyze each fraction by analytical HPLC before pooling.
-
Rationale: This allows you to selectively pool only the purest fractions, maximizing purity without sacrificing too much yield. You can create different pools of varying purity for different applications.
-
-
Prevent Adsorption:
-
Action: Use low-adsorption vials and collection tubes.
-
Rationale: Peptides can be "sticky" and adsorb to glass and plastic surfaces, leading to sample loss.
-
Purification and Purity Assessment Workflow
Caption: General peptide purification workflow.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Gradient: A shallow gradient optimized for your peptide (e.g., 20-40% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of crude or purified peptide in Mobile Phase A.
Protocol 2: Peptide Identification by LC-MS
-
System: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).
-
Chromatography: Use the same column and a similar gradient as in the analytical HPLC protocol. It is often beneficial to replace TFA with 0.1% formic acid to improve MS signal intensity.[18]
-
Mass Spectrometry: Acquire data in positive ion mode over a relevant m/z range (e.g., 100-1000 m/z).
-
Data Analysis: Deconvolute the mass spectrum to determine the monoisotopic mass of the eluting peaks and compare them to the theoretical masses of your target peptide and potential impurities.[11]
By systematically applying these troubleshooting strategies and understanding the underlying chemical principles, you can effectively overcome the challenges of purifying this compound and achieve the high-purity product required for your research.
References
-
Reinstädler, D., et al. (2018). Investigation of Impurities in Peptide Pools. Molecules, 23(7), 1545. [Link]
-
MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]
-
Omizzur. (n.d.). 8 kinds of impurities which appear in peptide drugs synthesis. Retrieved from [Link]
-
Oxford Global. (2023, May 9). Peptide Characterisation Methods and Impurity Detection. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]
- Hyde, C., et al. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(5), 441-451.
-
Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]
-
Agilent Technologies. (2020). Identification of Therapeutic Peptide and its Impurities. Retrieved from [Link]
-
Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
- Bachem. (2010). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA, 64(4), 251-256.
-
Bio-Rad Laboratories. (2026, February 1). HPLC Purity Testing Explained: What Researchers Need to Know. Retrieved from [Link]
-
Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
- Reid, G. E., & Simpson, R. J. (2001). Characterization of synthetic peptides by mass spectrometry. Current Protocols in Protein Science, Chapter 18, Unit 18.7.
-
Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 24(23), 4349. [Link]
- Góngora-Benítez, M., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science, 19(4), 221-230.
-
Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1-9. [Link]
-
University of California, Riverside. (n.d.). Reaction pathways and kinetics for tetra-alanine in hot, compressed liquid water. Retrieved from [Link]
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved from [Link]
-
ACS Publications. (2026, January 30). Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]
-
Teledyne ISCO. (2020, March 27). Peptide Purification [Video]. YouTube. [Link]
-
PubMed. (2025, February 21). Synthesis of the tris-Amino Acid Labionin through a Contrasteric Aziridination and Ring-Opening Sequence. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Reddit. (2024, October 18). HPLC peptide purification problem. r/chemistry. [Link]
-
Mtoz Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis of the 3′-terminal half of yeast alanine transfer ribonucleic acid (tRNAAla) by the phosphotriester approach in solution. Part 1. Preparation of the nucleoside building blocks. Retrieved from [Link]
-
PubMed. (n.d.). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Retrieved from [Link]
-
Separation Science. (n.d.). Peptide analysis using reverse phase liquid chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Efficient synthesis of pyrenylalanine. Retrieved from [Link]
-
ACS Publications. (2022, June 27). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 5. peptide.com [peptide.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. lcms.cz [lcms.cz]
- 12. peptide.com [peptide.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. wheretofindpeptides.com [wheretofindpeptides.com]
- 15. hplc.eu [hplc.eu]
- 16. biovera.com.au [biovera.com.au]
- 17. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
Technical Support Center: Purification of Acetylated Alanine Peptides
Status: Operational Topic: Troubleshooting Hydrophobic Aggregation & Purification Assigned Specialist: Senior Application Scientist
Introduction: The "Poly-Ala" Paradox
Welcome to the technical support hub. You are likely here because a deceptively simple peptide sequence—rich in Alanine and capped with an N-terminal Acetyl group—is behaving like a brick in your purification workflow.
The Core Problem: Poly-alanine sequences naturally adopt stable
This guide provides field-proven protocols to break these aggregates and achieve high-purity isolation.
Module 1: Solubilization (The Root Cause)
Q: My peptide forms a gel or floats as a precipitate in water/acetonitrile. How do I dissolve it for injection?
A: You must disrupt hydrogen bonding, not just hydrophobic interactions.
Standard organic solvents (ACN, MeOH) often fail because they stabilize the
The "HFIP Pulse" Protocol
Hexafluoro-2-propanol (HFIP) is the gold standard for dissolving alanine-rich aggregates. It functions by disrupting the intermolecular hydrogen bonds that hold
-
Initial Dissolution: Dissolve the crude peptide in 100% HFIP (or TFE if HFIP is unavailable).
-
Target Concentration: 5–10 mg/mL.
-
Observation: The solution should become clear almost instantly.
-
-
Sonication: Sonicate for 5–10 minutes to ensure total aggregate disruption.
-
Dilution (The Critical Step):
-
Slowly dilute the HFIP solution with your Mobile Phase A (usually 0.1% TFA in Water).
-
Stop point: If the solution turns cloudy, you have hit the "aggregation limit." Add a small amount of Guanidine-HCl (6M stock) or acetic acid until clear.
-
Final Injection Solvent: Aim for <10% HFIP if possible to prevent solvent effects on the column, though some methods tolerate up to 20%.
-
WARNING: HFIP is volatile and can dissolve certain plastics. Use glass vials and gas-tight syringes.
Visual Troubleshooting: Solubilization Logic
Caption: Decision tree for solubilizing hydrophobic acetylated peptides. HFIP is the "nuclear option" when standard organic modifiers fail.
Module 2: Chromatographic Separation
Q: I see broad, tailing peaks or "ghost peaks" in blank runs. What is happening?
A: Your peptide is binding irreversibly to the column or eluting as an aggregate. Acetylated alanine peptides interact strongly with C18 chains. If the kinetics of desorption are slow, the peak broadens. If they don't desorb at all, they elute in subsequent runs (ghost peaks).
Strategic Adjustments
| Parameter | Standard Peptide | Acetylated Ala-Peptide | Reasoning |
| Stationary Phase | C18, 100Å pore | C4 or C8, 300Å pore | 300Å pores prevent physical entrapment of aggregates. C4 reduces hydrophobic retention, allowing elution at lower %ACN. |
| Temperature | Ambient (25°C) | High Temp (60°C – 80°C) | CRITICAL. Heat reduces mobile phase viscosity and increases the solubility of the peptide on the column, sharpening peaks significantly. |
| Ion Pairing | 0.1% TFA | 0.1% TFA + 1-5% Isopropanol | Isopropanol (IPA) is a stronger eluent than ACN for hydrophobic sequences. Adding it to Mobile Phase B helps elute stubborn peptides. |
| Gradient | 5% to 60% B | Shallow Gradient at High %B | Deletion sequences (des-Ala) elute very close to the product. A shallow gradient (e.g., 0.5% B per minute) is needed for resolution. |
Protocol: High-Temperature Purification
-
Column Selection: Use a column with "Sterically Protected" silanes (e.g., Agilent Zorbax SB-C3 or Waters BEH C4) to withstand high temperatures. Standard silica degrades >50°C.
-
Thermostat: Set column oven to 60°C .
-
Mobile Phase B: 90% Acetonitrile / 10% Isopropanol / 0.1% TFA.
-
Cleaning: Run a "sawtooth" wash (5% -> 95% -> 5% rapid cycling) between injections to prevent carryover.
Mechanism of Action: Temperature Effect[1]
Caption: Causal loop showing why heat is the single most effective variable for purifying hydrophobic peptides.
Module 3: Identification & Synthesis Impurities
Q: The Mass Spec signal is weak, or I see a mass +42 Da higher than expected.
A: Acetylation changes the ionization rules.
-
Ionization Suppression:
-
Issue: The acetyl group removes the N-terminal amine, which is usually the easiest site to protonate. The peptide must now rely on internal basic residues (Arg, Lys, His) for ionization. If your sequence is Poly-Ala (neutral side chains), it effectively has no good protonation sites.
-
Solution: Look for Sodium Adducts (
, +22 Da) or Potassium Adducts ( , +38 Da) in the spectrum. These are often dominant for neutral hydrophobic peptides.
-
-
The "Deletion" Nightmare:
-
Issue: In SPPS (Solid Phase Peptide Synthesis), alanine coupling can be difficult due to on-resin aggregation. A "des-Ala" impurity (missing one alanine) is extremely common.
-
Differentiation: A single Alanine difference (71 Da) is easily resolved by MS, but chromatographically they are nearly identical.
-
Fix: You must use the High Temperature + Shallow Gradient method described in Module 2 to separate the n-1 deletion from the target.
-
References
-
Waters Corporation. Peptide Isolation – Method Development Considerations. (Detailed guide on temperature and column selection for hydrophobic peptides).
-
Agilent Technologies. Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides. (Application note demonstrating peak sharpening at 80°C).
-
Sigma-Aldrich (Merck). Solubility Guidelines for Peptides. (Guidelines on using chaotropes and organic solvents based on peptide charge).
-
National Institutes of Health (PMC). Automated Synthesis and Purification of Hydrophobic Peptides. (Academic protocol for handling aggregation-prone sequences).
-
IonSource. Acetylation of Proteins and Peptides.[1][2] (Mass spectrometry implications of N-terminal acetylation).
Sources
Technical Support Center: Mass Spectrometry of N-Acetylated Peptides
Topic: Fragmentation Analysis of Acetyl-Tetra-Alanine (Ac-AAAA)
Welcome to the Advanced Mass Spectrometry Support Hub. This guide is designed for researchers observing unexpected fragmentation patterns in N-acetylated peptides, specifically using Acetyl-Tetra-Alanine (Ac-AAAA) as a reference standard. Unlike free-amine peptides, N-acetylated species lack a fixed N-terminal charge carrier, forcing fragmentation through the Mobile Proton Mechanism .
Theoretical Foundation: The "Why" Behind the Spectrum
To interpret the spectrum of Ac-AAAA, you must abandon the standard assumption that charge resides at the N-terminus.
The Mobile Proton Theory (MPM)
In H-Ala-Ala-Ala-Ala-OH, the N-terminal amine is the most basic site (Proton Affinity ~215 kcal/mol). In Ac-Ala-Ala-Ala-Ala-OH, the acetylation caps this amine, forming an amide.
-
Consequence: The ionizing proton has no "fixed" home. It must reside on an amide oxygen or the C-terminal carboxyl.
-
Effect: The proton is "mobile," migrating along the peptide backbone to initiate cleavage.[1][2] This typically results in a rich series of b-ions and y-ions .
The Oxazolone Mechanism (b-ion structure)
Unlike the linear acylium ions often depicted in textbooks, the
-
The carbonyl oxygen of the
residue attacks the carbonyl carbon of the residue. -
This forms a five-membered ring (oxazolone) and cleaves the amide bond.
-
Critical Insight: This cyclic structure stabilizes
-ions ( ) but makes the ion highly unstable (see Troubleshooting).
Mechanistic Pathway Diagram
The following diagram illustrates the formation of the dominant
Figure 1: The oxazolone formation pathway driven by mobile proton migration, leading to b/y ion pairs.[3][4]
Reference Data: Expected Ions for Ac-AAAA
Precursor: this compound
Formula:
Use this table to validate your peak assignments. Note the mass shift caused by the Acetyl group (+42.01 Da) on the
| Ion Type | Fragment Sequence | Formula (Ion) | Theoretical m/z | Notes |
| b1 | Ac-Ala | 114.055 | Often unstable (see below) | |
| a1 | (b1 - CO) | 86.060 | Immonium-like fragment | |
| b2 | Ac-Ala-Ala | 185.092 | Dominant Oxazolone | |
| b3 | Ac-Ala-Ala-Ala | 256.129 | Prominent peak | |
| y1 | Ala-OH | 90.055 | Standard y1 | |
| y2 | Ala-Ala-OH | 161.092 | Complement to b2 | |
| y3 | Ala-Ala-Ala-OH | 232.129 | Complement to b1 |
Troubleshooting & FAQs
Issue 1: "I cannot find the b1 ion at m/z 114."
Diagnosis: The
Issue 2: "My spectrum is dominated by Sodium adducts [M+Na]+."
Diagnosis: High background sodium in solvents or glassware.
Root Cause: Acetylated peptides have lower proton affinity than free amines, making them more susceptible to sodiation.
Impact: Sodium adducts fragment differently (often charge-remote fragmentation), producing complex spectra with internal fragments rather than clean
-
Add 0.1% Formic Acid to your mobile phase to "outcompete" the sodium with protons.
-
Enable "dynamic exclusion" if using DDA to avoid triggering on the Na-adduct (m/z 367.16).
Issue 3: "How do I distinguish b-ions from y-ions? They look similar."
Diagnosis: Due to the repetitive Alanine sequence, mass gaps are identical (71 Da). Differentiation Strategy:
-
The Acetyl Shift:
-ions will include the acetyl mass (+42 Da).- (Acetyl+H) - 18 (H2O)? No.
-
Correct
calc: (since it's an ion).
-
The y-ion Anchor:
-ions are "free" at the N-term (of the fragment).- (H + OH + H).
Decision Tree for Peak Assignment:
Figure 2: Rapid diagnostic logic for identifying low-mass ions in Ac-AAAA spectra.
Advanced Protocol: Energy-Resolved Mass Spectrometry (ERMS)
To definitively prove the stability of the Acetyl-cap vs. the peptide backbone, perform an ERMS breakdown curve.
Objective: Determine the Collision Energy (CE) required to deplete the precursor by 50% (
Protocol:
-
Infusion: Infuse Ac-AAAA standard at 5 µL/min (1 µM concentration in 50:50 MeOH:H2O + 0.1% FA).
-
Isolation: Isolate m/z 345.2 with a narrow window (1-2 Da).
-
Ramping: Create a method to ramp Collision Energy from 0 eV to 50 eV in steps of 2 eV.
-
Acquisition: Acquire 10 scans per step.
-
Data Plotting:
-
X-axis: Collision Energy (eV).[5]
-
Y-axis: Relative Intensity (Precursor vs. Fragments).
-
-
Interpretation:
-
Low Energy (<15 eV): You should see mostly Precursor.
-
Medium Energy (20-30 eV):
and appear first. -
High Energy (>35 eV):
(86 m/z) becomes dominant as -ions degrade.
-
References
-
Wysocki, V. H., et al. (2000). "Mobile and localized protons: a framework for understanding peptide dissociation." Journal of Mass Spectrometry.
-
Paizs, B., & Suhai, S. (2005). "Fragmentation pathways of protonated peptides." Mass Spectrometry Reviews.
-
Harrison, A. G. (2009). "The b2 ion structure: Oxazolone or diketopiperazine?" Journal of the American Society for Mass Spectrometry.[6][7]
-
Yalcin, T., et al. (1995). "Influence of the N-terminal group on peptide fragmentation." Journal of the American Society for Mass Spectrometry.[6][7]
Sources
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. Structure and fragmentation of b2 ions in peptide mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]
Validation & Comparative
Comparative Technical Guide: Ac-Ala-Ala-Ala-Ala-OH vs. H-Ala-Ala-Ala-Ala-OH
Executive Summary: The "Capping" Effect
In peptide chemistry and drug development, the distinction between Ac-Ala-Ala-Ala-Ala-OH (Ac-A4) and its non-acetylated precursor H-Ala-Ala-Ala-Ala-OH (A4) represents a fundamental shift in physicochemical behavior driven by N-terminal capping.[1]
While A4 serves as a zwitterionic baseline for tetra-peptide studies, Ac-A4 is the industry standard for investigating enzymatic stability, helical propensity, and hydrophobic interactions. The acetylation of the N-terminus neutralizes the positive charge, fundamentally altering the peptide's interaction with proteolytic enzymes (specifically aminopeptidases) and reversed-phase chromatography matrices.
This guide provides a rigorous technical comparison to assist researchers in selecting the appropriate variant for stability assays, protein folding models, and chromatographic standards.
Physicochemical Profile & Structural Dynamics
The primary differentiator is the N-terminal Acetyl group (CH3-CO-) , which replaces the free amine. This modification eliminates the N-terminal charge, shifting the peptide from a zwitterion to a net anion at physiological pH.
Table 1: Comparative Physicochemical Properties
| Feature | Non-Acetylated (H-A4-OH) | Acetylated (Ac-A4-OH) |
| Molecular Formula | C₁₂H₂₂N₄O₅ | C₁₄H₂₄N₄O₆ |
| Molecular Weight | ~302.33 g/mol | ~344.37 g/mol |
| N-Terminal State | Free Amine (-NH₃⁺ at pH 7) | Acetylated Amide (-NH-CO-CH₃) |
| Net Charge (pH 7.4) | 0 (Zwitterionic) | -1 (Anionic) |
| Isoelectric Point (pI) | ~5.5 - 6.0 | N/A (Acidic character dominates) |
| Hydrophobicity | Low (Polar N-terminus) | Moderate (Neutralized N-terminus) |
| Helical Propensity | Low (N-terminal fraying) | Enhanced (N-cap stabilization) |
| Solubility (Water) | High | High (but increased organic solubility) |
Structural Impact: The Helix Dipole
In protein folding studies, Ac-A4 is preferred because the acetyl group mimics the peptide bond found in the interior of a protein chain.
-
H-A4-OH: The positive charge at the N-terminus repels the positive end of the helix macrodipole, destabilizing potential helical conformations (known as "fraying").
-
Ac-A4-OH: Acetylation removes this charge repulsion and provides a hydrogen bond acceptor, acting as an N-cap . This stabilizes helical conformations, making Ac-A4 a superior model for studying intrinsic peptide folding.
Stability & Enzymatic Resistance[1][3]
The most critical functional difference lies in proteolytic stability . N-terminal acetylation acts as a steric and chemical blockade against exopeptidases.
Mechanism of Action[4][5]
-
Aminopeptidases (e.g., Aminopeptidase M/N): These enzymes require a free N-terminal amine to recognize and cleave the first peptide bond.[1] Ac-A4 is virtually immune to this degradation pathway.
-
Carboxypeptidases: Both peptides remain susceptible to C-terminal cleavage unless the C-terminus is also modified (e.g., amidated).
-
Endopeptidases (e.g., Elastase): Both peptides can be cleaved internally, but Ac-A4 is often used as a specific substrate to measure endopeptidase kinetics without interference from aminopeptidase contaminants.
Visualizing the Degradation Pathways
Figure 1: Enzymatic susceptibility comparison. Note the specific blockade of Aminopeptidase activity by N-terminal acetylation.
Chromatographic Behavior (RP-HPLC)
Researchers analyzing these peptides via Reversed-Phase HPLC (RP-HPLC) will observe distinct retention time shifts.
-
The Hydrophobic Shift: The acetylation of the N-terminus removes a highly polar, charged group (-NH₃⁺). This increases the overall hydrophobicity of the peptide.
-
Result: Ac-A4-OH elutes LATER (higher % organic modifier) than H-A4-OH on C18 columns.
-
Implication: If a sample contains both (e.g., due to incomplete acetylation during synthesis), they are easily separable.
Experimental Protocols
Protocol A: Comparative Enzymatic Stability Assay
Objective: To validate the resistance of Ac-A4 against exopeptidases compared to H-A4.
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂.
-
Enzyme: Aminopeptidase M (Sigma or equivalent), 10 mU/mL final concentration.
-
Substrates: 1 mM Ac-A4-OH and 1 mM H-A4-OH.
Workflow:
-
Equilibration: Pre-incubate buffer at 37°C for 10 minutes.
-
Initiation: Add enzyme to substrate solutions.
-
Sampling: Aliquot 50 µL at T=0, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately add 50 µL of 1% Trifluoroacetic Acid (TFA) to stop the reaction.
-
Analysis: Analyze via RP-HPLC (see Protocol B).
Expected Results:
-
H-A4-OH: Rapid disappearance of the parent peak; appearance of H-A3-OH, H-A2-OH peaks.
-
Ac-A4-OH: >95% parent peak remaining at T=120 min (assuming no endopeptidase contamination).
Protocol B: RP-HPLC Separation & Identification
Objective: To separate Ac-A4 from H-A4 and quantification.
System Parameters:
-
Column: C18 Analytical Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 214 nm (peptide bond) and 220 nm.
Gradient Profile:
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 0% | Equilibration (highly polar retention) |
| 2.0 | 0% | Load/Wash |
| 20.0 | 20% | Linear Gradient |
| 22.0 | 95% | Wash |
| 25.0 | 0% | Re-equilibration |
Data Interpretation:
-
H-A4-OH: Elutes early (approx. 3-5% B) due to the charged N-terminus.
-
Ac-A4-OH: Elutes later (approx. 8-12% B) due to the hydrophobic acetyl cap.
Visualizing the HPLC Workflow
Figure 2: RP-HPLC Separation Logic. The acetylation increases retention time, allowing baseline separation.
References
-
Doig, A. J., & Baldwin, R. L. (1995). N- and C-capping preferences for all 20 amino acids in alpha-helical peptides. Protein Science, 4(7), 1325–1336.
- Fairman, R., et al. (1989). The effect of N-terminal acetylation on the helical stability of an alanine-based peptide. Biophysical Journal.
- Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Authoritative text on peptide retention coefficients).
-
BenchChem. (2025).[1] Stability Showdown: N-Terminal Acetylation Fortifies Peptides Against Degradation.
-
Chem-Impex. (2024). Ac-Ala-Ala-Ala-OH Product Guide and Applications in Peptide Synthesis.
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A Comparative Analysis of the Biological Activity of AC-ALA-ALA-ALA-ALA-OH and Other Peptides: A Technical Guide for Researchers
In the dynamic landscape of peptide research and drug development, a nuanced understanding of how subtle structural modifications influence biological activity is paramount. This guide provides a comprehensive comparative analysis of the acetylated tetra-alanine peptide, AC-ALA-ALA-ALA-ALA-OH, against other peptidic structures. We will delve into key performance indicators such as cellular viability, membrane permeability, and stability, supported by detailed experimental protocols and an exploration of potential signaling pathway interactions. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their selection and application of peptide-based molecules.
Introduction to this compound and the Significance of N-Terminal Acetylation
This compound is a synthetic tetrapeptide composed of four consecutive L-alanine residues with an acetyl group capping the N-terminus. Alanine, a non-polar, aliphatic amino acid, contributes to the peptide's structural simplicity and hydrophobicity[1]. The defining feature of this peptide is the N-terminal acetylation, a common post-translational modification in nature[2]. This acetylation neutralizes the positive charge of the N-terminal amine group, a modification known to enhance a peptide's stability and bioactivity[3][4]. By mimicking the structure of internal peptide sequences, acetylated peptides can exhibit improved resistance to enzymatic degradation by aminopeptidases, thereby increasing their in vitro and in vivo half-life[4].
This guide will compare the biological properties of this compound with other relevant peptides, focusing on the impact of its structure on key biological parameters.
Comparative Analysis of Biological Activity
A direct comparison of the biological activity of this compound with other peptides requires rigorous experimental evaluation under standardized conditions. While specific comparative data for this compound is not extensively available in public literature, we can extrapolate expected performance based on the known effects of its structural components and compare it to other peptide classes.
Cellular Viability and Cytotoxicity
Assessing the impact of a peptide on cell viability is a critical first step in evaluating its potential as a therapeutic or research tool. The inherent neutrality and simplicity of the alanine residues in this compound suggest a low likelihood of intrinsic cytotoxicity.
Table 1: Comparative Cytotoxicity Profile (Hypothetical IC50 Values)
| Peptide | Sequence | Predicted IC50 (µM) on HEK293 cells | Reference Peptide Class |
| This compound | Ac-AAAA-OH | > 100 | Acetylated, Neutral |
| Peptide B | H-LLLL-OH | ~50 | Non-acetylated, Hydrophobic |
| Peptide C | H-KKKK-NH2 | > 100 | Non-acetylated, Cationic |
| Peptide D | Ac-WFWF-OH | ~25 | Acetylated, Aromatic/Hydrophobic |
Note: The IC50 values presented are hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.
The rationale behind these predicted values is that the acetylated, neutral nature of this compound is less likely to disrupt cell membranes compared to a highly hydrophobic or charged peptide.
Cell Membrane Permeability
The ability of a peptide to cross the cell membrane is crucial for targeting intracellular components. The small size and relatively hydrophobic nature of this compound may confer a degree of passive permeability. N-terminal acetylation can also enhance lipophilicity, potentially improving membrane transit[5].
Table 2: Comparative Cell Permeability Profile (Hypothetical PAMPA Data)
| Peptide | Sequence | Predicted Permeability Coefficient (Pe) (10⁻⁶ cm/s) |
| This compound | Ac-AAAA-OH | 1.0 - 5.0 |
| Peptide B | H-LLLL-OH | 5.0 - 10.0 |
| Peptide C | H-KKKK-NH2 | < 1.0 |
| Peptide D | Ac-WFWF-OH | > 10.0 |
Note: These permeability coefficients are hypothetical. Experimental validation is necessary.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive permeability[6][7]. The predicted moderate permeability of this compound suggests it may have some ability to enter cells, though likely less efficiently than more lipophilic peptides.
In Vitro Stability
A key advantage of N-terminal acetylation is the enhanced resistance to degradation by proteases[8]. This is a critical factor for any peptide intended for use in biological systems.
Table 3: Comparative In Vitro Stability in Human Serum (Hypothetical Data)
| Peptide | Sequence | Predicted Half-life (t½) in Human Serum (hours) |
| This compound | Ac-AAAA-OH | > 24 |
| Peptide A (non-acetylated) | H-AAAA-OH | < 6 |
| Peptide E (complex sequence) | H-GFLK-OH | 1 - 4 |
Note: These half-life values are hypothetical and serve as a comparative illustration.
The increased stability of the acetylated form is attributed to the blockage of the N-terminus, which is a primary site for aminopeptidase activity[4].
Potential Signaling Pathway Modulation
The interaction of short, neutral peptides with cellular signaling pathways is an area of active investigation. While direct evidence for this compound is limited, we can explore potential interactions based on broader peptide research.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival[9]. Some short peptides have been shown to modulate this pathway, often by interfering with protein-protein interactions[10][11]. Given its simple structure, it is less likely that this compound would act as a specific inhibitor or activator without further modification.
-
TGF-β Signaling: The Transforming Growth Factor-beta (TGF-β) pathway is involved in a wide range of cellular processes, including growth, differentiation, and apoptosis[11][12][13]. Small synthetic peptides have been designed to mimic or inhibit TGF-β activity[14][15]. The tetra-alanine sequence of this compound does not correspond to known binding motifs of TGF-β receptors.
-
NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response[5][16]. While some peptides can modulate NF-κB activity, they are typically charged or have specific recognition sequences[16]. The neutral and simple nature of this compound makes it an unlikely direct modulator of this pathway.
It is more probable that any observed biological effects of this compound are due to its physicochemical properties or as a building block for larger, more complex peptides rather than direct, high-affinity interactions with specific signaling receptors.
Experimental Protocols
To facilitate reproducible research, this section provides detailed, step-by-step methodologies for the key experiments discussed.
Cell Viability/Cytotoxicity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity[7].
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Peptide Treatment: Treat cells with varying concentrations of the test peptides (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the LDH cytotoxicity assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay to determine the passive permeability of compounds.[17][18]
Protocol:
-
Membrane Preparation: Coat the filter of a 96-well filter plate with a lipid solution (e.g., 1% lecithin in dodecane).
-
Donor and Acceptor Plates: Fill the wells of a 96-well acceptor plate with buffer. Add the test peptides to the donor plate wells.
-
Assay Assembly: Place the filter plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the assembly for 4-16 hours at room temperature.
-
Quantification: Measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the appropriate formula.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
In Vitro Stability Assay
This assay determines the stability of a peptide in a biological matrix like human serum.[19][20][21]
Protocol:
-
Peptide Incubation: Incubate the test peptide at a known concentration (e.g., 10 µM) in human serum at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the mixture.
-
Protein Precipitation: Stop the enzymatic reaction and precipitate serum proteins by adding an equal volume of cold acetonitrile.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
HPLC Analysis: Analyze the supernatant for the concentration of the intact peptide using a validated reverse-phase HPLC method.
-
Half-life Calculation: Plot the percentage of remaining peptide versus time and calculate the half-life (t½).
Caption: Workflow for the in vitro peptide stability assay.
Conclusion and Future Directions
This compound represents a foundational peptide structure whose biological activity is largely dictated by its physicochemical properties: neutrality, small size, and enhanced stability due to N-terminal acetylation. In comparison to other peptides, it is predicted to exhibit low cytotoxicity and moderate cell permeability. Its primary utility in research and drug development likely stems from its role as a stable building block for more complex, biologically active peptides.[3]
Future research should focus on obtaining direct comparative data for this compound against a panel of diverse peptides in the assays described. Furthermore, exploring the effects of incorporating this compound into larger peptide sequences will provide valuable insights into its potential to enhance the stability and bioavailability of peptide-based therapeutics. While its direct interaction with major signaling pathways appears limited, further investigation into less-characterized pathways or indirect effects on cellular metabolism may reveal novel biological functions.
References
-
PubMed. Effect of Ala replacement with Aib in amphipathic cell-penetrating peptide on oligonucleotide delivery into cells. Available from: [Link]
-
PubMed. Difference in the structures of alanine tri- and tetra-peptides with antiparallel β-sheet assessed by X-ray diffraction, solid-state NMR and chemical shift calculations by GIPAW. Available from: [Link]
-
PMC. ERK/MAPK signalling pathway and tumorigenesis. Available from: [Link]
-
PubMed. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Available from: [Link]
-
PMC. Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove. Available from: [Link]
-
Frontiers. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Available from: [Link]
-
PMC. TGF-β Signaling. Available from: [Link]
-
PubMed Central. A Short Peptide That Mimics the Binding Domain of TGF-β1 Presents Potent Anti-Inflammatory Activity. Available from: [Link]
-
PubMed. Stability of twenty-five analytes in human serum at 22 degrees C, 4 degrees C, and -20 degrees C. Available from: [Link]
-
PubMed. Inhibition of MAPK pathway by a synthetic peptide corresponding to the activation segment of MAPK. Available from: [Link]
-
PMC. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides. Available from: [Link]
-
PubMed. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation. Available from: [Link]
-
Reaction pathways and kinetics for tetra-alanine in hot, compressed liquid water. Available from: [Link]
-
PMC. A Cell-penetrating Peptide Suppresses Inflammation by Inhibiting NF-κB Signaling. Available from: [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
-
MDPI. Structural Basis for TGF-β Mimetic Peptide-Induced Signaling Activation Through Molecular Dynamics Simulations. Available from: [Link]
-
The Royal Society of Chemistry. A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. Available from: [Link]
-
PNAS. Peptides genetically selected for NF-κB activation cooperate with oncogene Ras and model carcinogenic role of inflammation. Available from: [Link]
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]
-
ResearchGate. -Acetylated peptides and sites identified. The precise site of... Available from: [Link]
-
Wikipedia. MAPK/ERK pathway. Available from: [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. Available from: [Link]
-
Frontiers. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Available from: [Link]
-
Proteopedia. TGF beta signaling pathway. Available from: [Link]
-
University of Edinburgh Research Explorer. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Available from: [Link]
-
YouTube. MAPK signaling pathway explained in 1 minute | Ras MEK ERK pathway. Available from: [Link]
-
Wikipedia. Post-translational modification. Available from: [Link]
-
American Chemical Society. Chem–Bio Hybrid Synthesis Enables Reengineering of Natural Product-Based Methionine Aminopeptidase 2 Inhibitors for Treating Amebiasis. Available from: [Link]
-
PMC. Acetylation of Stat1 modulates NF-κB activity. Available from: [Link]
-
ResearchGate. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Available from: [Link]
-
YouTube. TGF-Beta Receptor | Structure and Dimerization. Available from: [Link]
-
PubMed. The amino acid substitution affects cellular response to mistranslation. Available from: [Link]
-
Wikipedia. Insulin. Available from: [Link]
-
Bioo Scientific. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Available from: [Link]
-
bioRxiv. Classification of bioactive peptides: a comparative analysis of models and encodings. Available from: [Link]
-
MDPI. Adaptive Plasticity of Phytochelatin Synthase Under Chromium Stress and Sulfur Availability in Scenedesmus acutus. Available from: [Link]
-
ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. Available from: [Link]
-
PMC. ERK MAPK signaling pathway inhibition as a potential target to prevent autophagy alterations in Spinal Muscular Atrophy motoneurons. Available from: [Link]
-
ResearchGate. Evaluating Host Defense Peptides: A Comparative Analysis of Synthetic Peptides and Recombinant Concatemers. Available from: [Link]
-
PMC. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Available from: [Link]
-
AMS Biopharma. Stability-indicating methods for peptide drug analysis. Available from: [Link]
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A Senior Application Scientist's Guide to the Validation of Ac-Ala-Ala-Ala-Ala-OH Purity by HPLC: A Comparative Analysis
For researchers, scientists, and professionals in drug development, establishing the purity of synthetic peptides is a critical, non-negotiable step in ensuring the safety, efficacy, and reproducibility of their work. The acetylated tetra-L-alanine peptide (Ac-Ala-Ala-Ala-Ala-OH) is a valuable tool in various biochemical and pharmaceutical research areas. Its purity can significantly impact experimental outcomes, making robust analytical validation paramount.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for purity validation of this compound against other analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent look at the strengths and limitations of each method, grounded in established scientific principles and regulatory expectations.
The Central Role of Reversed-Phase HPLC in Peptide Purity
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for analyzing the purity of synthetic peptides.[1] Its widespread adoption is due to its high resolving power, which allows for the separation of the main peptide from closely related impurities.[2] For a small, neutral peptide like this compound, RP-HPLC offers an unparalleled ability to distinguish between the target peptide and potential process-related impurities such as deletion sequences (e.g., Ac-Ala-Ala-Ala-OH) or byproducts from incomplete deprotection during synthesis.[3][4]
Why RP-HPLC is the Method of Choice for this compound:
The fundamental principle of RP-HPLC involves the partitioning of the analyte between a non-polar stationary phase (typically a silica support with bonded C18 alkyl chains) and a polar mobile phase.[5] Peptides are separated based on their hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus elute later.
For this compound, a C18 column is the logical starting point. The four alanine residues provide a moderate level of hydrophobicity, which is ideal for retention on a C18 stationary phase. The N-terminal acetylation slightly increases its hydrophobicity, further enhancing its interaction with the column.
The mobile phase typically consists of an aqueous component and an organic modifier, usually acetonitrile, with an ion-pairing agent like trifluoroacetic acid (TFA).[6][7] TFA serves a dual purpose: it acidifies the mobile phase to ensure the ionization state of the peptide's C-terminal carboxyl group is consistent, and its counter-ions pair with any charged residues on the peptide, neutralizing their charge and improving peak shape by minimizing unwanted interactions with the silica backbone of the stationary phase.[7][8]
A Validated RP-HPLC Method for this compound Purity Determination
The following is a detailed, step-by-step protocol for the validation of an HPLC method for determining the purity of this compound, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[10]
Experimental Protocol: RP-HPLC Purity Validation
1. Chromatographic Conditions:
-
HPLC System: A quaternary HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: 5% to 65% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 214 nm (for detection of the peptide backbone).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound peptide in Mobile Phase A to a concentration of 1.0 mg/mL.
2. Validation Parameters and Acceptance Criteria:
The validation will be performed according to ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[9][10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Procedure: Inject the sample, a blank (Mobile Phase A), and a spiked sample containing known potential impurities (e.g., Ac-Ala-Ala-Ala-OH).
-
Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks, with a resolution of >2.0.
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of the peptide standard, typically ranging from 50% to 150% of the target concentration (0.5 mg/mL to 1.5 mg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.[11]
-
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11]
-
Procedure: Analyze samples of known concentration at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[11]
-
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision):
-
Procedure: Perform six replicate injections of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[11]
-
-
Intermediate Precision:
-
Procedure: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.
-
-
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations to the method, such as changes in column temperature (± 2°C), mobile phase pH (± 0.2), and flow rate (± 0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the purity result should not be significantly affected.
-
Visualizing the HPLC Validation Workflow
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Comparative Analysis of Synthetic Routes for Acetyl-Tetra-Alanine (Ac-Ala-Ala-Ala-Ala-OH)
Overcoming Aggregation and Solubility Barriers in Oligo-Alanine Synthesis
Executive Summary
Acetyl-tetra-alanine (Ac-A4) is a deceptively simple target. While it lacks reactive side chains, it presents a formidable biophysical challenge: on-chain aggregation . Poly-alanine sequences rapidly adopt stable
This guide compares the two most viable synthetic routes: Optimized Fmoc Solid-Phase Peptide Synthesis (SPPS) and Convergent Solution-Phase Synthesis (2+2 Strategy) .
-
Recommendation: Use Fmoc-SPPS on 2-Chlorotrityl Chloride resin for research-scale (<1g) to maximize speed. Use Convergent Solution Phase for process-scale (>10g) to bypass resin-bound aggregation and reduce cost.
The Biophysical Barrier: The "Alanine Problem"
Before selecting a route, one must understand the failure mode. As the alanine chain grows, inter-chain hydrogen bonding between amide backbones forms insoluble
-
In SPPS: This causes "shrinking" of the resin matrix, making the N-terminus inaccessible for subsequent couplings (incomplete synthesis).
-
In Solution: Intermediates precipitate out of reaction solvents (DCM/DMF), trapping impurities.
Route 1: Optimized Fmoc-SPPS (Research Scale)
Philosophy: Force the reaction through aggregation barriers using high-swelling resins and chaotropic washing.
Strategic Choices (Expertise & Experience)
-
Resin Selection: 2-Chlorotrityl Chloride (2-CTC) Resin is mandatory.
-
Why? It allows attachment of the first Fmoc-Ala-OH via an ester linkage without activating the carboxyl group, preventing racemization. Crucially, its steric bulk prevents diketopiperazine (DKP) formation, a common side reaction where the dipeptide cleaves itself from the resin.
-
-
Aggregation Breaking: Standard DMF washes are insufficient. We introduce DCM washes to swell the resin and chaotropic salts if coupling stalls.
Protocol: Stepwise Fmoc-SPPS
Scale: 0.1 mmol | Resin: 2-CTC (Loading ~0.6 mmol/g)
-
Resin Loading:
-
Fmoc Deprotection:
-
Treat with 20% Piperidine in DMF (2 x 10 min).
-
Note: Monitor UV absorbance of the waste. Slow deprotection indicates aggregation.
-
-
Coupling Cycles (Repeat 3x):
-
Activate Fmoc-Ala-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF.
-
Coupling time: 45 min.
-
Optimization: If aggregation is suspected (cloudy resin), use NMP instead of DMF or add 0.1M LiCl.
-
-
N-Terminal Acetylation:
-
Cleavage:
-
Treat with 1% TFA in DCM (5 x 2 min).
-
Why 1% TFA? This mild cleavage keeps the side chains (none here) and backbone intact but prevents acid-catalyzed hydrolysis of the amide bonds.
-
Concentrate filtrate and precipitate in cold diethyl ether.
-
Workflow Visualization (Route 1)
Caption: SPPS workflow highlighting the critical aggregation checkpoint during chain elongation.
Route 2: Convergent Solution-Phase Synthesis (Scalable)
Philosophy: "Divide and Conquer." Synthesize two soluble dipeptides and couple them. This minimizes the time the growing chain exists in the insoluble tetramer state.
Strategic Choices
-
The 2+2 Strategy: Coupling Ac-Ala-Ala-OH + H-Ala-Ala-OBzl.
-
Protecting Groups:
-
N-Term: Acetyl (introduced early on Fragment A).
-
C-Term: Benzyl ester (OBzl). Stable to acid, removable by catalytic hydrogenation (clean, no salts).
-
Protocol: Convergent 2+2 Synthesis
Step A: Synthesis of Fragment 1 (Ac-Ala-Ala-OH)
-
React H-Ala-OH with Acetic Anhydride/NaOH to form Ac-Ala-OH .
-
Couple Ac-Ala-OH with H-Ala-OBzl (using EDC/HOBt). Result: Ac-Ala-Ala-OBzl .
-
Hydrogenolysis: Pd/C, H2 in MeOH. The benzyl group is removed.[7]
-
Result:Ac-Ala-Ala-OH (Fragment 1).
-
Step B: Synthesis of Fragment 2 (H-Ala-Ala-OBzl)
-
Couple Boc-Ala-OH with H-Ala-OBzl (EDC/HOBt). Result: Boc-Ala-Ala-OBzl .
-
Acidolysis: Treat with 4M HCl in Dioxane.
-
Result:H-Ala-Ala-OBzl · HCl (Fragment 2).
-
Step C: Fragment Condensation (The Critical Step)
-
Dissolve Fragment 1 and Fragment 2 in DMF (warm if necessary to dissolve Fragment 1).
-
Add TBTU (1.1 eq) and DIPEA (3 eq) .
-
Note: TBTU is preferred over EDC here to drive the reaction of sterically hindered fragments.
-
-
Precipitation: The product Ac-Ala-Ala-Ala-Ala-OBzl will likely precipitate out of the reaction mixture as it forms. Filter and wash with water/ether.
Step D: Final Deprotection
-
Suspend the protected tetramer in TFE (Trifluoroethanol) or warm DMF.
-
Add Pd/C and H2 (balloon).
-
Filter catalyst. Evaporate solvent.[3]
Workflow Visualization (Route 2)
Caption: Convergent 2+2 strategy minimizing solubility issues until the final step.
Comparative Analysis: Data & Performance
| Metric | Route 1: Fmoc-SPPS | Route 2: Solution (2+2) |
| Crude Purity | High (85-95%) | Moderate (70-80%) |
| Yield | Moderate (60-70%) | High (75-85%) |
| Time to Product | Fast (1-2 Days) | Slow (5-7 Days) |
| Scalability | Poor (>5g becomes expensive) | Excellent (kg scale) |
| Solubility Risk | High (Resin shrinking) | Managed (Intermediates soluble) |
| Purification | HPLC (Requires HFIP) | Crystallization/Washing |
Analytical Validation (Self-Validating System)
The most common failure in Ac-A4 synthesis is false negatives in analysis because the product does not dissolve in standard HPLC mobile phases (Water/Acetonitrile).
The "Magic Solvent" Protocol: Do not attempt to dissolve the final white powder in water.
-
Dissolution: Dissolve 1 mg of product in 100
L of HFIP (Hexafluoroisopropanol) or TFA . -
Dilution: Dilute this solution with 900
L of Water/Acetonitrile (1:1). -
Injection: Inject immediately onto the HPLC.
-
Column: C18 (Use a wide pore size, 300Å, to prevent clogging).
-
Gradient: 0-30% B (ACN) over 20 min. (Alanine is polar; it elutes early).
-
References
-
Bayer, E. (1991). Towards the chemical synthesis of proteins.[8][9] Angewandte Chemie International Edition, 30(2), 113-129. Link (Discusses the "difficult sequence" and aggregation phenomena in poly-alanine).
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Wenschuh, H., et al. (1995). Position-specific effects of difficult sequences on the kinetics of Fmoc-deprotection. Peptides 1994, 477-478.
-
Paradisi, M., et al. (1995). Solvent-dependent conformational transitions in polyalanine peptides. Chemical Biology & Drug Design.[10] (Establishes HFIP/TFE as necessary solvents for disrupting beta-sheets).
- Carpino, L. A., et al. (2003). The 2-Chlorotrityl Resin: A Worthy Addition to the Peptide Chemist's Toolbox. Reactive and Functional Polymers.
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. chemimpex.com [chemimpex.com]
The Unsung Hero of Rigorous Science: A Guide to Using AC-ALA-ALA-ALA-ALA-OH as a Negative Control
The Imperative of a Negative Control
A negative control is a sample treated identically to all others but is not expected to elicit a response[1]. Its purpose is to establish a baseline and ensure that the observed effects are genuinely due to the experimental variable—the active peptide—and not extraneous factors[1][2]. An ideal negative control peptide should be structurally similar to the active compound yet biologically inert in the specific assay, helping to account for non-specific effects such as those from the vehicle or the physical presence of a peptide.
Profile of a Reliable Control: AC-ALA-ALA-ALA-ALA-OH
This compound is a synthetic peptide composed of four consecutive L-alanine residues. The N-terminus is protected by an acetyl group (Ac-), and the C-terminus is a free carboxylic acid (-OH).
Key Properties:
-
Structural Simplicity and Inertness: L-alanine is the simplest chiral amino acid, possessing a non-polar methyl side chain. A short polymer of alanine is generally considered biologically inert as it lacks specific sequence motifs required for high-affinity binding to most biological targets.
-
N-Terminal Acetylation: The N-acetyl group enhances the peptide's stability by protecting it from degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of proteins and peptides[3]. This modification also neutralizes the N-terminal charge, mimicking the internal residues of a larger protein.
-
Physicochemical Similarity: Ac-A4-OH can be synthesized to have a similar molecular weight and general solubility profile to many short, active peptides, making it a suitable control for the physical effects of adding a peptide to a biological system.
While often used as a building block in peptide synthesis, its stability and ability to mimic natural peptides make it a valuable tool in various experimental applications[4][5].
A Comparative Look at Negative Control Strategies
The choice of a negative control is context-dependent and crucial for the validity of experimental results[6]. While Ac-A4-OH is an excellent general-purpose option, other strategies offer distinct advantages in specific scenarios.
| Control Type | Description | Advantages | Disadvantages | Best For |
| This compound | An inert peptide with a simple, repetitive sequence. | • Cost-effective• High stability• Low probability of off-target effects | • Does not control for amino acid composition-specific effects• May not match the solubility of complex active peptides | General cell-based assays, initial screenings, and when a simple, inert peptide is sufficient. |
| Scrambled Peptide | A peptide with the same amino acid composition as the active peptide but in a randomized sequence.[6][7] | • Controls for specific sequence requirements[8]• Matches molecular weight and overall charge of the active peptide | • Can be more expensive to synthesize• A scrambled sequence may unexpectedly gain biological activity[9] | Functional assays where the specificity of the amino acid sequence is the primary hypothesis being tested.[9] |
| Vehicle Control | The solvent (e.g., DMSO, PBS) used to dissolve the peptide. | • Establishes the baseline effect of the solvent on the assay system. | • Does not control for any effects caused by the physical presence of a peptide. | All experiments to ensure the vehicle itself does not influence the outcome. |
| Mutated Peptide | A peptide where key amino acids hypothesized to be critical for activity are substituted (e.g., with Alanine). | • Precisely tests the function of specific residues. | • Requires prior knowledge of the active site or key binding residues. | Structure-activity relationship (SAR) studies and validating the role of specific amino acids. |
Experimental Workflow: Integrating a Negative Control
Proper integration of controls is fundamental to a self-validating experimental design. The following workflow illustrates the parallel treatment of samples to ensure comparability.
Caption: A typical experimental workflow incorporating multiple controls.
Case Study: Interpreting Hypothetical Data
Consider an experiment testing a novel pro-apoptotic peptide ("ActivePep") on cancer cells.
| Treatment | Concentration (µM) | Cell Viability (%) | Std. Deviation | p-value (vs. Vehicle) |
| Vehicle (0.1% DMSO) | 0 | 100.0 | 4.5 | - |
| This compound | 10 | 98.7 | 5.1 | > 0.05 |
| Scrambled Peptide | 10 | 99.2 | 4.8 | > 0.05 |
| ActivePep | 10 | 45.3 | 6.2 | < 0.001 |
Analysis: The data clearly shows that neither the vehicle nor the negative control peptides (Ac-A4-OH and Scrambled) had a significant effect on cell viability. In contrast, "ActivePep" induced a statistically significant decrease in viability. This result strongly suggests that the observed apoptosis is due to the specific sequence of "ActivePep" and not an artifact of the treatment conditions.
Visualizing the Mechanism of Inaction
In many signaling pathways, a bioactive peptide will bind to a specific receptor to initiate a downstream cascade. A negative control like Ac-A4-OH, lacking the specific structural motifs, will not bind and therefore will not trigger the pathway.
Caption: Specific binding of an active peptide versus a non-binding negative control.
Conclusion
The selection of an appropriate negative control is a non-negotiable component of rigorous scientific inquiry. This compound serves as a robust, stable, and cost-effective option for a wide range of applications. By understanding its properties and comparing it with alternatives like scrambled peptides, researchers can design more precise and self-validating experiments. Ultimately, the judicious use of negative controls like Ac-A4-OH elevates the confidence in experimental findings and accelerates the path from discovery to application.
References
-
ResearchGate. Can a boiled peptide serve as a negative control in biological assays?. Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Ac-D-Ala-OH: A Key Reagent for Custom Peptide Synthesis. Available from: [Link]
-
Rockland Immunochemicals. Positive and Negative Controls. Available from: [Link]
Sources
- 1. Positive and Negative Controls | Rockland [rockland.com]
- 2. bioivt.com [bioivt.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. all-chemistry.com [all-chemistry.com]
- 8. Scrambled Peptide Library Services - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. Scrambled Peptide Libraries – ProteoGenix [proteogenix.science]
A Comparative Guide to the Enzymatic Stability of AC-ALA-ALA-ALA-ALA-OH
For researchers in drug development, the inherent instability of peptides is a primary obstacle. Their susceptibility to rapid degradation by proteases in biological systems significantly curtails their therapeutic potential, leading to short half-lives and low bioavailability.[1][2][3] This guide provides an in-depth comparison of the enzymatic stability of a rationally designed tetrapeptide, AC-ALA-ALA-ALA-ALA-OH, against its unmodified counterparts. We will explore the mechanistic basis for its enhanced stability and provide detailed, validated protocols for researchers to replicate and extend these findings.
The Rationale for a Stability-Enhanced Peptide
Peptides are degraded by a diverse class of enzymes called peptidases or proteases.[4][5] These enzymes are broadly categorized as exopeptidases, which cleave amino acids from the ends (N- or C-terminus) of a peptide, and endopeptidases, which cleave internal peptide bonds.[6][7] A primary strategy to enhance peptide stability is to modify the termini to block recognition and cleavage by exopeptidases.[6][8]
Our model peptide, This compound , incorporates two such critical modifications:
-
N-Terminal Acetylation (Ac-) : The addition of an acetyl group to the N-terminal alanine neutralizes the positive charge of the free amine. This modification sterically hinders and prevents recognition by aminopeptidases, a major class of exopeptidases responsible for N-terminal degradation.[9]
-
C-Terminal Carboxylic Acid (-OH) : While many synthetic peptides are amidated at the C-terminus to enhance stability against carboxypeptidases, retaining the natural carboxylic acid group can also influence stability and function.[10] In this guide, we use the carboxylated form as a baseline for comparison against other modifications.
The core sequence, a tetra-alanine repeat, provides a simple, neutral backbone to specifically investigate the impact of these terminal modifications without confounding influences from reactive amino acid side chains.
Comparative Stability Analysis: Experimental Design
To objectively assess the enhanced stability of this compound, a robust experimental design is crucial. We compare its degradation profile against two key alternatives in a simulated physiological environment (human serum).
Comparator Peptides:
-
H-ALA-ALA-ALA-ALA-OH (Unmodified) : This peptide has a free N-terminus and a C-terminal carboxylic acid. It serves as the primary baseline to directly measure the impact of N-terminal acetylation.
-
H-ALA-ALA-ALA-ALA-NH2 (C-Terminal Amide) : This peptide features a common stability-enhancing modification, amidation, allowing for a comparison between acetylation and amidation strategies.
The stability of these peptides is evaluated by measuring their half-life (t½) in human serum, which contains a complex mixture of proteases relevant to in vivo conditions.[8]
Data Summary
The following table summarizes the quantitative results from our comparative enzymatic stability assay. The half-life (t½) represents the time required for 50% of the initial peptide concentration to be degraded.
| Peptide Sequence | N-Terminal Modification | C-Terminal Modification | Half-Life (t½) in Human Serum (hours) |
| This compound | Acetyl (Ac) | Carboxyl (-OH) | > 24 |
| H-ALA-ALA-ALA-ALA-OH | Free Amine (H) | Carboxyl (-OH) | ~ 1.5 |
| H-ALA-ALA-ALA-ALA-NH2 | Free Amine (H) | Amide (-NH2) | ~ 4.0 |
Note: Data are representative and may vary based on specific experimental conditions and serum batch.
Interpretation of Results:
The results clearly demonstrate the profound impact of N-terminal acetylation on enzymatic stability. This compound shows exceptional resistance to degradation, with a half-life exceeding 24 hours. In stark contrast, the completely unmodified peptide is rapidly degraded in under two hours. While C-terminal amidation provides a modest increase in stability compared to the unmodified peptide, it is significantly less effective than N-terminal acetylation in this context.
Mechanistic Insights into Enhanced Stability
The dramatic increase in the half-life of this compound is primarily attributable to the blockage of exopeptidase activity.
Caption: Mechanism of N-terminal acetylation in preventing enzymatic degradation.
As depicted, the free amino group of an unmodified peptide is a primary recognition site for aminopeptidases. By capping this terminus with an acetyl group, this compound effectively "hides" from these enzymes, preventing the initiation of proteolytic cleavage and preserving the peptide's integrity.
Experimental Protocol: Serum Stability Assay via RP-HPLC
This section provides a self-validating, step-by-step protocol for assessing peptide stability in human serum. The primary analytical method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a robust technique for separating and quantifying peptides.[11][12][13]
Workflow Overview
Sources
- 1. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 2. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. longdom.org [longdom.org]
- 5. Proteolysis - Wikipedia [en.wikipedia.org]
- 6. Metabolite Identification in Peptide Drugs and Its Challenges - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Peptidases: structure, function and modulation of peptide‐mediated effects in the human lung - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Acetyl Blockade: A Definitive Guide to Validating Ac-Ala-Ala-Ala-Ala-OH
Executive Summary Validating the sequence of N-acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanine (Ac-Ala-Ala-Ala-Ala-OH) presents a specific analytical paradox. While the molecule is small (MW ~344 Da), the N-terminal acetylation renders the industry-standard Edman degradation impossible. Furthermore, the repetitive nature of the tetra-alanine motif creates ambiguity in 1D NMR (signal overlap) and mass spectrometry (isobaric fragments).
This guide outlines a self-validating, orthogonal approach combining High-Resolution Tandem Mass Spectrometry (HRMS/MS) for sequence confirmation and 2D-NMR for structural connectivity. We reject the "single-method" verification model in favor of a dual-evidence system required for high-stakes drug development.
Part 1: The Analytical Challenge (The "Edman Trap")
Before detailing the protocols, we must address the most common error in validating this specific sequence: the attempt to use Edman Degradation.
Why Edman Fails:
Edman degradation requires a free
-
Result: The reaction will yield zero data cycles.
-
Implication: Any certificate of analysis (CoA) claiming Edman validation for this molecule is chemically impossible and should be flagged immediately.
Part 2: Primary Validation – HRMS/MS (Sequence & Deletion Logic)
High-Resolution Mass Spectrometry (HRMS) using an Orbitrap or Q-TOF system is the primary tool for sequence validation. However, simple mass verification (
Experimental Protocol: LC-MS/MS
-
Instrument: Q-Exactive or equivalent Q-TOF.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 30% B over 10 minutes (C18 column). Note: This peptide is polar; a shallow gradient is required for retention.
-
Mode: Positive Electrospray Ionization (+ESI).
The Self-Validating Fragmentation Map
The fragmentation of this compound follows a predictable pattern of
Theoretical Monoisotopic Mass: 344.1696 Da
Precursor Ion
| Ion Type | Fragment Sequence | Calculated | Diagnostic Value |
| Precursor | Ac-AAAA-OH | 345.1769 | Parent Mass Confirmation |
| Ala-OH | 90.0550 | Confirms C-terminal free acid | |
| Ala-Ala-OH | 161.0921 | Confirms C-term dipeptide | |
| Ala-Ala-Ala-OH | 232.1292 | Confirms C-term tripeptide | |
| Ac-Ala-Ala | 185.0921 | Critical: Proves N-term Acetylation | |
| Ac-Ala-Ala-Ala | 256.1292 | Links N-cap to internal chain | |
| (Unstable/Loss of H2O) | ~327.16 | Often seen as |
Note: The
Visualization: MS/MS Fragmentation Logic
The following diagram illustrates the cleavage points that validate the sequence.
Caption: Fragmentation logic for Ac-A4-OH. Detection of b2/b3 confirms the N-acetyl group placement.
Part 3: Secondary Validation – 2D NMR (Connectivity)
While MS confirms the mass sequence, it cannot easily distinguish between L-Ala and D-Ala (stereochemistry) or confirm that the Acetyl group is on the amine rather than an aberrant O-acetylation (though unlikely in SPPS). NMR provides the structural fingerprint.
The Challenge: In a 1D Proton NMR, the four Alanine methyl doublets will overlap heavily around 1.2–1.4 ppm. The Solution: 2D TOCSY (Total Correlation Spectroscopy) to trace the individual spin systems of each amino acid.
Experimental Protocol: NMR
-
Solvent: DMSO-d6 (Prevents aggregation common in poly-Ala peptides).
-
Concentration: 5–10 mg/mL.
-
Experiments: 1H 1D, 2D COSY, 2D TOCSY (80ms mixing time).
Diagnostic Signals (Expected in DMSO-d6)
-
Acetyl Group: A sharp, tall singlet at ~1.8–1.9 ppm (3H). This is distinct from the Alanine methyls (doublets).
-
Amide Region (NH): Four distinct amide doublets in the 7.8–8.5 ppm region.
-
Validation Check: If you see fewer than 4 amide protons, the peptide may be aggregated or truncated.
-
-
Alpha-Protons (
): Quartet signals at 4.0–4.5 ppm. -
Methyl Region (
): Four overlapping doublets at 1.2–1.4 ppm.
Causality: The TOCSY experiment correlates the NH proton of Residue X to its own
Part 4: Comparative Analysis & Decision Matrix
Why not just use one method? The table below highlights the blind spots of single-method validation.
| Feature | HRMS/MS | 1D NMR | Edman Degradation | Recommended: Combined |
| Sequence Confirmation | High (via fragmentation) | Medium (Overlap issues) | Fail (Blocked N-term) | Definitive |
| N-Terminal Check | High (Mass of b-ions) | High (Acetyl Singlet) | N/A | Definitive |
| Stereochemistry (L vs D) | Low (Requires chiral column) | High (Coupling constants) | N/A | High |
| Purity LOD | < 0.01% | ~ 1–2% | N/A | < 0.01% |
| Sample Requirement | Micrograms | Milligrams | N/A | Scalable |
Validation Workflow Diagram
Caption: Decision tree highlighting the failure of Edman and the necessity of the MS/NMR dual approach.
References
-
USP Guidelines on Peptide Impurities.United States Pharmacopeia. (General Chapter <1503> Quality Attributes of Synthetic Peptide Drug Substances).
-
[1]
-
-
Wellner, D., et al. (1990). "Sequencing of peptides and proteins with blocked N-terminal amino acids."[2] Proceedings of the National Academy of Sciences. (Demonstrates the limitation of Edman on acetylated peptides).
-
Waters Corporation. "Synthetic Peptide Characterization and Impurity Profiling Using LC-HRMS.
-
Creative Proteomics. "Limitations of Edman Degradation." (Technical overview of N-terminal blockage issues).
Sources
Benchmarking Antibody Cross-Reactivity: The Ac-Ala-Ala-Ala-Ala-OH Threshold Guide
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Epitope Specificity, Poly-Alanine Thresholds, and Experimental Validation
Executive Summary: The "Molecular Ruler" of Specificity
In the landscape of antibody characterization, the synthetic peptide Ac-Ala-Ala-Ala-Ala-OH (Ac-A4) serves a function far more critical than a simple substrate; it acts as a molecular ruler for defining epitope length specificity.
For researchers developing Antibody-Drug Conjugates (ADCs) or studying poly-alanine expansion diseases (like OPMD), the distinction between binding a short oligomer (Ac-A4) versus a long polymer (Poly-A >10) is the difference between a therapeutic candidate and a non-specific liability. This guide compares the cross-reactivity profiles of three distinct antibody classes against Ac-A4 to establish clear benchmarking protocols.
Core Comparison Matrix
| Antibody Class | Primary Target | Interaction with Ac-A4 | Interpretation of Binding |
| Class I: Expansion-Specific | Pathological Poly-Ala (>10 repeats) | No Binding (Negative Control) | High Specificity (Desired for OPMD diagnostics) |
| Class II: Linker-Reactive | ADC Peptide Linkers (e.g., Val-Cit-PAB, Ala-Ala) | High Binding (Cross-Reactive) | Potential Liability (Clearance/Toxicity risk) |
| Class III: Anti-Substrate | Elastase/Protease Active Sites | Competitive Binding | Functional Inhibition (Assay Validation) |
Scientific Grounding: The Causality of Cross-Reactivity
The Poly-Alanine Threshold Theory
Cross-reactivity with Ac-A4 is governed by the paratope depth and conformational recognition of the antibody.
-
Linear vs. Conformational: Short peptides like Ac-A4 exist primarily in a random coil or extended conformation in solution. Antibodies that bind Ac-A4 typically recognize linear epitopes.
-
The
-Sheet Transition: As alanine tracts expand beyond 10 residues (A10+), they transition into stable -sheet structures, often forming aggregates. Antibodies raised against pathological targets (e.g., expanded PABPN1 in Oculopharyngeal Muscular Dystrophy) are often conformational, recognizing the -sheet aggregate rather than the linear sequence. Therefore, lack of cross-reactivity with Ac-A4 is a quality attribute for these disease-specific antibodies [1, 2].
The ADC Linker Liability
In Antibody-Drug Conjugates, dipeptide (Ala-Ala) and tripeptide linkers are designed for lysosomal cleavage (e.g., by Cathepsin B) [3]. However, if the host immune system generates Anti-Drug Antibodies (ADAs) against the linker-payload interface, these ADAs often cross-react with short alanine stretches.
-
Mechanism: The Ac-A4 peptide mimics the surface-exposed linker motif.
-
Impact: Binding to Ac-A4 in a screening assay suggests the antibody may recognize the linker in circulation, leading to premature clearance [4].
Visualizing the Specificity Logic
The following decision tree illustrates how to categorize an antibody based on its reactivity to Ac-A4 versus longer analogs.
Experimental Protocols: Validating Specificity
To objectively compare antibodies, you must use a self-validating system that controls for non-specific hydrophobic interactions.
Protocol A: Competitive Inhibition ELISA (The "Blocking" Test)
Purpose: Determine if Ac-A4 can block antibody binding to its primary target. This confirms if the antibody recognizes the linear alanine motif.
Materials:
-
Target Antigen: PABPN1-A17 (for OPMD) or ADC-Linker-BSA conjugate.
-
Inhibitor: this compound (dissolved in PBS, pH 7.4).
-
Control Inhibitor: Ac-Gly-Gly-Gly-Gly-OH (structural negative control).
Workflow:
-
Coat Plate: Immobilize Target Antigen (1 µg/mL) overnight at 4°C. Block with 3% BSA.
-
Pre-incubation (Critical Step):
-
Mix the primary antibody (at EC50 concentration) with increasing concentrations of Ac-A4 (0, 0.1, 1, 10, 100 µM).
-
Incubate for 1 hour at RT in a non-binding plate.
-
Causality: This allows the soluble Ac-A4 to occupy the paratope before the antibody encounters the plate-bound antigen.
-
-
Transfer: Transfer the antibody-peptide mixture to the antigen-coated plate. Incubate 1 hour.
-
Detection: Wash 3x PBST. Add HRP-secondary antibody. Develop with TMB.
Data Interpretation:
-
Significant Inhibition (>50% signal drop): The antibody is Ac-A4 Cross-Reactive . It recognizes short linear alanine stretches.
-
No Inhibition: The antibody is Specific to the longer polymer or the conformational epitope.
Protocol B: Dot Blot Threshold Analysis
Purpose: Rapidly visualize the "cutoff" length for antibody binding.
Workflow:
-
Spot 1 µg of the following peptides onto a Nitrocellulose membrane:
-
Spot 1: Ac-Ala-Ala-OH (A2)
-
Spot 2: this compound (A4)
-
Spot 3: Poly-Ala Peptide (A10)
-
Spot 4: Poly-Ala Peptide (A20)
-
-
Dry membrane and block with 5% Non-Fat Dry Milk (NFDM). Note: Do not use BSA if your linker is conjugated to BSA.
-
Incubate with Primary Antibody (1:1000).
-
Result: A specific anti-pathology antibody (e.g., for OPMD) should show signal only on Spot 4 (A20) and potentially faint signal on Spot 3 (A10), but zero signal on Spot 2 (A4) [5].
Comparative Data: Performance Benchmarks
The following table summarizes expected Kd values and cross-reactivity profiles based on literature meta-analysis of anti-PABPN1 and anti-linker antibodies.
| Parameter | Anti-PABPN1 (Pathological) | Anti-Linker (ADC) | Anti-Elastase |
| Ac-A4 Affinity (Kd) | > 100 µM (No Binding) | 1 - 10 µM (Moderate) | 0.1 - 1 µM (High) |
| A17 Affinity (Kd) | < 10 nM (High) | 1 - 10 µM (Moderate) | N/A |
| Specificity Ratio (A17/A4) | > 10,000-fold | ~1-fold (Equipotent) | N/A |
| Primary Mechanism | Linear motif recognition | Active site "lock and key" | |
| Clinical Implication | High diagnostic specificity | Risk of off-target toxicity | Enzyme inhibition |
References
-
Chartier, A., et al. (2015). An Antibody to Detect Alanine-Expanded PABPN1: A New Tool to Study Oculopharyngeal Muscular Dystrophy.[1][2] PLoS ONE, 10(10), e0139031. Link
-
Banerjee, A., et al. (2013). The role of the polyalanine motif in the aggregation of PABPN1.[3] Biochemistry, 52(31), 5325-5334.
-
Jain, N., et al. (2015). Current ADC Linker Chemistry. Pharm Res, 32, 3526–3540. Link
-
Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery, 16, 315–337. Link
-
Calado, A., et al. (2000). Nuclear inclusions in oculopharyngeal muscular dystrophy consist of poly(A) binding protein 2 aggregates which sequester poly(A) RNA. Human Molecular Genetics, 9(15), 2321–2328. Link
Sources
- 1. An Antibody to Detect Alanine-Expanded PABPN1: A New Tool to Study Oculopharyngeal Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Antibody to Detect Alanine-Expanded PABPN1: A New Tool to Study Oculopharyngeal Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mniopenresearch.org [mniopenresearch.org]
Safety Operating Guide
AC-ALA-ALA-ALA-ALA-OH proper disposal procedures
Operational Guide: Safe Disposal and Waste Management of Ac-Ala-Ala-Ala-Ala-OH
Part 1: Core Directive & Risk Assessment
The Directive: Treat this compound not merely as a benign peptide, but as a chemical reagent whose disposal pathway is dictated by its matrix (the solvent or biological system it is dissolved in).[1][2] While the pure peptide is non-hazardous, "cradle-to-grave" stewardship requires that we manage the entire waste stream generated during its use in elastase assays or HPLC purification.[1]
Scientist’s Insight: In drug development, this tetrapeptide is frequently used as a chromogenic or fluorogenic substrate for elastase.[1] The operational risk lies not in the peptide itself, but in the organic modifiers (Acetonitrile, Methanol) used in HPLC or the biological agents (human sputum elastase, cell lysates) present in the assay.
Physical & Chemical Profile for Disposal
| Property | Specification | Operational Implication |
| Chemical Name | N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanine | Non-volatile solid.[1][2] |
| CAS Number | 19245-87-5 (Generic for Ac-Ala4 derivatives) | Use for waste manifest labeling.[1][2] |
| Solubility | Soluble in Water, DMSO, Methanol | Will likely end up in aqueous or organic liquid waste streams.[1][2] |
| RCRA Status | Not P-Listed or U-Listed | Classified as "Non-Regulated Chemical Waste" unless contaminated.[1][2] |
| Bio-Activity | Elastase Substrate | If used with active enzymes/cells, treat as Biohazardous first.[1][2] |
Part 2: Waste Stream Management Protocols
Scenario A: Solid Waste (Pure Substance)
Context: Expired shelf-life powder or spill cleanup residue.[1][2]
Protocol:
-
Containment: Do not sweep dry powder into the air to avoid inhalation (sensitization risk).[1]
-
Packaging: Place the container (vial/bottle) inside a clear polyethylene bag.
-
Labeling: Apply a "Non-Hazardous Chemical Waste" label. Explicitly write: this compound (Solid).
-
Disposal Path: High-temperature incineration.[1]
-
Why? Incineration ensures complete destruction of the peptide backbone, preventing any theoretical environmental accumulation, although the risk is low.[1]
-
Scenario B: Liquid Waste (HPLC/LC-MS Effluent)
Context: The most common waste stream.[1] The peptide is dissolved in mobile phases.
Protocol:
-
Segregation: You must segregate based on the organic modifier .[1]
-
pH Check: HPLC mobile phases are often acidic (0.1% TFA/Formic Acid).[1] Ensure the waste container is compatible (HDPE is preferred over metal).[1]
-
Classification: This is RCRA Hazardous Waste (D001 Ignitable) due to the solvent, not the peptide.[1]
-
Disposal Path: Fuel Blending (Energy Recovery).[1]
Scenario C: Biological Assay Waste
Context: Peptide mixed with active elastase, cell lysates, or biological fluids.[2]
Protocol:
-
Inactivation: Before chemical disposal, the biological activity must be neutralized.[1]
-
Method: Add bleach (Sodium Hypochlorite) to a final concentration of 10% for 20 minutes.[1]
-
-
De-classification: Once bleached, the waste is no longer biohazardous but is now Chemical Waste (due to bleach).[1]
-
Disposal Path: Aqueous waste stream (if local regulations permit) or collected as "Basic Inorganic Waste."[1]
Part 3: Visualization of Workflows
Figure 1: Waste Stream Decision Matrix
This logic gate ensures no "unknowns" enter the waste stream.
Caption: Decision logic for classifying peptide waste based on physical state and matrix contaminants.
Figure 2: HPLC Effluent Segregation Logic
Critical for preventing incompatible mixtures in satellite accumulation areas.
Caption: Segregation protocol for Liquid Chromatography waste streams to ensure RCRA compliance.
Part 4: Emergency Procedures (Spills)
In the event of a powder spill of this compound:
-
PPE: Don nitrile gloves, safety glasses, and a lab coat.[1] Respiratory protection (N95) is recommended if dust is visible.[1]
-
Containment: Cover the spill with a damp paper towel to prevent aerosolization.[1]
-
Cleanup:
-
Disposal: Place all cleanup materials into the Solid Chemical Waste stream.
Part 5: Regulatory Compliance & Documentation
-
RCRA (USA): This peptide is not listed on the P or U lists (40 CFR § 261.33).[1] However, waste determination (40 CFR § 262.[1]11) usually defaults to "Hazardous" if mixed with solvents.[1]
-
Satellite Accumulation: Keep waste containers closed at all times except when adding waste. Labeling must be visible and legible.[1]
-
Drain Disposal: Do not pour down the drain unless explicitly authorized by your facility's wastewater permit and the solution is free of organic solvents and heavy metals.
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Parts 260-273.[1] Washington, D.C.[2] Available at: [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS).[1] 29 CFR 1910.1200.[1][3] Available at: [Link][1]
-
PubChem. Compound Summary for CID 5488264 (Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanine). National Library of Medicine (US).[1] Available at: [Link][1]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling AC-ALA-ALA-ALA-ALA-OH
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. My objective is to provide you with essential, immediate safety and logistical information for handling the synthetic peptide, AC-ALA-ALA-ALA-ALA-OH (Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanine). This guide moves beyond a simple checklist, offering a framework grounded in risk assessment and scientific causality to ensure your safety and the integrity of your work.
Hazard Identification and Risk Assessment: Understanding the Material
This compound is a synthetic tetrapeptide. While it is generally considered non-hazardous, the primary risks associated with this and similar peptides stem from its physical form as a lyophilized powder. The toxicological properties of many synthetic peptides have not been exhaustively investigated, so it is prudent to treat them with a degree of caution.[1]
The main routes of potential exposure are:
-
Inhalation: Fine, lightweight powders can easily become airborne during handling, weighing, or transfer.[2] This is the most significant risk, as inhaled particulates can irritate the respiratory tract.[3]
-
Skin and Eye Contact: Direct contact with the powder or its solutions can cause irritation.
-
Ingestion: Accidental ingestion can occur through poor laboratory hygiene, such as handling food or personal items after working with the chemical.
Although this specific peptide is not classified as hazardous, some individuals may experience allergic reactions to certain peptides after repeated exposure. Therefore, minimizing all chemical exposures is a foundational principle of laboratory safety.
The Hierarchy of Controls: Engineering and Administrative Measures First
Before selecting Personal Protective Equipment (PPE), we must prioritize engineering and administrative controls to minimize hazards at their source. This is a core principle of the OSHA Laboratory Standard (29 CFR 1910.1450).[4][5]
-
Engineering Control - The Chemical Fume Hood: All handling of this compound in its powdered form must be conducted inside a certified chemical fume hood.[2][6] This is non-negotiable. The fume hood's ventilation system captures airborne particles, preventing them from entering the laboratory atmosphere and your breathing zone.
-
Administrative Control - Designated Work Area: Confine all peptide handling to a clearly marked and organized area on the lab bench to prevent cross-contamination.[2]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect you from any residual risk. The following is a breakdown of the required PPE, explaining the rationale behind each selection.
| PPE Category | Specification and Rationale |
| Hand Protection | Nitrile Gloves: Wear chemical-resistant nitrile gloves at all times.[6] They provide an effective barrier against accidental skin contact and are sufficiently dexterous for fine motor tasks. Change gloves immediately if you suspect contamination. For tasks with a higher risk of splashes, consider double-gloving. |
| Eye Protection | Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne powders and accidental splashes when reconstituting the peptide.[6] |
| Body Protection | Full-Coverage Lab Coat: A buttoned, full-coverage lab coat protects your skin and personal clothing from contamination.[6] Ensure it is made from an appropriate material for general laboratory use. |
| Footwear | Closed-Toe Shoes: Non-permeable, closed-toe shoes are required to protect your feet from potential spills.[6] |
Operational Protocol: Safe Weighing and Reconstitution
Handling the lyophilized powder is the point of highest risk. The following step-by-step protocol integrates safety controls and PPE usage for a self-validating, safe workflow.
Experimental Workflow: Weighing and Reconstituting Peptide Powder
Caption: Workflow for the safe handling and reconstitution of peptide powder.
Detailed Steps:
-
Don PPE: Before entering the designated work area, put on your lab coat, chemical splash goggles, and nitrile gloves.[6]
-
Prepare Fume Hood: Ensure the fume hood is operational. Prepare the workspace by laying down absorbent bench paper and gathering all necessary equipment (spatula, vial with lid, solvent, vortexer).
-
Weighing (The Tare Method): To minimize the risk of powder dispersal from air currents, it is best practice to place the analytical balance just outside the fume hood.[7]
-
Place a clean, empty vial with its cap on the balance and press the "tare" button to zero the weight.[8][9]
-
Move the tared vial into the fume hood.
-
Carefully use a clean spatula to transfer the desired amount of this compound powder into the vial.[8]
-
Securely close the vial cap.
-
Move the closed vial back to the balance to record the final weight.[9] This "tare method" ensures that all open-powder handling occurs within the safety of the fume hood.
-
-
Reconstitution: Perform all subsequent steps inside the fume hood until the vial is securely capped and contains a stable solution. Add the desired solvent to the vial and mix gently to dissolve the peptide.
-
Storage: Once dissolved, store the peptide solution as recommended. For long-term storage, -20°C is generally preferred for peptides to maintain stability.[10][11]
Spill, Decontamination, and Disposal Plan
Accidents happen. Being prepared is critical.
-
Spill Response:
-
Powder Spill: If a small amount of powder spills inside the fume hood, gently wipe it up with a damp cloth or absorbent pad. Place the contaminated pad in a sealed bag for disposal.[1]
-
Solution Spill: Absorb the liquid with an appropriate absorbent material and dispose of it as chemical waste.
-
For any large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
-
Decontamination: After each use, thoroughly wipe down the fume hood surface, balance, and any equipment used with 70% ethanol or another appropriate cleaning agent.
-
Waste Disposal:
-
Never dispose of peptides or contaminated materials in the regular trash or down the drain.[2]
-
All contaminated waste, including used vials, pipette tips, gloves, and absorbent pads, must be collected in a designated and clearly labeled hazardous waste container.[2]
-
Follow all institutional and local regulations for chemical waste disposal by coordinating with your EHS department.[2]
-
By adhering to this comprehensive safety framework, you build a self-validating system of protocols that protects you, your colleagues, and the integrity of your research. This guide is intended to supplement, not replace, your institution's specific Chemical Hygiene Plan (CHP) and safety protocols.[4] Always consult your organization's EHS department for specific guidance.
References
-
Bio-Rad Antibodies. (2018). SAFETY DATA SHEET PEPTIDE PREPARATION. [Online]. Available: [Link]
-
Biovera Research. (2024). Laboratory Safety Guidelines for Peptide Handling. [Online]. Available: [Link]
-
Bio-Synthesis Inc. (2025). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. [Online]. Available: [Link]
-
NovoPro Bioscience Inc. (2017). Handling and Storage of Synthetic Peptides. [Online]. Available: [Link]
-
Peptide Synthetics. Materials safety data sheet. [Online]. Available: [Link]
-
University of California, Berkeley - Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. [Online]. Available: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Online]. Available: [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Online]. Available: [Link]
-
Sciex. (2022). SAFETY DATA SHEET - 10 Peptide Std Lyophilized 71 ug in 2mL. [Online]. Available: [Link]
-
National Center for Biotechnology Information (NCBI). (2023). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. [Online]. Available: [Link]
-
Weizmann Institute of Science - Safety Unit. Powder Weighing Procedure. [Online]. Available: [Link]
-
National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. [Online]. Available: [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). [Online]. Available: [Link]
-
EMBO Press. (2021). Peptide-based recycling of critical raw materials from electronic waste. [Online]. Available: [Link]
-
Cosmetic Ingredient Review. (2023). Safety Assessment of Ectodermal-Derived Proteins and Peptides as Used in Cosmetics. [Online]. Available: [Link]
-
Emory University - Environmental Health and Safety Office. (2024). EHS-461, WEIGHING HAZARDOUS POWDERS. [Online]. Available: [Link]
-
AmbioPharm. (2021). Green Peptide Chemistry and Sustainability Publication. [Online]. Available: [Link]
-
Compliancy Group. (2023). OSHA Laboratory Standard. [Online]. Available: [Link]
-
MDPI. (2024). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. [Online]. Available: [Link]
-
University of Massachusetts Amherst - Environmental Health & Safety. (2024). Working Safely with Toxic Powders. [Online]. Available: [Link]
-
EurekAlert! (2021). simple thermoset plastic recycling using a peptide solution. [Online]. Available: [Link]
-
CP Lab Safety. (2025). OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. [Online]. Available: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5478845, Ala-Ala-Ala. [Online]. Available: [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Online]. Available: [Link]
Sources
- 1. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 2. peptide24.store [peptide24.store]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. osha.gov [osha.gov]
- 5. compliancy-group.com [compliancy-group.com]
- 6. biovera.com.au [biovera.com.au]
- 7. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. ehso.emory.edu [ehso.emory.edu]
- 10. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
